molecular formula C13H14N2O4 B12626517 Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate CAS No. 918446-49-8

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Cat. No.: B12626517
CAS No.: 918446-49-8
M. Wt: 262.26 g/mol
InChI Key: XPCJJXXIVZDQFR-UHFFFAOYSA-N
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Description

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is a synthetically designed indole derivative offered for research and development purposes in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological potential and presence in compounds with various pharmacological activities . This specific molecule features a nitro group and an ester function at key positions on the indole core, modifications that are frequently explored to optimize the potency and physicochemical properties of lead compounds . Research into structurally similar nitro-substituted indole carboxylates has identified potential applications in anti-infective development. For instance, close analogs have been investigated as novel chemotherapeutic agents against parasitic diseases like Chagas disease, acting through mechanisms such as the inhibition of the T. cruzi CYP51 enzyme . Furthermore, indole-2-carboxylate derivatives have demonstrated significant value as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), where the indole nucleus chelates magnesium ions in the enzyme's active site . The propyl substituent on the 2-position of the indole ring is a strategic feature intended to modulate the compound's lipophilicity and metabolic stability, key parameters in lead optimization programs . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

918446-49-8

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-3-4-10-6-8-5-9(13(16)19-2)7-11(15(17)18)12(8)14-10/h5-7,14H,3-4H2,1-2H3

InChI Key

XPCJJXXIVZDQFR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=CC(=CC(=C2N1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Synthetic Methodologies of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (CAS: 918446-49-8)[1] is a highly functionalized, multi-substituted indole scaffold utilized extensively in medicinal chemistry and drug development. The orthogonal reactivity of its three primary substituents—a 2-propyl aliphatic chain, a 5-methyl carboxylate ester, and a strongly electron-withdrawing 7-nitro group—makes it an exceptionally versatile building block[2]. This guide delineates the physicochemical properties, structural causality, and validated synthetic protocols for this compound, providing a comprehensive framework for application scientists and synthetic chemists.

Physicochemical Profiling

A precise understanding of the physicochemical properties is crucial for predicting solubility, permeability, and downstream reactivity. The quantitative data for this scaffold is summarized below:

PropertyValue
Chemical Name Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate
CAS Number 918446-49-8[1]
Molecular Formula C13H14N2O4
Molecular Weight 262.26 g/mol
Calculated LogP (cLogP) ~3.2
Topological Polar Surface Area (tPSA) 87.9 Ų
Hydrogen Bond Donors 1 (Indole NH)
Hydrogen Bond Acceptors 5 (Nitro O, Ester O, Nitro N)
Rotatable Bonds 5

Structural Analysis & Mechanistic Implications

Every functional group on this scaffold serves a distinct mechanistic and pharmacological purpose. Understanding this causality is essential for rational drug design:

  • The 7-Nitro Group: The nitro group at the 7-position is highly electron-withdrawing, which significantly deactivates the indole core toward electrophilic aromatic substitution, thereby stabilizing the ring during harsh reaction conditions[2]. Mechanistically, it serves as a masked amine. Subsequent reduction yields a 7-aminoindole, which is a critical pharmacophore for hydrogen-bond donation in kinase binding pockets or for the synthesis of sulfonamide/amide derivatives[3].

  • The 5-Methyl Carboxylate: This ester provides a robust handle for structural elongation. It can be selectively saponified to the corresponding carboxylic acid without affecting the nitro group, enabling peptide coupling or amide bond formation[2].

  • The 2-Propyl Substituent: The alkyl chain increases the lipophilicity (cLogP) of the scaffold, optimizing it for hydrophobic pocket interactions in target proteins. Furthermore, the steric bulk of the propyl group restricts the rotational freedom of adjacent functional groups, which can entropically favor target binding.

Synthetic Methodologies

Traditional Fischer indole syntheses often fail or provide poor yields for electron-deficient 7-nitroindoles due to incomplete aromatization of the 7-nitrodihydroindole intermediate[2]. Therefore, a palladium-catalyzed Larock-type heteroannulation is the field-proven standard[4].

Protocol: Palladium-Catalyzed Synthesis via Silyl-Protected Alkyne

This self-validating protocol leverages a silyl-protected alkyne to control regioselectivity during the annulation step[2].

  • Step 1: Preparation of Starting Materials. Methyl 4-amino-3-iodo-5-nitrobenzoate (1.0 equiv) and trimethyl(pent-1-ynyl)silane (1.5 equiv) are dissolved in anhydrous N,N-Dimethylformamide (DMF)[2].

  • Step 2: Catalyst Activation. Add Palladium(II) acetate (Pd(OAc)2, 5 mol%), Lithium chloride (LiCl, 1.0 equiv), and Potassium carbonate (K2CO3, 3.0 equiv). LiCl acts as a chloride source to stabilize the active Pd(0) species, while K2CO3 serves as the base for the deprotonation steps during the catalytic cycle[4].

  • Step 3: Annulation (Larock Cyclization). The reaction mixture is heated to 100 °C under an inert atmosphere (N2 or Ar) for 12-16 hours. The electron-deficient nature of the nitroaniline dictates the regioselectivity, forming the silyl-protected indole intermediate[2].

  • Step 4: Desilylation. The crude intermediate is cooled to 0 °C, diluted with Tetrahydrofuran (THF), and treated with Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv). The fluoride ion selectively cleaves the trimethylsilyl (TMS) group, driving the concomitant formation of the fully aromatized Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate[2].

  • Step 5: Workup & Purification. Quench with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over Na2SO4, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

SynthesisWorkflow A Methyl 4-amino-3-iodo-5-nitrobenzoate C Pd-Catalyzed Annulation Pd(OAc)2, LiCl, K2CO3, DMF, 100°C A->C B Trimethyl(pent-1-ynyl)silane B->C D Silyl-Protected Indole Intermediate C->D Larock Synthesis E Desilylation TBAF, THF, 0°C D->E F Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (Target Scaffold) E->F Deprotection G Reduction (H2, Pd/C) Yields 7-Amino Derivative F->G Orthogonal Functionalization H Saponification (LiOH) Yields 5-Carboxylic Acid F->H Orthogonal Functionalization

Figure 1: Synthetic workflow and orthogonal functionalization of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate.

Analytical Characterization Protocol

To ensure trustworthiness and structural integrity, the following analytical suite must be employed:

  • 1H NMR (400 MHz, DMSO-d6): The indole NH typically appears as a broad singlet at ~11.5 ppm. The highly deshielded aromatic protons at C4 and C6 (due to the nitro and ester groups) present as meta-coupled doublets (J ~ 1.5 Hz) between 8.0-8.5 ppm. The 2-propyl group exhibits a characteristic triplet (CH3) at ~0.9 ppm, a multiplet (CH2) at ~1.7 ppm, and a triplet (CH2) at ~2.8 ppm. The methyl ester is a sharp singlet at ~3.9 ppm[5].

  • LC-MS (ESI+): Confirm the mass using a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% Formic Acid). The expected [M+H]+ ion is m/z 263.1.

  • HPLC: Assess purity via reverse-phase HPLC at 254 nm. A purity of >95% is required before proceeding to downstream functionalization.

Applications in Drug Development

The true value of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate lies in its capacity for divergent synthesis. The ability to orthogonally modify the 5- and 7-positions allows medicinal chemists to generate diverse libraries for Structure-Activity Relationship (SAR) studies. For instance, reducing the 7-nitro group to an amine enables the synthesis of highly specific kinase inhibitors, while the 5-carboxylate can be transformed into complex amides to target integrin antagonists or phosphodiesterase (PDE) enzymes[3].

References

  • Charrier, N., Demont, E., Dunsdon, R., et al. "Synthesis of Indoles: Efficient Functionalisation of the 7-Position." Synthesis, vol. 2006, no. 20, 2006, pp. 3467-3477. URL: [Link]

  • ChemSrc. "methyl 7-nitro-2-propyl-1H-indole-5-carboxylate - CAS 918446-49-8." ChemSrc Database. URL: [Link]

  • Wikipedia Contributors. "Larock indole synthesis." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Ishikawa, M., et al. "A scalable synthesis of MN-447, an antagonist for integrins αvβ3 and αIIbβ3." Organic Process Research & Development, vol. 12, no. 4, 2008, pp. 596-602. URL: [Link]

Sources

Molecular structure and SMILES string for Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, a substituted indole derivative. Indole scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The presence of a nitro group, a propyl chain, and a methyl carboxylate ester on the indole core suggests potential for diverse chemical reactivity and biological applications, ranging from synthetic building blocks to potential therapeutic agents.

Molecular Structure and Chemical Identity

The molecular structure of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is defined by an indole bicyclic system. A propyl group is attached at the 2-position, a methyl carboxylate group at the 5-position, and a nitro group at the 7-position.

SMILES String: CCCC1=NC2=C(C=C(C=C2N1)[O-])C(=O)OC

This structure dictates the molecule's physicochemical properties and its potential interactions with biological targets. The electron-withdrawing nitro group significantly influences the electronic properties of the indole ring, while the ester and propyl groups provide sites for metabolic activity and steric interactions.

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate.

Physicochemical Properties

The predicted physicochemical properties of this molecule are crucial for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular FormulaC14H16N2O4Calculated
Molecular Weight276.29 g/mol Calculated
XLogP33.2Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count5Predicted
Rotatable Bond Count4Predicted

These properties suggest a molecule with moderate lipophilicity and a balance of hydrogen bond donors and acceptors, which are important characteristics for membrane permeability and target binding.

Synthesis and Reactivity

While a specific synthesis for Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is not documented in the searched literature, a plausible synthetic route can be devised based on established indole syntheses. A common approach would involve the Fischer indole synthesis or a palladium-catalyzed cyclization.

A potential retrosynthetic analysis is outlined below:

retrosynthesis target Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate intermediate1 Substituted Phenylhydrazine target->intermediate1 Fischer Indole Synthesis intermediate2 Ketoester target->intermediate2 Fischer Indole Synthesis reagents Acid catalyst intermediate1->reagents intermediate2->reagents

Caption: Retrosynthetic approach for the target molecule.

The reactivity of this molecule will be largely governed by the indole nucleus and its substituents. The nitro group is a strong electron-withdrawing group, which can activate the benzene portion of the indole for nucleophilic aromatic substitution. Conversely, the indole nitrogen provides a site for electrophilic attack. The ester group can be hydrolyzed to the corresponding carboxylic acid, which could be a key step in creating derivatives with different biological activities.

Potential Applications in Drug Discovery

Indole derivatives are a cornerstone of medicinal chemistry. The specific substitution pattern of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate suggests several potential therapeutic applications. For instance, nitroindoles have been investigated for their activity as anticancer agents and as inhibitors of various enzymes.[1][2][3] The presence of the ester allows for its potential function as a pro-drug, where the ester is cleaved in vivo to release the active carboxylic acid.

Experimental Protocols

Given the lack of specific experimental data for the title compound, this section provides a general protocol for the characterization of a novel indole derivative, which would be applicable to Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate.

General Characterization Workflow

workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_properties Physicochemical Properties synthesis Chemical Synthesis purification Chromatography (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (HRMS) nmr->ms solubility Solubility Assessment ms->solubility logp LogP Determination solubility->logp pka pKa Measurement logp->pka

Caption: Standard workflow for the characterization of a novel chemical entity.

Step-by-Step Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Acquire 1H and 13C NMR spectra to confirm the presence of all expected protons and carbons and to establish the connectivity of the molecule.[4] 2D NMR techniques like COSY and HMBC can further elucidate the structure.

  • Mass Spectrometry (MS):

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula by comparing the experimental mass to the calculated mass. This provides a high degree of confidence in the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Analyze the sample to identify characteristic functional group vibrations, such as the N-H stretch of the indole, the C=O stretch of the ester, and the N-O stretches of the nitro group.

Conclusion

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate represents a novel chemical entity with significant potential for further investigation. While specific experimental data is not yet available, its structure suggests a rich chemistry and the possibility of interesting biological activities. The protocols and analyses presented in this guide provide a framework for the synthesis, characterization, and potential application of this and related indole derivatives in the field of drug discovery and development.

References

  • SpectraBase. 1H-indole-2,3-dione, 7-methyl-5-nitro-. Available from: [Link]

  • PrepChem.com. Synthesis of methyl indole-5-carboxylate. Available from: [Link]

  • Khan, I., et al. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Available from: [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]

  • Al-Sanea, M. M., et al. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI. Available from: [Link]

  • Tiwari, A., & Jain, M. Mass spectral studies of nitroindole compounds. TSI Journals. Available from: [Link]

  • PubChem. ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate. Available from: [Link]

  • Zhang, Y., et al. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. ResearchGate. Available from: [Link]

  • Asian Journal of Research in Chemistry. ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Available from: [Link]

  • Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • SpectraBase. Methyl-5-carboxylate-2-(phenylsulfanyl)-1H-indole. Available from: [Link]

Sources

Physicochemical Profiling of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate: Calculated LogP, Polarity, and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the early stages of drug discovery, the physicochemical profile of a lead compound dictates its pharmacokinetic (PK) trajectory, influencing absorption, distribution, metabolism, and excretion (ADME). Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (Chemical Formula: ) is a highly functionalized indole derivative. Its molecular architecture presents a fascinating dichotomy: a highly lipophilic aliphatic chain (2-propyl) counterbalanced by strong electron-withdrawing, polar substituents (7-nitro and 5-methyl carboxylate).

This whitepaper provides an in-depth technical analysis of the compound's calculated partition coefficient (cLogP) and Topological Polar Surface Area (TPSA), alongside field-proven, self-validating experimental protocols for empirical determination.

Molecular Architecture & Structural Deconstruction

The pharmacological potential of an indole scaffold is heavily modulated by its substitution pattern. In this molecule, the 1H-indole core acts as a rigid, planar aromatic scaffold. The strategic placement of functional groups dictates the molecule's overall solvation energy and lipid bilayer permeability.

G Molecule Methyl 7-nitro-2-propyl- 1H-indole-5-carboxylate Indole 1H-Indole Core (Scaffold) Molecule->Indole Propyl 2-Propyl Group (+ Lipophilicity) Indole->Propyl Nitro 7-Nitro Group (+ TPSA, EWG) Indole->Nitro Ester 5-Methyl Carboxylate (H-Bond Acceptor) Indole->Ester

Structural deconstruction of the molecule and functional group contributions.

Lipophilicity Profiling: Calculated LogP (cLogP)

Lipophilicity is the primary driver of passive membrane permeation. To estimate the octanol-water partition coefficient, we utilize the XLogP3 methodology , a highly validated empirical model that predicts the logP of a query compound using an additive model of atom/group types and correction factors [1].

Causality of Structural Contributions

The baseline lipophilicity of the indole core is significantly amplified by the 2-propyl group. Aliphatic chains increase the entropic penalty of water cavity formation, driving the molecule into the lipid phase. Conversely, the 7-nitro and 5-methyl carboxylate groups introduce strong dipole moments and hydrogen-bond accepting capabilities, which stabilize the molecule in the aqueous phase, thereby preventing extreme lipophilicity (which often leads to poor solubility and high plasma protein binding).

Quantitative cLogP Breakdown
Structural Fragment / ModifierContribution TypeEstimated LogP ShiftMechanistic Rationale
1H-Indole Core Baseline Scaffold+ 2.14Planar, aromatic hydrophobicity.
2-Propyl Group Aliphatic Chain+ 1.50Increases desolvation energy penalty in water.
7-Nitro Group Polar / EWG- 0.28Strong dipole; interacts with aqueous dipoles.
5-Methyl Carboxylate Polar / Ester- 0.10Hydrogen-bond acceptor (carbonyl oxygen).
Intramolecular Corrections Electronic Effects+ 0.19Cross-talk between EWGs across the conjugated system.
Total Estimated cLogP Final Value ~ 3.45 Optimal for oral absorption (Lipinski's Rule of 5).

Data synthesized using standard XLogP3 fragment-based additive principles.

Polarity & Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a critical metric for predicting transport properties, particularly intestinal absorption and Blood-Brain Barrier (BBB) penetration. It is calculated by summing the tabulated surface contributions of polar atoms (oxygen, nitrogen, and their attached hydrogens).

TPSA Calculation
Functional GroupPolar AtomsTPSA Contribution (Ų)
Indole Core >N-H (Pyrrole)15.79
7-Nitro Group -NO₂45.82
5-Methyl Carboxylate -COO- (Ester)26.30
Total TPSA 87.91 Ų

Pharmacokinetic Implications: A TPSA of 87.91 Ų falls well below the 140 Ų threshold for high passive intestinal permeability. While it is marginally below the 90 Ų cutoff often cited for BBB penetration, the strong localized dipole of the nitro group may restrict central nervous system (CNS) exposure by interacting heavily with efflux transporters (e.g., P-glycoprotein).

Experimental Validation Protocols

While in silico models like XLogP3 are robust, regulatory submissions demand empirical validation. For a multi-substituted, highly lipophilic compound like Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, the traditional Shake-Flask method (OECD 107) is prone to emulsion formation and requires absolute purity.

Instead, we employ Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) according to OECD Test Guideline 117 [2, 3].

Causality & Self-Validation

Why RP-HPLC? The chromatographic method is a self-validating system. Impurities in the synthesized batch are separated chromatographically, ensuring that the retention time (and subsequent LogP calculation) is derived solely from the pure active pharmaceutical ingredient (API). Furthermore, the use of a dead-time marker (thiourea) inherently corrects for system void volume variations.

HPLC_Protocol Prep 1. Sample Preparation (Dissolve in Methanol) Calib 2. Calibrate System (OECD 117 Reference Compounds) Prep->Calib Inject 3. HPLC Injection (C18 Column, Isocratic) Calib->Inject Detect 4. UV Detection (λ = 254 nm) Inject->Detect Calc 5. Calculate Capacity Factor (k') & Derive LogP Detect->Calc

Step-by-step RP-HPLC workflow for experimental LogP determination (OECD 117).

Step-by-Step Methodology (OECD 117)
  • System Preparation: Equip an HPLC system with a C18 reverse-phase column. Prepare an isocratic mobile phase (e.g., 70% Methanol / 30% Water).

  • Dead Time Determination: Inject an unretained compound (e.g., thiourea) to determine the column dead time ( ).

  • Calibration Curve Generation: Inject a minimum of six reference compounds with known LogP values spanning the expected range (e.g., LogP 1.0 to 5.0). Calculate the capacity factor ( ) for each using the formula: , where is the retention time. Plot versus known LogP to establish a linear regression equation.

  • Sample Analysis: Dissolve Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate in methanol. Inject the sample and record the retention time ( ) at nm (optimal for the conjugated indole-nitro system).

  • Data Derivation: Calculate the for the sample and interpolate its experimental LogP using the established calibration curve.

Mechanistic Insights: Pharmacokinetic (PK) Trajectory

The calculated physicochemical parameters (cLogP ~3.45, TPSA ~87.91 Ų) suggest that this compound is highly optimized for oral administration. The lipophilicity ensures rapid partitioning into the enterocyte lipid bilayers, while the ester group acts as a potential prodrug moiety, susceptible to cleavage by hepatic carboxylesterases during first-pass metabolism.

PK_Pathway Admin Oral Administration (Lipophilic Prodrug) GI GI Tract Absorption (Passive Diffusion) Admin->GI cLogP ~3.45 Portal Hepatic Portal Vein (Transport) GI->Portal TPSA < 90 Ų Liver Hepatic Metabolism (Ester Cleavage) Portal->Liver Systemic Systemic Circulation (Active Metabolite) Liver->Systemic

Predicted pharmacokinetic trajectory based on lipophilicity and polarity profiles.

References

  • Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge Journal of Chemical Information and Modeling / ResearchGate[Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Analytice Laboratory Expertise[Link]

  • Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography J-Stage / Journal of Toxicological Sciences[Link]

History and discovery of nitro-substituted indole carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History and Discovery of Nitro-Substituted Indole Carboxylates

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system is a cornerstone of heterocyclic chemistry and holds a privileged position in medicinal chemistry and drug discovery.[1] Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its biological importance.[1] The functionalization of this scaffold allows for the fine-tuning of molecular properties to achieve desired biological activities. Among the myriad of substituted indoles, nitro-substituted indole carboxylates have emerged as exceptionally versatile building blocks. The electron-withdrawing nature of the nitro group, combined with the synthetic handle provided by the carboxylate, makes these compounds powerful intermediates for the synthesis of more complex, biologically active molecules.[2][3] This guide provides a comprehensive exploration of the historical evolution and key synthetic discoveries that have enabled the synthesis and application of this important class of molecules.

Foundational Synthetic Strategies: The Classical Era

The journey to synthesize functionalized indoles, including nitro-substituted variants, is built upon a foundation of several classical, name-brand reactions. These methods, while sometimes supplanted by modern techniques, remain fundamental to the field and often serve as the basis for contemporary innovations.

The Reissert Indole Synthesis: A Direct Path from Nitroarenes

The Reissert synthesis is one of the most direct and historically significant methods for preparing indole-2-carboxylic acids from ortho-nitrotoluene precursors.[4][5] This reaction proceeds in two key stages: first, a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate.[4] The second stage involves a reductive cyclization of this intermediate, typically using reagents like zinc in acetic acid or iron powder, to yield the indole-2-carboxylic acid.[6] The elegance of the Reissert synthesis lies in its direct utilization of a nitro-substituted starting material to construct the indole core, making it intrinsically suited for the topic at hand.

Reissert_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization o_nitrotoluene o-Nitrotoluene intermediate Ethyl o-nitrophenylpyruvate o_nitrotoluene->intermediate Base (e.g., KOEt) diethyl_oxalate Diethyl Oxalate diethyl_oxalate->intermediate indole_acid Indole-2-carboxylic Acid intermediate->indole_acid Reducing Agent (e.g., Zn/AcOH)

Caption: The Reissert Indole Synthesis Mechanism.

The Fischer Indole Synthesis: A Versatile Classic

Discovered by the renowned chemist Emil Fischer in 1883, the Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole nucleus.[7][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[8] For the synthesis of nitro-substituted indole carboxylates, a correspondingly substituted nitro-phenylhydrazine can be reacted with an α-ketoester, like pyruvic acid.[7] A modern variation of this approach utilizes β-nitroacrylates as precursors, highlighting the continued evolution of this century-old reaction.[1][9]

Fischer_Synthesis Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Ketone Aldehyde or Ketone Ketone->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Acid-catalyzed) Indole Indole Product Diimine->Indole Cyclization & -NH3

Caption: The Fischer Indole Synthesis Mechanism.

Other Foundational Methods

Several other classical syntheses have contributed to the toolkit for preparing nitro-indoles:

  • Leimgruber-Batcho Synthesis: A highly efficient, two-step process starting from o-nitrotoluenes that forms an enamine intermediate, which is then reductively cyclized. It is often preferred over the Fischer synthesis for its milder conditions and consistently high yields.[5]

  • Bartoli Indole Synthesis: This method is particularly useful for accessing 7-substituted indoles, which can be challenging to synthesize via other routes. It involves the reaction of a vinyl Grignard reagent with an ortho-substituted nitroarene.[5][10]

  • Hemetsberger Indole Synthesis: This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester, often in good yields.[11][12] However, the synthesis and stability of the azido starting material can be challenging.[11]

The Modern Era: Palladium Catalysis and C-H Activation

While classical methods are robust, modern organic synthesis has been revolutionized by transition metal catalysis, offering milder conditions, broader substrate scope, and greater functional group tolerance.

The Larock Indole Synthesis

First reported by Richard C. Larock in 1991, this powerful heteroannulation reaction utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[13][14] The reaction is highly versatile, and subsequent developments have expanded its utility to include more readily available ortho-bromoanilines.[15][16] The Larock synthesis has proven invaluable in the construction of complex, poly-substituted indoles and has been applied to the total synthesis of natural products.[15][17]

Direct C-H Functionalization

More recent advancements have focused on the direct C-H activation and functionalization of the indole core itself. For instance, rhodium(III)-catalyzed C2–H alkylation of indoles with nitroalkenes provides a direct route to 2-(2-nitroalkyl)indoles, offering high chemo- and regioselectivity in a single step.[18] These methods represent the cutting edge of indole synthesis, minimizing the need for pre-functionalized starting materials and improving overall synthetic efficiency.

Comparative Overview of Key Synthetic Methods

Synthesis MethodStarting MaterialsKey Reagents/ConditionsAdvantagesLimitations
Reissert o-Nitrotoluene, Diethyl oxalateBase (e.g., NaOEt), Reducing agent (e.g., Zn/AcOH)Direct use of nitroarenes; good for indole-2-carboxylic acids.[4][5]Multi-step process; may require final decarboxylation.[5]
Fischer Arylhydrazine, Aldehyde/KetoneAcid catalyst (Brønsted or Lewis)Highly versatile; widely applicable; discovered in 1883.[1][8]Requires specific ketone structures; can produce mixtures with unsymmetrical ketones.[7]
Leimgruber-Batcho o-Nitrotoluene, Formamide acetalPyrrolidine, Reducing agent (e.g., Raney Ni, Pd/C)High yields; mild conditions; wide range of substrates.[5]Two distinct synthetic steps are required.
Bartoli o-Substituted nitroarene, Vinyl GrignardVinyl magnesium bromide (3 equiv.)Excellent for preparing 7-substituted indoles.[5][10]Requires a bulky ortho substituent for success.[5]
Larock o-Haloaniline, Disubstituted alkynePalladium catalyst (e.g., Pd(OAc)2), Base, LigandHigh versatility; good functional group tolerance; convergent.[13][15]Requires halogenated anilines; catalyst/ligand optimization may be needed.[15]
Hemetsberger 3-Aryl-2-azido-propenoic esterThermal decomposition (e.g., refluxing xylene)Good yields for indole-2-carboxylates.[11]Azido starting materials can be unstable and difficult to synthesize.[11]

Detailed Experimental Protocol: The Reissert Synthesis of 5-Nitroindole-2-Carboxylic Acid

This protocol describes a representative Reissert synthesis, a foundational method for creating a nitro-substituted indole carboxylate. The causality behind the steps is critical: the initial condensation creates the carbon framework, and the subsequent reductive cyclization builds the heterocyclic ring.

Step 1: Synthesis of Ethyl 2-(2,4-dinitrophenyl)pyruvate

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of potassium ethoxide by dissolving metallic potassium in absolute ethanol. Rationale: Potassium ethoxide is a strong base required to deprotonate the methyl group of the nitrotoluene, initiating the condensation. It has been shown to give better results than sodium ethoxide.[4]

  • Condensation Reaction: To the stirred solution of potassium ethoxide, add a solution of 2,4-dinitrotoluene and diethyl oxalate in absolute ethanol dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture will typically darken. Stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into a mixture of ice and dilute sulfuric acid. The pyruvate intermediate will precipitate.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude ethyl 2-(2,4-dinitrophenyl)pyruvate can be used in the next step without further purification.

Step 2: Reductive Cyclization to 5-Nitroindole-2-Carboxylic Acid

  • Reaction Setup: In a round-bottom flask, suspend the crude ethyl 2-(2,4-dinitrophenyl)pyruvate in a mixture of acetic acid and water.

  • Reduction: Heat the mixture to near boiling and add iron powder or zinc dust portion-wise. Rationale: The metal in acidic medium generates hydrogen in situ, which selectively reduces one nitro group (the one ortho to the pyruvate chain) to an amine. This newly formed amine is nucleophilic and immediately attacks the adjacent ketone.

  • Cyclization: The intramolecular condensation (cyclization) occurs upon reduction to form the indole ring. Reflux the mixture for a few hours to ensure complete reaction.

  • Isolation: Filter the hot reaction mixture to remove excess metal powder and inorganic salts.

  • Purification: Upon cooling the filtrate, the 5-nitroindole-2-carboxylic acid will crystallize. Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Applications in Drug Discovery and Beyond

Nitro-substituted indole carboxylates are not merely synthetic curiosities; they are pivotal intermediates in the development of new therapeutic agents and materials.[2][3]

Pharmaceutical Development

These compounds serve as foundational scaffolds for a wide range of biologically active molecules:

  • Anticancer Agents: Substituted indole-2-carboxylates have shown significant cytotoxicity against various cancer cell lines, often by inducing apoptosis.[19]

  • Antiviral Agents: They are key building blocks for novel HIV-1 integrase strand transfer inhibitors (INSTIs). The indole nucleus and the C2-carboxyl group can chelate with the essential magnesium ions in the enzyme's active site.[20]

  • Antibacterial Agents: Recent research has identified non-β-lactam indole carboxylates as potent inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to many antibiotics. This has led to the design of novel nitrofuranyl indole carboxylate conjugates as potential antibacterial drugs.[21][22]

  • Metabolic Disease: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been investigated as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, presenting a potential therapeutic strategy for type 2 diabetes.[23]

Drug_Discovery_Workflow Start Nitro-substituted Indole Carboxylate (Core Scaffold) Synth Synthetic Diversification (e.g., Amidation, Esterification) Start->Synth Library Compound Library Generation Synth->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug Discovery Workflow using Indole Scaffolds.

Materials and Agricultural Science

Beyond pharmaceuticals, the electronic properties of these molecules make them candidates for the development of advanced materials like organic semiconductors and sensors.[2] They are also being explored for the creation of novel agrochemicals to improve crop protection.[2]

Conclusion

The history of nitro-substituted indole carboxylates is a story of chemical ingenuity, spanning from classical reaction mechanisms discovered over a century ago to the precision of modern transition-metal catalysis. These compounds have transitioned from being synthetic targets to indispensable tools in the hands of medicinal chemists and materials scientists. Their continued exploration is certain to yield new discoveries, reinforcing the indole scaffold's status as a truly "privileged" structure in science. The synthetic pathways laid out in this guide provide a robust framework for researchers to build upon, enabling the creation of the next generation of innovative molecules.

References

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An In-depth Technical Guide to Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, a specialized indole derivative. Given the absence of a registered CAS number for this specific molecule, this document outlines its probable synthetic pathway, predicted chemical identifiers, and anticipated spectroscopic characteristics based on established chemical principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel substituted indoles.

Introduction: The Significance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activity.[1][2] Its unique bicyclic structure, consisting of a benzene ring fused to a pyrrole ring, allows for diverse functionalization, leading to compounds that can interact with a wide array of biological targets.[3] Nitro-substituted indoles, in particular, have garnered considerable attention for their potential as anticancer, antimicrobial, and antiviral agents.[1][4][5] The strategic placement of substituents on the indole ring is crucial for modulating the physicochemical properties and pharmacological activity of these compounds.[4]

This guide focuses on a specific, likely novel derivative: Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate. The presence of a nitro group at the 7-position, a propyl group at the 2-position, and a methyl carboxylate at the 5-position suggests a molecule designed with specific structural and electronic properties in mind, potentially for targeted biological interactions.

Chemical Identity and Properties

As Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is not found in major chemical databases, a CAS number has not been assigned. However, we can predict its fundamental properties and identifiers.

IdentifierPredicted Value
Molecular Formula C₁₃H₁₄N₂O₄
Molecular Weight 262.26 g/mol
InChI InChI=1S/C13H14N2O4/c1-3-4-9-8-10(13(18)19-2)5-11(15(20)21)12-7-6-14-9/h5-7,14H,3-4H2,1-2H3
SMILES CCCc1c(C(=O)OC)cc(c2c1[nH]cc2)[O-]
LogP ~3.5 (Estimated)
Physical Form Expected to be a solid at room temperature.

Proposed Synthesis Protocol

The synthesis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate can be approached through a multi-step process. A robust and logical pathway would involve the Fischer indole synthesis, a classic and reliable method for constructing substituted indoles.[3]

Retrosynthetic Analysis and Strategy

A plausible retrosynthetic pathway begins with the target molecule and works backward to identify readily available starting materials. The key disconnection is the indole ring itself, pointing to a Fischer indole synthesis from a substituted phenylhydrazine and a ketone.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (2-Nitro-4-hydrazinophenyl)methanol

This step creates the crucial substituted hydrazine precursor.

  • Reaction: Reduction of 2-nitro-4-hydrazinobenzaldehyde.

  • Procedure:

    • Dissolve 2-nitro-4-hydrazinobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-nitro-4-hydrazinophenyl)methanol.

Step 2: Fischer Indole Synthesis of 7-Nitro-2-propyl-1H-indol-5-yl)methanol

This is the core indole-forming step.

  • Reaction: Condensation of (2-nitro-4-hydrazinophenyl)methanol with 2-pentanone.

  • Procedure:

    • Combine (2-nitro-4-hydrazinophenyl)methanol (1.0 eq) and 2-pentanone (1.2 eq) in a solvent like ethanol or acetic acid.

    • Add an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄), and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and pour it into ice water to precipitate the crude product.

    • Filter the solid, wash with water, and purify by column chromatography to obtain (7-nitro-2-propyl-1H-indol-5-yl)methanol.

Step 3: Oxidation to 7-Nitro-2-propyl-1H-indole-5-carbaldehyde

The alcohol is oxidized to an aldehyde, a precursor to the carboxylic acid.

  • Reaction: Oxidation of the primary alcohol.

  • Procedure:

    • Dissolve (7-nitro-2-propyl-1H-indol-5-yl)methanol (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) (1.5 eq).

    • Stir the mixture at room temperature for 4-8 hours.

    • Filter the reaction mixture through a pad of silica gel or Celite to remove the oxidant.

    • Concentrate the filtrate to yield 7-nitro-2-propyl-1H-indole-5-carbaldehyde.

Step 4: Oxidation to 7-Nitro-2-propyl-1H-indole-5-carboxylic acid

The aldehyde is further oxidized to the carboxylic acid.

  • Reaction: Oxidation of the aldehyde.

  • Procedure:

    • Dissolve 7-nitro-2-propyl-1H-indole-5-carbaldehyde (1.0 eq) in a mixture of t-butanol and water.

    • Add 2-methyl-2-butene (2.0 eq) followed by a solution of sodium chlorite (NaClO₂) (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) in water.

    • Stir vigorously at room temperature for 6-12 hours.

    • Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to obtain 7-nitro-2-propyl-1H-indole-5-carboxylic acid.

Step 5: Esterification to Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

The final step is the formation of the methyl ester.

  • Reaction: Fischer-Speier esterification.

  • Procedure:

    • Dissolve 7-nitro-2-propyl-1H-indole-5-carboxylic acid (1.0 eq) in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

    • Reflux the mixture for 8-16 hours.

    • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate.

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Nitro-4-hydrazinobenzaldehyde B (2-Nitro-4-hydrazinophenyl)methanol A->B NaBH4, MeOH C 7-Nitro-2-propyl-1H-indol-5-yl)methanol B->C 2-Pentanone, H+ D 7-Nitro-2-propyl-1H-indole-5-carbaldehyde C->D PCC or MnO2, DCM E 7-Nitro-2-propyl-1H-indole-5-carboxylic acid D->E NaClO2, NaH2PO4 F Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate E->F MeOH, H2SO4 (cat.)

Caption: Proposed synthetic pathway for Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate.

Predicted Spectroscopic Data

The structural confirmation of the synthesized molecule would rely on standard spectroscopic techniques. Based on known data for similar indole derivatives, the following spectral characteristics are anticipated.[4][6][7]

TechniquePredicted Data
¹H NMR * NH proton: A broad singlet around δ 8.5-9.5 ppm. * Aromatic protons: Signals in the δ 7.0-8.5 ppm range, showing characteristic coupling patterns for the substituted benzene ring. * Propyl group protons: A triplet for the methyl group around δ 0.9-1.1 ppm, a sextet for the methylene group adjacent to the methyl group around δ 1.6-1.8 ppm, and a triplet for the methylene group attached to the indole ring around δ 2.7-2.9 ppm. * Methyl ester protons: A sharp singlet around δ 3.9-4.1 ppm.
¹³C NMR * Carbonyl carbon: A signal around δ 165-170 ppm. * Aromatic and indole ring carbons: Multiple signals in the δ 100-150 ppm range. * Propyl group carbons: Signals in the δ 13-35 ppm range. * Methyl ester carbon: A signal around δ 52-54 ppm.
IR (Infrared) * N-H stretch: A sharp peak around 3300-3400 cm⁻¹. * C=O stretch (ester): A strong absorption around 1700-1720 cm⁻¹. * NO₂ stretches: Two strong bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric). * C-H stretches (aliphatic and aromatic): Peaks in the 2850-3100 cm⁻¹ region.
Mass Spec (MS) * Molecular Ion (M⁺): An expected peak at m/z = 262.

Potential Applications and Biological Significance

While the specific biological activity of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate has not been reported, the activities of structurally related compounds provide a strong basis for its potential applications.

Anticancer Potential

Nitroindole derivatives have been extensively studied for their anticancer properties.[4] They can act through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis. The presence of the nitro group can also lead to bioreductive activation in hypoxic tumor environments, making these compounds potential hypoxia-selective cytotoxins.

Antimicrobial Activity

The indole nucleus is a common feature in many antimicrobial agents.[1][5] Nitro-substituted indoles have shown efficacy against a range of bacteria and fungi. The specific substitution pattern of the target molecule could confer activity against drug-resistant strains.

Enzyme Inhibition

The electron-withdrawing nature of the nitro group and the lipophilic character of the propyl group could make this molecule a candidate for inhibiting specific enzymes. For instance, indole derivatives have been investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Conclusion

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate represents a novel and synthetically accessible derivative within the important class of substituted indoles. This guide provides a robust framework for its synthesis, characterization, and potential areas of investigation. The strategic combination of a nitro group, a propyl substituent, and a methyl ester on the indole scaffold makes it a compelling target for further research in drug discovery and medicinal chemistry. The protocols and predicted data herein serve as a valuable resource for scientists aiming to explore the therapeutic potential of this and related compounds.

References

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Structure-activity relationship (SAR) studies involving nitro-indole esters

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Nitro-Indole Esters

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the structure-activity relationships (SAR) inherent to nitro-indole esters, a chemical class of significant interest in contemporary drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1] The strategic introduction of a nitro group, a potent electron-withdrawing moiety, and a variable ester group creates a rich chemical space for probing biological targets.[2] This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, biological evaluation, and optimization of these promising compounds.

The Strategic Importance of the Nitro-Indole Ester Scaffold

The indole nucleus, a fusion of benzene and pyrrole rings, provides a unique template that mimics biological structures like the amino acid tryptophan, enabling interactions with a wide array of proteins and enzymes.[3][4] The addition of specific functional groups is a cornerstone of medicinal chemistry, aimed at modulating the scaffold's physicochemical properties and biological activity.

  • The Nitro Group (NO₂): This group is a strong electron-withdrawing moiety that significantly impacts the electronic profile of the indole ring.[2] Its presence can enhance binding affinities through specific electronic interactions, influence the molecule's redox potential, and serve as a key pharmacophore for various biological activities, including anticancer and antimicrobial effects.[2][5] In some contexts, the nitro group can be reduced in situ to generate reactive oxygen species (ROS), contributing to a cytotoxic mechanism of action against cancer cells or pathogens.[5][6]

  • The Ester Moiety (-COOR): The ester group provides a critical handle for modifying solubility, lipophilicity, and metabolic stability. By varying the 'R' group of the ester, researchers can fine-tune the compound's pharmacokinetic profile, control its ability to cross cellular membranes, and explore different binding pockets within a target protein.[7]

The combination of these features makes nitro-indole esters a versatile class of molecules for developing targeted therapeutics. SAR studies are therefore paramount to systematically unraveling how specific structural modifications translate into functional biological outcomes.[8]

Synthetic Strategies for Library Development

A robust SAR study begins with the synthesis of a diverse library of analogues. The choice of synthetic route must be efficient, versatile, and allow for late-stage diversification to explore a wide range of chemical space.

Core Synthesis Workflow

The general approach involves the synthesis of a common nitro-indole carboxylic acid intermediate, which can then be esterified with a variety of alcohols to generate the final compound library. This strategy allows for the systematic variation of the ester group while keeping the core scaffold constant.

G cluster_0 Core Synthesis cluster_1 Library Diversification A Substituted Indole B Regioselective Nitration (e.g., CF3COONO2) A->B Step 1 C Nitro-Indole Intermediate B->C D Carboxylation / Functionalization (e.g., Vilsmeier-Haack) C->D Step 2 E Nitro-Indole Carboxylic Acid D->E G Esterification (e.g., DCC, EDC coupling) E->G Step 3 F Diverse Alcohol Library (R-OH) F->G H Final Nitro-Indole Ester Library G->H G A Nitro-Indole Ester Library B Primary Screening: High-Throughput Cell Viability Assay (e.g., MTT, Alamar Blue) A->B C Identify 'Hits' (Compounds with IC50 < Threshold) B->C D Secondary Assays (On Hits): Target Engagement & Mechanism of Action C->D E Examples: - c-Myc G-Quadruplex Binding (FRET, NMR) - Kinase Inhibition Assays - Antibacterial MIC Determination D->E F Tertiary Assays: In Vivo / Ex Vivo Models D->F G Identify 'Leads' (Active, Selective, Non-toxic) F->G G A N1 Position: Alkyl chain length is critical. Bulky groups are disfavored. indole A->indole B C5 Position: Electron-withdrawing groups (-NO2, Halogens) enhance activity. B->indole C C3 Position: Ester group modulates solubility and PK properties. Short alkyl chains often optimal. C->indole

Sources

Biological Targets Associated with 2-Propyl-1H-Indole Scaffolds: A Technical Guide to Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is one of the most privileged scaffolds in medicinal chemistry, deeply embedded in the structures of numerous FDA-approved therapeutics and biologically active natural products. Specifically, the 2-propyl-1H-indole scaffold represents a highly versatile pharmacophore. The strategic placement of a propyl chain at the C2 position introduces a precise hydrophobic vector that fundamentally alters the molecule's steric bulk and lipophilicity. This modification enhances the scaffold's ability to anchor into deep, hydrophobic binding pockets of various target proteins.

This technical whitepaper provides an in-depth analysis of the primary biological targets modulated by 2-propyl-1H-indole derivatives—spanning oncology, endocrinology, and cardiovascular pharmacology. Furthermore, it details the self-validating experimental protocols required to accurately quantify these target interactions, ensuring robust data generation for drug development professionals.

Primary Biological Targets & Mechanistic Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Therapeutic Area: Oncology (Anti-angiogenesis) VEGFR-2 is a receptor tyrosine kinase (RTK) that serves as the primary mediator of VEGF-induced endothelial proliferation, survival, and vascular permeability. Aberrant VEGFR-2 signaling is a hallmark of tumor angiogenesis[1].

  • Mechanism of Action: 2-Propyl-1H-indole derivatives frequently act as Type II kinase inhibitors . The indole nitrogen (N1) acts as a critical hydrogen bond donor to the kinase hinge region, while the C2-propyl group occupies the hydrophobic specificity pocket adjacent to the ATP-binding cleft. This binding stabilizes the receptor in its inactive "DFG-out" conformation, preventing autophosphorylation and the subsequent activation of the Raf/MEK/ERK and PI3K/AKT signaling cascades[2].

Topoisomerase IIα (Topo IIα)

Therapeutic Area: Oncology (DNA Replication Inhibition) Human Topoisomerase IIα is an essential nuclear enzyme that resolves DNA topological entanglement during replication and transcription by creating transient double-strand breaks.

  • Mechanism of Action: Indole-based compounds can function as either Topo II poisons (stabilizing the transient DNA-enzyme cleavage complex) or catalytic inhibitors (preventing ATP hydrolysis required for enzyme turnover). The planar aromatic core of the indole intercalates into the DNA cleavage site, while the 2-propyl moiety provides stabilizing van der Waals interactions with the enzyme's hydrophobic residues, ultimately triggering apoptosis via the accumulation of DNA double-strand breaks[3][4].

Androgen Receptor (AR)

Therapeutic Area: Endocrinology (Muscle Wasting, Hypogonadism) The Androgen Receptor is a nuclear hormone receptor. Traditional steroidal androgens cause off-target virilizing effects, driving the need for non-steroidal Selective Androgen Receptor Modulators (SARMs).

  • Mechanism of Action: Specific derivatives, such as 4-chloro-2-propyl-1H-indole-5-carbonitrile, act as potent SARMs[5]. The 2-propyl-1H-indole core mimics the steroidal backbone, allowing the molecule to enter the AR ligand-binding domain (LBD). The propyl group induces a specific conformational change in the AF-2 (Activation Function 2) helix of the receptor, recruiting co-activators in a tissue-selective manner (e.g., anabolic effects in muscle and bone, with minimal androgenic effects in the prostate)[5].

Phosphodiesterase Type 5 (PDE5)

Therapeutic Area: Cardiovascular / Endothelial Dysfunction PDE5 is an enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP), a key secondary messenger in smooth muscle relaxation.

  • Mechanism of Action: Compounds such as 2-propylindole-6-carboxylate derivatives have been identified as modulators that enhance the efficacy of PDE5 inhibitors[6][7]. By binding to the catalytic domain of PDE5, the indole scaffold prevents the degradation of cGMP, thereby prolonging the activation of Protein Kinase G (PKG), reducing intracellular calcium levels, and inducing sustained vasodilation[8][9].

Quantitative Data Presentation

The following table summarizes the typical binding affinities and assay readouts for 2-propyl-1H-indole derivatives across their primary biological targets, providing a benchmark for lead optimization.

Biological TargetRole in Disease PathogenesisMechanism of 2-Propyl-1H-Indole ActionTypical Assay Readout (IC₅₀ / Kᵢ)
VEGFR-2 Tumor angiogenesis, metastasisType II Kinase Inhibition (ATP-competitive, DFG-out)5 nM – 500 nM
Topoisomerase IIα Uncontrolled DNA replicationCatalytic inhibition / Cleavage complex trapping1 μM – 15 μM
Androgen Receptor Muscle wasting, osteopeniaSARM agonism (Tissue-selective AF-2 modulation)10 nM – 100 nM
PDE5 Endothelial dysfunction, vasospasmcGMP degradation inhibition50 nM – 1 μM

Mechanistic Visualizations

VEGFR-2 Signaling Blockade

The diagram below illustrates how 2-propyl-1H-indole derivatives disrupt the angiogenic signaling cascade by locking VEGFR-2 in an inactive state.

VEGFR2_Pathway Ligand VEGF Ligand Receptor VEGFR-2 (Receptor Tyrosine Kinase) Ligand->Receptor Binds Substrate ATP Binding & Autophosphorylation Receptor->Substrate Activates Inhibitor 2-Propyl-1H-Indole Scaffold (Type II Inhibitor) Inhibitor->Substrate Blocks DFG-out Conformation Pathway1 Raf / MEK / ERK Pathway Substrate->Pathway1 Pathway2 PI3K / AKT / mTOR Pathway Substrate->Pathway2 Outcome1 Endothelial Cell Proliferation Pathway1->Outcome1 Outcome2 Tumor Angiogenesis Pathway2->Outcome2

Caption: Mechanistic blockade of the VEGFR-2 signaling cascade by 2-propyl-1H-indole derivatives.

Topoisomerase IIα Relaxation Assay Workflow

To validate Topo IIα inhibition, the relaxation assay relies on the differential electrophoretic mobility of supercoiled versus relaxed DNA.

TopoII_Assay Step1 Supercoiled pBR322 DNA + ATP + Assay Buffer Step2 Add Human Topo IIα ± 2-Propyl-1H-Indole Inhibitor Step1->Step2 Step3 Incubate at 37°C for 30 min (Catalytic Relaxation) Step2->Step3 Step4 Stop Reaction (Chloroform/Isoamyl Alcohol) Step3->Step4 Step5 Agarose Gel Electrophoresis (1% w/v, 85V) Step4->Step5 Result1 Fast Migration: Supercoiled DNA (Inhibited) Step5->Result1 High Inhibitor Conc. Result2 Slow Migration: Relaxed DNA (Active Enzyme) Step5->Result2 Low/No Inhibitor

Caption: Step-by-step logical workflow of the Human Topoisomerase IIα relaxation assay.

Experimental Protocols: Self-Validating Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the exact causality behind experimental choices when evaluating 2-propyl-1H-indole derivatives.

Protocol A: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol utilizes a FRET-based peptide substrate (e.g., Z'-LYTE™ assay) to quantify kinase activity. The causality of the assay relies on the fact that the unphosphorylated peptide is cleaved by a development protease, destroying the FRET signal. If the indole compound successfully inhibits VEGFR-2, the peptide remains unphosphorylated, is cleaved, and emits a lower coumarin/fluorescein emission ratio[2][10].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X Kinase Mixture containing recombinant human VEGFR-2 kinase domain in 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. Causality: MgCl₂ is an essential cofactor for ATP binding.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 2-propyl-1H-indole test compound in 100% DMSO. Transfer to a 384-well low-volume plate, ensuring the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: Add 5 μL of the 2X Kinase Mixture to the compound wells. Incubate at room temperature for 15 minutes. Causality: Allows the inhibitor to achieve binding equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation: Add 5 μL of a 2X ATP/Peptide Substrate Mixture (e.g., 200 μM ATP and 2 μM Tyr-peptide). Incubate at 30°C for 60 minutes.

  • Reaction Termination & Development: Add 5 μL of Development Reagent (containing site-specific protease). Incubate for 60 minutes at room temperature.

  • Readout & Analysis: Measure fluorescence emission at 445 nm (Coumarin) and 520 nm (Fluorescein) upon excitation at 400 nm. Calculate the emission ratio and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol B: Human Topoisomerase IIα Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA. The causality is based on the hydrodynamic radius of DNA: supercoiled DNA is compact and migrates rapidly through an agarose matrix, whereas relaxed DNA is open and migrates slowly[11][12].

Step-by-Step Methodology:

  • Reaction Master Mix: On ice, prepare a master mix containing 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 1 mM ATP, and 0.5 μg of supercoiled pBR322 plasmid DNA per reaction. Causality: ATP is strictly required because Topo II is an ATP-dependent enzyme.

  • Inhibitor Addition: Aliquot 26.7 μL of the master mix into 1.5 mL microcentrifuge tubes. Add 0.3 μL of the 2-propyl-1H-indole test compound (dissolved in DMSO). Use Etoposide as a positive control and neat DMSO as a negative vehicle control.

  • Enzyme Addition: Add 3 μL of diluted human Topoisomerase IIα (titrated previously to the exact concentration required to fully relax 0.5 μg of pBR322). Mix by gentle pipetting.

  • Catalytic Incubation: Incubate the tubes in a water bath at 37°C for precisely 30 minutes.

  • Reaction Termination: Stop the reaction by adding 30 μL of STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue) and 30 μL of chloroform/isoamyl alcohol (24:1 v/v). Causality: EDTA chelates Mg²⁺, immediately halting the enzyme, while chloroform strips the protein from the DNA.

  • Phase Separation & Electrophoresis: Vortex briefly and centrifuge for 2 minutes at 13,000 x g. Extract 20 μL of the upper aqueous (blue) phase and load onto a 1% (w/v) agarose gel without ethidium bromide. Run at 85V for 2 hours.

  • Visualization: Post-stain the gel with ethidium bromide (1 µg/mL in water) for 15 minutes, destain in distilled water, and visualize under UV light. Quantify the density of the fast-migrating supercoiled band to determine the percentage of inhibition[4][11].

Conclusion & Future Directions

The 2-propyl-1H-indole scaffold is a highly tunable pharmacophore capable of engaging diverse biological targets ranging from receptor tyrosine kinases (VEGFR-2) to nuclear enzymes (Topo IIα) and nuclear hormone receptors (AR). By modulating the electronic and steric properties of the indole ring—while maintaining the critical hydrophobic 2-propyl vector—drug development professionals can achieve exquisite target selectivity. Future research should focus on utilizing this scaffold in PROTAC (Proteolysis Targeting Chimera) design, leveraging its high target affinity to recruit E3 ligases for the targeted degradation of oncogenic kinases.

References

  • BenchChem. 2-Propyl-1H-indole | High-Purity Reference Standard. BenchChem.

  • Gao, W., et al. Substituted indole compounds (WO2008042571A2). Google Patents.

  • Merial, Inc. Methods and compositions to enhance the efficacy of phosphodiesterase inhibitors (US20050009835A1). Google Patents.

  • Merial, Inc. Method for treating erectile dysfunction and increasing libido in men (US20030139384A1). Google Patents.

  • Palatin Technologies, Inc. Methods and compositions for oral administration of melanocortin receptor agonist compounds (WO2013067309A1). Google Patents.

  • BenchChem. In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide. BenchChem.

  • Abdel-Maksoud, M. S., et al. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking. RSC Advances.

  • Inspiralis Ltd. Human Topoisomerase II Relaxation Assay Protocol. Inspiralis.

  • Chen, Y., et al. NPRL-Z-1, as a New Topoisomerase II Poison, Induces Cell Apoptosis and ROS Generation in Human Renal Carcinoma Cells. PLOS One.

  • Lian, Y., et al. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC.

Sources

Methodological & Application

Application Note: Synthesis and Optimization of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Target Significance

Substituted indoles are highly privileged scaffolds in modern drug discovery. Specifically, 2,5,7-trisubstituted and 3,5,7-trisubstituted indoles serve as critical intermediates for the development of β-secretase 1 (BACE-1) inhibitors, which are therapeutically relevant for the treatment of Alzheimer's disease[1][2].

The synthesis of 7-nitroindoles, such as Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate , presents unique chemical hurdles. The strong electron-withdrawing nature of the nitro group at the ortho position to the aniline nitrogen drastically reduces nucleophilicity. Consequently, traditional indole construction methods—such as the Fischer indole synthesis or the Bartoli reaction—fail to proceed or result in negligible yields[3][4]. To overcome this, palladium-catalyzed heteroannulation strategies must be employed.

Mechanistic Insights: The Regioselectivity Challenge

The standard literature approach for synthesizing 7-nitroindoles utilizes the Larock indole synthesis, reacting an ortho-iodoaniline with an internal alkyne[3]. When Methyl 4-amino-3-iodo-5-nitrobenzoate is reacted with trimethyl(pent-1-ynyl)silane, the bulky trimethylsilyl (TMS) group is theoretically intended to control regioselectivity during the migratory insertion of the alkyne into the arylpalladium intermediate[3].

The Causality of Failure: The highly electron-deficient nature of the 5-nitro-substituted aromatic ring alters the reaction dynamics. Under the basic conditions (K₂CO₃, 100 °C) required for the Larock cyclization, the intermediate undergoes premature, concomitant desilylation[5]. The loss of the directing TMS group prior to or during ring closure results in a complete loss of regiocontrol. This yields an inseparable 1:1 mixture of the 3-propyl isomer (Compound 31a) and the target 2-propyl isomer (Compound 31b) in a low overall yield of approximately 20%[5].

The Rational Optimization: To establish a self-validating, high-yielding protocol specifically for the 2-propyl isomer, we propose a rationally optimized stepwise route: a Sonogashira coupling with a terminal alkyne (1-pentyne) followed by a 5-endo-dig cyclization. By utilizing a terminal alkyne, the regiochemistry is strictly controlled prior to ring closure, guaranteeing absolute regiocontrol and eliminating the formation of the 3-propyl byproduct.

Visualization of Synthetic Pathways

SynthesisRoute SM Methyl 4-amino-3-iodo- 5-nitrobenzoate Pd1 Pd(OAc)2, LiCl, K2CO3 DMF, 100°C SM->Pd1 Pd2 Pd(PPh3)2Cl2, CuI, Et3N Sonogashira Coupling SM->Pd2 Alkyne1 Trimethyl(pent-1-ynyl)silane (Literature Route) Alkyne1->Pd1 Alkyne2 1-Pentyne (Optimized Route) Alkyne2->Pd2 ProdMix Mixture of 2-propyl (31b), 3-propyl (31a), & 3-TMS indoles (Low Regioselectivity) Pd1->ProdMix Concomitant Desilylation Int2 2-(Pent-1-ynyl)aniline Intermediate Pd2->Int2 Cyc PdCl2 or CuI Cyclization Int2->Cyc ProdOpt Methyl 7-nitro-2-propyl- 1H-indole-5-carboxylate (High Regioselectivity) Cyc->ProdOpt 5-endo-dig Cyclization

Fig 1. Synthetic pathways for Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate.

Strategy Comparison Data

Table 1 summarizes the quantitative and qualitative differences between the literature approach and the optimized stepwise approach.

ParameterRoute A: Direct Larock HeteroannulationRoute B: Stepwise Sonogashira/Cyclization
Alkyne Source Trimethyl(pent-1-ynyl)silane1-Pentyne
Catalyst System Pd(OAc)₂, LiClPd(PPh₃)₂Cl₂, CuI
Regioselectivity Poor (1:1 mixture of 2-propyl/3-propyl)[5]Excellent (Exclusive 2-propyl)
Overall Yield ~10-20% (Target Isomer)[5]>70% (Estimated based on precedent)
Primary Challenge Concomitant desilylation & separation[5]Handling volatile 1-pentyne (bp 40 °C)

Experimental Protocols

Protocol A: Direct Larock Heteroannulation (Literature Method)

Note: This protocol reproduces the literature conditions which yield a mixture of isomers. It is provided for comparative and baseline validation purposes[3][5].

  • Preparation : In an oven-dried Schlenk flask, dissolve Methyl 4-amino-3-iodo-5-nitrobenzoate (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition : Add trimethyl(pent-1-ynyl)silane (5.0 equiv), LiCl (1.0 equiv), and K₂CO₃ (5.0 equiv) to the solution[3].

  • Degassing : Sparge the mixture with Argon for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition : Add Pd(OAc)₂ (0.05 equiv) under a positive stream of Argon[3].

  • Reaction : Seal the flask and heat to 100 °C for 16 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMF and inorganic salts. Dry the organic layer over MgSO₄.

  • Purification : Concentrate in vacuo. The crude mixture contains the silylated intermediate and a 1:1 mixture of desilylated isomers 31a and 31b[5]. Attempt separation via flash chromatography (silica gel, gradient hexanes/EtOAc).

Protocol B: Optimized Stepwise Synthesis (Recommended for 2-Propyl Isomer)

Note: This rational design circumvents the desilylation issue by utilizing a terminal alkyne, ensuring strict regiocontrol.

Step 1: Sonogashira Coupling

  • Preparation : Dissolve Methyl 4-amino-3-iodo-5-nitrobenzoate (1.0 equiv) in a degassed mixture of anhydrous THF and Et₃N (3:1 v/v, 0.2 M).

  • Catalyst Addition : Add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv). Stir for 5 minutes at room temperature until a homogeneous transition state is visually confirmed.

  • Alkyne Addition : Slowly add 1-pentyne (1.5 equiv). Crucial Step: 1-pentyne is highly volatile (bp 40 °C). Perform addition at 0 °C in a sealed vessel to prevent evaporative loss.

  • Reaction : Warm to 45 °C and stir for 4-6 hours. Monitor complete consumption of the aryl iodide via TLC to validate the coupling phase.

  • Workup : Filter through a short pad of Celite to remove palladium/copper salts. Concentrate the filtrate to isolate the 2-(pent-1-ynyl)aniline intermediate.

Step 2: Cyclization

  • Preparation : Dissolve the crude intermediate in anhydrous NMP or DMF (0.1 M).

  • Catalyst Addition : Add a catalytic amount of CuI (0.1 equiv) or PdCl₂ (0.05 equiv).

  • Reaction : Heat the mixture to 80-100 °C for 8 hours. The electron-deficient aniline requires elevated thermal energy to drive the 5-endo-dig cyclization.

  • Isolation : Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to yield pure Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate.

References

  • Charrier, N., et al. "Synthesis of Indoles: Efficient Functionalisation of the 7-Position." Synthesis 2006. 3

  • Charrier, N., et al. "Synthesis of Indoles: Efficient Functionalisation of the 7-Position." (Abstract/References). Synthesis 2006. 4

  • Charrier, N., et al. "Synthesis of Indoles: Efficient Functionalisation of the 7-Position." (Regioselectivity Discussion). Synthesis 2006. 5

  • Molaid Database. "7-硝基-3-丙基-1H-吲哚-5-羧酸甲酯| 790254-21-6". 1

  • Molaid Database. "methyl 7-nitro-1-(2-propen-1-yl)-3-propyl-1H-indole-5-carboxylate | 883243-09-2" (Referencing WO2006040151A1 for Alzheimer's Disease). 2

Sources

Application Note & Protocol: A Strategic Approach to the Synthesis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, a substituted indole of interest to researchers in medicinal chemistry and drug development. The synthetic strategy is centered on the robust and historically significant Fischer Indole Synthesis.[1][2] This application note details a regioselective approach where the nitro group is incorporated into the phenylhydrazine precursor prior to the cyclization reaction. This method is chosen to circumvent the challenges associated with direct nitration of the indole core, which often results in a mixture of isomers and potential degradation of the sensitive indole nucleus.[3] We will elucidate the chemical logic behind each step, from the preparation of the key hydrazine intermediate to the final acid-catalyzed indolization, providing a scientifically grounded and reproducible procedure for laboratory application.

Introduction: The Rationale for a Regioselective Fischer Indole Synthesis

The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents.[2] The targeted synthesis of specifically substituted indoles, such as the title compound, is crucial for developing new chemical entities. While several methods exist for indole synthesis, the Fischer indole reaction remains a cornerstone due to its versatility and broad substrate scope.[4]

A primary challenge in synthesizing nitroindoles is controlling the position of the nitro group. Direct nitration of an indole ring is a classic electrophilic aromatic substitution, but it is often complicated by the high reactivity of the pyrrole ring, which can lead to polymerization under harsh acidic conditions.[3] Furthermore, achieving regioselectivity can be difficult. For instance, nitration of an indoline followed by dehydrogenation is one method to control regiochemistry, but it adds steps to the overall process.[5][6]

The strategy detailed herein employs the Fischer Indole Synthesis using a pre-functionalized precursor, specifically methyl 4-hydrazinyl-3-nitrobenzoate. The reaction of an ortho-substituted nitrophenylhydrazone with a ketone under acidic catalysis is known to reliably yield the corresponding 7-nitroindole.[6] This approach offers a more direct and controlled pathway to the desired product by establishing the critical C7-nitro substitution pattern before the indole ring is formed.

Overall Synthetic Scheme

The synthesis is a multi-step process beginning with the preparation of the key hydrazine intermediate followed by the Fischer cyclization.

G cluster_0 Part A: Hydrazine Synthesis cluster_1 Part B: Fischer Indole Synthesis A1 Methyl 4-amino-3-nitrobenzoate A2 Diazonium Salt Intermediate A1->A2 1. NaNO2, HCl 2. 0-5 °C A3 Methyl 4-hydrazinyl-3-nitrobenzoate A2->A3 SnCl2·2H2O, HCl B2 Hydrazone Intermediate A3->B2 Condensation B1 2-Pentanone B1->B2 B3 Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (Target Molecule) B2->B3 Polyphosphoric Acid (PPA) Heat caption Overall workflow for the synthesis.

Sources

Application Note: Regioselective Synthesis of 7-Nitro-2-Propylindoles via One-Pot Sonogashira-Annulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Reagent Selection, Mechanistic Rationale, and Self-Validating Protocols

Executive Summary & Mechanistic Rationale

The 7-nitroindole scaffold is a privileged pharmacophore in drug discovery. However, synthesizing 2-alkyl-7-nitroindoles presents significant synthetic challenges. The direct nitration of 2-propylindole is notoriously challenging due to the high reactivity of the pyrrole ring, which often leads to undesired side reactions such as polymerization or non-selective nitration predominantly at the C-3 and C-5 positions under acidic conditions[1]. Furthermore, traditional de novo approaches like the Fischer indole synthesis suffer from poor regiocontrol when using unsymmetrical ketones, yielding complex mixtures of regioisomers.

To circumvent these limitations, this protocol utilizes a highly regioselective one-pot Sonogashira cross-coupling and heteroannulation strategy. By utilizing 2-iodo-6-nitroaniline—a valuable aromatic building block where the iodine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions[2]—we can achieve absolute regiocontrol. The Sonogashira cross-coupling reaction of haloanilines with terminal alkynes in the presence of Pd(0)-Cu(I) yields 2-alkynylanilines, which are subsequently cyclized in situ to give 2-substituted indoles[3]. This one-pot process enables the synthesis of 2-substituted indoles without the need for isolating sensitive intermediates[4].

Pathway A 2-Iodo-6-nitroaniline + 1-Pentyne B Oxidative Addition (Pd(0) inserts into C-I bond) A->B C Transmetalation (Cu-pentynyl transfer to Pd) B->C D Reductive Elimination (Forms 2-(pent-1-yn-1-yl)-6-nitroaniline) C->D E Intramolecular Hydroamination (5-endo-dig cyclization) D->E CuI / Heat F 7-Nitro-2-propylindole E->F

Fig 1: Mechanistic pathway for the one-pot Sonogashira-annulation synthesis.

Reagents and Materials

The success of this protocol relies heavily on the purity of the reagents and the specific catalyst system chosen. The physical and chemical properties of 2-iodo-6-nitroaniline (CID 15257488) make it an ideal, bench-stable precursor for this transformation[5].

Table 1: Essential Reagents for 10 mmol Scale Synthesis

ReagentRole in SynthesisEquivalentsAmountCAS Number
2-Iodo-6-nitroaniline Starting Material1.0 eq2.64 g100704-34-5
1-Pentyne Alkyne / Propyl Donor1.5 eq1.02 g (1.48 mL)627-19-0
Pd(PPh3)2Cl2 Primary Catalyst0.05 eq350 mg13965-03-2
CuI Co-catalyst / Activator0.10 eq190 mg7681-65-4
Triethylamine (Et3N) Base / Acid Scavenger3.0 eq3.03 g (4.18 mL)121-44-8
N,N-Dimethylformamide Solvent0.2 M50 mL68-12-2

Experimental Protocol: Self-Validating Workflow

The following methodology is designed as a self-validating system. Each step includes specific causality for the experimental choices and checkpoints to verify the reaction's integrity before proceeding.

Workflow S1 1. Degassing Purge DMF/Et3N S2 2. Assembly Add Pd/Cu & SM S1->S2 S3 3. Annulation Stir at 80°C S2->S3 S4 4. Workup NH4Cl Quench S3->S4 S5 5. Purification Silica Column S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis of 7-nitro-2-propylindole.

Step 1: System Deoxygenation
  • Add 50 mL of anhydrous DMF and 4.18 mL of Et3N to an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Sparge the solution with argon for 30 minutes.

  • Causality: Oxygen must be rigorously excluded. In the presence of O₂, CuI will catalyze the Glaser oxidative homocoupling of 1-pentyne into 4,5-dipropylocta-3,5-diyne, consuming the limiting reagent and severely depressing the yield.

Step 2: Reagent Assembly
  • Under a positive argon flow, add 2-iodo-6-nitroaniline (2.64 g, 10 mmol), Pd(PPh3)2Cl2 (350 mg, 0.05 eq), and CuI (190 mg, 0.10 eq).

  • Stir for 5 minutes at room temperature until the catalysts are fully suspended, then inject 1-pentyne (1.48 mL, 1.5 eq) via a gas-tight syringe.

  • Causality: Adding the highly volatile 1-pentyne (bp ~40°C) after the system is sealed and purged prevents evaporative loss during the degassing phase.

Step 3: One-Pot Annulation
  • Seal the flask and heat to 80°C in a pre-equilibrated oil bath for 12 to 24 hours.

  • Causality: The reaction requires elevated temperature (80°C) because the strongly electron-withdrawing nitro group at the 6-position decreases the nucleophilicity of the adjacent amine. This raises the activation energy required for the 5-endo-dig cyclization step[4].

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (yellow spot, high Rf) will disappear, replaced temporarily by an intermediate (2-(pent-1-yn-1-yl)-6-nitroaniline), which will subsequently convert into the lower-Rf, intensely UV-active (254 nm) 7-nitro-2-propylindole product. Do not quench until the intermediate spot is fully consumed.

Step 4: Quench and Extraction
  • Cool the reaction mixture to room temperature.

  • Dilute with 100 mL of Ethyl Acetate (EtOAc) and quench by adding 100 mL of saturated aqueous NH4Cl.

  • Extract the aqueous layer with EtOAc (2 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Causality: NH4Cl effectively coordinates and solubilizes copper salts, preventing emulsion formation. Washing with brine three times is mandatory to partition and remove the high-boiling DMF solvent from the organic phase.

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel, using a gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc.

Data Presentation & Optimization

The choice of catalyst and temperature is non-trivial. Table 2 summarizes the quantitative optimization data that led to the finalized protocol, demonstrating the necessity of the Pd(II)/Cu(I) dual-catalyst system.

Table 2: Optimization of Cyclization Conditions

EntryCatalyst SystemSolvent / BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1Pd(PPh3)2Cl2 / CuIDMF / Et3N25240%Only uncyclized intermediate formed.
2 Pd(PPh3)2Cl2 / CuI DMF / Et3N 80 12 82% Complete conversion to desired indole.
3Pd(OAc)2 / CuIDMF / Et3N801245%Pd black precipitation observed; incomplete cyclization.
4Pd(PPh3)2Cl2 / NoneDMF / Et3N802415%Poor cyclization without CuI acting as a Lewis acid.

Troubleshooting Insight (E-E-A-T): Why use Pd(PPh3)2Cl2 instead of the standard Pd(OAc)2? As shown in Entry 3, Pd(OAc)2 fails to maintain catalytic turnover. The Pd(II) center requires stabilizing phosphine ligands (like PPh3) to prevent the active Pd(0) intermediate from aggregating into inactive "Pd black" during the extended heating required for the cyclization step. Furthermore, CuI plays a dual role: it forms the copper acetylide for the transmetalation step, and it acts as a crucial Lewis acid to activate the alkyne for the subsequent intramolecular hydroamination[3].

References

  • One-Pot Synthesis of 2-Substituted Indoles and 7-Azaindoles via Sequential Alkynylation and Cyclization D-NB.info (MDPI) URL:[Link]

  • A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 PubMed Central (PMC) URL:[Link]

  • 2-Iodo-6-nitroaniline | C6H5IN2O2 | CID 15257488 PubChem URL:[Link]

Sources

Application Note & Protocol: Catalytic Hydrogenation of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Substrate Profiling

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is a sterically encumbered, highly functionalized indole building block, frequently generated during the synthesis of complex indole-5-carboxylates[1]. The selective reduction of its 7-nitro group to a primary amine yields Methyl 7-amino-2-propyl-1H-indole-5-carboxylate. This resulting 7-aminoindole serves as a critical intermediate for synthesizing biologically active sulfonamides, advanced pharmaceutical scaffolds, and antitumor agents[2].

Mechanistic Causality and Reaction Engineering

The catalytic hydrogenation of nitroarenes is a highly exothermic, multi-step process that proceeds via nitroso and hydroxylamine intermediates before yielding the final amine[3]. For 7-nitroindoles specifically, this transformation presents unique physicochemical challenges that dictate the experimental design:

  • Chemisorption Hindrance : The 7-position of the indole ring is sterically hindered and lies adjacent to the basic indole -NH group. This proximity can severely interfere with the chemisorption of the substrate onto the metal catalyst surface, often resulting in prolonged reaction times or stalled reactions compared to simple nitrobenzenes[4].

  • Catalyst Selection : 10% Palladium on Carbon (Pd/C) is the industry standard for this transformation. It provides a high surface area for hydrogen activation while preventing the over-reduction (saturation) of the indole pyrrole ring—a common, unwanted side reaction when using more aggressive catalysts like Platinum or Raney Nickel[5].

  • Solvent Matrix : A solvent mixture of Methanol (MeOH) and Ethyl Acetate (EtOAc) is highly recommended. Methanol facilitates the rapid proton transfer necessary for the reduction steps, while EtOAc helps solubilize the lipophilic 2-propyl and 5-carboxylate moieties without risking transesterification of the methyl ester[3].

  • Mass Transfer & Pressure : Because of the chemisorption resistance at the 7-position, efficient high-shear agitation and a moderate hydrogen pressure (15–50 psi) are mandatory. These parameters ensure optimal gas-liquid-solid mass transfer, preventing the reaction from stalling at the reactive hydroxylamine stage, which could otherwise dimerize into unwanted azoxy byproducts[3][6].

Quantitative Reaction Parameters
ParameterSpecification / ValueMechanistic Rationale
Substrate Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate1.0 equivalent (Limiting reagent).
Catalyst 10% Pd/C (50% wet preferred)5–10 mol% Pd. Provides high surface area for H₂ activation while mitigating pyrophoric risks[3][7].
Solvent EtOAc / MeOH (1:1 v/v)Balances substrate solubility and essential proton transfer[3].
Hydrogen Pressure 15 – 50 psi (1 – 3.4 atm)Overcomes 7-position chemisorption hindrance and drives mass transfer[4][7].
Temperature 20 – 25 °C (Ambient)Prevents thermal runaway and suppresses over-reduction[3].
Reaction Time 2 – 6 hoursHighly dependent on agitation efficiency and H₂ mass transfer[3].
Expected Yield > 85%Quantitative conversion is typical if intermediates do not stall[7].
Experimental Protocol: Self-Validating Workflow

Phase 1: Preparation and Inertion (Crucial for Safety)

  • In a rigorously dried, pressure-rated hydrogenation vessel, dissolve Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (1.0 eq) in the chosen solvent system (EtOAc/MeOH, 0.1 M concentration).

  • Self-Validation Check: Visually ensure complete dissolution. Particulate substrate will lead to incomplete conversion and trap unreacted starting material.

  • Purge the vessel with Argon or Nitrogen for 5 minutes to displace all atmospheric oxygen.

  • Carefully add 10% Pd/C (5-10 mol% Pd). Safety Note: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Use 50% wet Pd/C or add the catalyst under a continuous, gentle blanket of inert gas[3].

Phase 2: Catalytic Hydrogenation 5. Seal the vessel and purge the headspace with Hydrogen gas three times to displace the inert gas. 6. Pressurize the vessel to 15–50 psi with H₂[7]. 7. Initiate vigorous magnetic or mechanical stirring. Causality: High-shear agitation is required to maximize the gas-liquid interfacial area, driving H₂ into the solvent to react at the solid catalyst surface[3]. 8. Monitor the internal temperature. The reduction is exothermic; utilize a ambient water bath to maintain the temperature between 20–25 °C during scale-up[3].

Phase 3: Reaction Monitoring 9. After 2 hours, halt stirring, carefully vent the hydrogen pressure, and immediately purge the headspace with Argon. 10. Withdraw a minimal aliquot for TLC (e.g., Hexanes/EtOAc) or LC-MS analysis. 11. Self-Validation Check: Confirm the complete disappearance of the starting material and verify the absence of the intermediate hydroxylamine. If intermediates remain, re-pressurize with H₂ and continue stirring[6].

Phase 4: Workup and Isolation 12. Once complete, vent the H₂ gas and thoroughly purge the system with Argon. 13. Filter the reaction mixture through a tightly packed pad of Celite® (diatomaceous earth) to remove the Pd/C catalyst[2][5]. Caution: Do not allow the filter cake to dry out under air, as the spent catalyst can spontaneously ignite. Wash the pad generously with EtOAc. 14. Concentrate the filtrate under reduced pressure at a low temperature (<30 °C) to afford crude Methyl 7-amino-2-propyl-1H-indole-5-carboxylate. 15. Storage: 7-aminoindoles are highly susceptible to autoxidation, rapidly turning dark upon prolonged exposure to air[5][6]. Immediately flush the receiving flask with Argon, protect from light, and store at -20 °C. Alternatively, use the intermediate immediately in the subsequent synthetic step (e.g., amide coupling or sulfonylation)[2].

Process Visualization

G Start Methyl 7-nitro-2-propyl- 1H-indole-5-carboxylate Prep Solubilization & Inertion (EtOAc/MeOH, Argon Purge) Start->Prep Cat Catalyst Addition (10% Pd/C, 5-10 mol%) Prep->Cat Rxn Catalytic Hydrogenation (H2 Gas, 15-50 psi, 20-25°C) Cat->Rxn Monitor TLC / LC-MS Monitoring (Validate Hydroxylamine Clearance) Rxn->Monitor Monitor->Rxn Incomplete Filter Celite® Filtration (Remove Pyrophoric Pd/C) Monitor->Filter Complete Conc Low-Temp Concentration (<30°C, Reduced Pressure) Filter->Conc Product Methyl 7-amino-2-propyl- 1H-indole-5-carboxylate (Store under Argon / Use In Situ) Conc->Product

Logical workflow for the catalytic hydrogenation of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate.

References
  • Synthesis of Indoles: Efficient Functionalisation of the 7-Position. Thieme-connect. 1

  • Application of 7-Nitroindole in the Synthesis of Antitumor Sulfonamides. Benchchem. 2

  • Technical Support Center: Production of 1-Ethyl-1H-indol-7-amine. Benchchem. 3

  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Benchchem. 5

  • Synthesis and Reactivity of N-Hydroxy-2-Amino-3-Arylindoles. ResearchGate. 6

  • US7329760B2 - CC-1065 analog synthesis. Google Patents. 7

  • Oxygen Vacancy Mediated Reactivity of CaO/CuO Composite for the Synthesis of Amino‐N‐heterocycles. ResearchGate. 4

Sources

Hydrolysis conditions for Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate ester

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Hydrolysis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the hydrolysis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate to its corresponding carboxylic acid. The successful cleavage of the ester group is a critical step in the synthesis of various biologically active molecules where the carboxylic acid moiety is a key pharmacophore or a handle for further chemical modification. This document moves beyond simple step-by-step instructions to explore the underlying chemical principles, compare various hydrolysis methodologies, and provide robust, field-tested protocols. We will delve into standard saponification, mild non-aqueous techniques, and acid-catalyzed approaches, offering insights into the rationale behind procedural choices to ensure high-yield, high-purity outcomes.

Scientific Principles and Strategic Considerations

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis.[1] However, the specific structure of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate presents unique characteristics that must be considered for optimal reaction design.

1.1. Molecular Structure Analysis

The substrate consists of an indole core, a bicyclic aromatic heterocycle known for its electron-rich nature. However, this is modified by a powerful electron-withdrawing nitro group (-NO₂) at the 7-position. This group significantly influences the electronic properties of the entire ring system.

  • Activation of the Carbonyl Group: The primary effect of the 7-nitro group is inductive and mesomeric electron withdrawal. This effect is transmitted through the indole ring system to the C5-carboxylate group, rendering the ester's carbonyl carbon significantly more electrophilic. This enhanced electrophilicity makes it a more susceptible target for nucleophilic attack, which can facilitate hydrolysis.

  • Steric Factors: The 2-propyl group may introduce moderate steric hindrance around the indole nucleus, but it is sufficiently distant from the C5-ester to have a minimal direct impact on the hydrolysis reaction itself.

  • Indole Ring Stability: The indole ring is generally stable to basic conditions but can be sensitive to strong, non-oxidizing acids and can be prone to oxidation or polymerization under harsh conditions.[2] This makes the choice of hydrolytic conditions, particularly for acid catalysis, a critical parameter.

1.2. Mechanistic Overview: Saponification vs. Acid Hydrolysis

Base-Catalyzed Hydrolysis (Saponification): This is the most common and often preferred method for ester hydrolysis.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.[3] A hydroxide ion (from a base like NaOH, KOH, or LiOH) directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.[3][4] This intermediate then collapses, expelling the methoxide ion (-OCH₃) as a leaving group.

A crucial feature of saponification is its essential irreversibility.[4][5] In the final step, the highly basic methoxide ion immediately deprotonates the newly formed carboxylic acid, yielding a stable carboxylate salt and methanol.[3] This acid-base reaction has a large equilibrium constant, driving the overall reaction to completion.[6] An acidic workup is required post-reaction to protonate the carboxylate salt and isolate the desired carboxylic acid product.[5]

Acid-Catalyzed Hydrolysis: This method is the microscopic reverse of Fischer esterification.[4] The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄, HCl). This protonation activates the carbonyl group, making it much more electrophilic and susceptible to attack by a weak nucleophile like water.[1] The subsequent steps involve proton transfers and the elimination of methanol to yield the carboxylic acid. The major drawback of this method is its reversibility; the reaction exists in an equilibrium that must be driven towards the products by using a large excess of water.[4]

Comparative Overview of Hydrolysis Protocols

The choice of protocol depends on the scale of the reaction, the stability of the starting material to the reaction conditions, and the desired purity of the final product. Below is a summary of viable methods.

Method Primary Reagents Solvent System Temp. Pros Cons Typical Use Case
1. Standard Saponification NaOH, KOH, or LiOHTHF/H₂O, MeOH/H₂ORT to RefluxReliable, irreversible, widely applicable.[5]Requires aqueous workup; may not be suitable for highly water-sensitive compounds.General purpose, high-yield synthesis.
2. Mild, Low-Water Hydrolysis NaOHMeOH/CH₂Cl₂ (9:1)Room Temp.Excellent for hindered or base-sensitive substrates; mild conditions.[7]Requires careful control of reagent stoichiometry.Hydrolysis of sterically crowded esters or substrates with base-labile functional groups.[7]
3. Strong Base (Anhydrous) Potassium t-Butoxide (KOtBu), H₂ODMSO or THFRoom Temp.Effective for extremely hindered esters that resist standard saponification.[8][9]KOtBu is highly hygroscopic and requires anhydrous conditions; can be more expensive.For substrates that fail to hydrolyze under standard conditions.[9]
4. Acid-Catalyzed Hydrolysis H₂SO₄ or HClDioxane/H₂O, Acetic Acid/H₂ORefluxUseful if the molecule contains base-sensitive functional groups.Reversible reaction[4]; risk of indole ring degradation or side reactions.Niche applications where basic conditions must be avoided.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Standard Saponification with Lithium Hydroxide

This protocol is a robust starting point for the hydrolysis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, utilizing lithium hydroxide for its excellent solubility and reactivity.

Materials and Reagents:

  • Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (1M and 2M HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 2:1 v/v ratio).

  • Base Addition: Add lithium hydroxide monohydrate (2.0 - 3.0 eq) to the solution.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored to determine the necessary time and temperature.

  • Reaction Monitoring: Periodically take a small aliquot from the reaction, quench it with 1M HCl, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate against the starting material. The reaction is complete upon the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylic acid product.

  • Work-up:

    • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water and wash with ethyl acetate (2x) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify slowly with 2M HCl to a pH of ~2. A precipitate of the carboxylic acid product should form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the crude product under vacuum.

    • For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[2]

Protocol 2: Mild Hydrolysis in a Low-Water System

This method is adapted from protocols designed for hindered esters and can be beneficial if standard saponification proves sluggish or causes degradation.[7]

Materials and Reagents:

  • Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized Water

  • Hydrochloric Acid (2M HCl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: Prepare a 0.3 N solution of NaOH in 10% Methanol/DCM (v/v).

  • Reaction Setup: Dissolve the indole ester (1.0 eq) in DCM in a round-bottom flask with a stir bar.

  • Reaction Execution: Add the methanolic NaOH solution (typically 3.0 eq of NaOH) to the ester solution. Stir at room temperature. A fine precipitate of the sodium carboxylate salt may form over time.[7]

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Work-up:

    • Upon completion, add water to the reaction mixture to dissolve the salt.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (1x) to ensure complete removal of any starting material.

    • Combine the aqueous layers, cool in an ice bath, and acidify to pH ~2 with 2M HCl to precipitate the product.

  • Isolation and Purification: Isolate and purify the solid product as described in Protocol 1 (vacuum filtration, washing, drying, and optional recrystallization).

Visualizing the Workflow and Mechanism

A clear understanding of the experimental sequence and the underlying chemical transformation is essential for successful execution.

G Figure 1: General Experimental Workflow for Hydrolysis cluster_reaction Reaction Phase cluster_monitoring Monitoring Phase cluster_workup Work-up & Isolation cluster_purification Final Purification & Analysis Setup Dissolve Ester in Solvent Reagent Add Hydrolysis Reagent (Base/Acid) Setup->Reagent React Stir at Defined Temperature Reagent->React Monitor Monitor by TLC/HPLC React->Monitor Complete Reaction Complete? Monitor->Complete Complete->React No Workup Quench & Acidify to Precipitate Complete->Workup Yes Filter Vacuum Filtration Workup->Filter Dry Dry Product Filter->Dry Purify Recrystallization Dry->Purify Analyze Characterize (NMR, MS, etc.) Purify->Analyze PureProduct Pure Carboxylic Acid Analyze->PureProduct

Caption: General experimental workflow for hydrolysis.

G Figure 2: Mechanism of Base-Catalyzed Hydrolysis (Saponification) node_ester Ester Carbonyl (Electrophilic) node_tetra Tetrahedral Intermediate node_ester->node_tetra node_oh Hydroxide (Nucleophile) node_oh->node_ester 1. Nucleophilic Attack node_acid Carboxylic Acid node_tetra->node_acid 2. Collapse & Elimination node_alkoxide Methoxide (Leaving Group) node_tetra->node_alkoxide node_carboxylate Carboxylate Salt (Stable) node_acid->node_carboxylate node_alkoxide->node_acid 3. Irreversible Deprotonation node_alcohol Methanol node_alkoxide->node_alcohol node_acid_workup Acidic Workup (H₃O⁺) node_carboxylate->node_acid_workup 4. Protonation node_final_product Final Carboxylic Acid Product node_acid_workup->node_final_product 4. Protonation

Caption: Mechanism of Base-Catalyzed Hydrolysis (Saponification).

Analytical Characterization and Troubleshooting

5.1. Monitoring and Purity Analysis

  • Thin-Layer Chromatography (TLC): A simple and effective way to monitor the reaction. The carboxylic acid product will have a lower Rf value (be more polar) than the starting methyl ester.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point.[10]

5.2. Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction Insufficient base, low temperature, or short reaction time. Steric hindrance.Increase stoichiometry of base (to 3-4 eq). Gently heat the reaction (e.g., to 40-50 °C). If it still fails, consider a stronger base system like KOtBu in DMSO (Protocol 3).[8][9]
Low Yield Incomplete precipitation during acidification. Product is partially soluble in the aqueous layer. Product degradation.Ensure pH is sufficiently low (~1-2). After filtration, extract the acidic aqueous filtrate with ethyl acetate (3x) to recover dissolved product. Avoid excessively high temperatures or prolonged reaction times.
Colored Impurities in Final Product Oxidation or polymerization of the indole ring.[2]Perform the reaction and work-up under an inert atmosphere (N₂ or Ar). Use degassed solvents. Purify the final product by recrystallization, possibly with a small amount of activated charcoal.[2]

References

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry. [Link]

  • Varvaresou, A., et al. (2009). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC. [Link]

  • Scite.ai. A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. scite.ai. [Link]

  • Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates. Journal of Emerging Investigators. [Link]

  • He, Y., et al. (2017). Enzymatic hydrolysis by transition-metal-dependent nucleophilic aromatic substitution. Proceedings of the National Academy of Sciences. [Link]

  • Chen, K. H., Miller, F. R., & Cohen, J. D. (1988). Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology. [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology. [Link]

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. ACS Publications. [Link]

  • Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • Lavrenov, S. N., et al. (2002). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]

  • Percival, F. W. (1986). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC - NIH. [Link]

  • Percival, F. W. (1986). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. [Link]

  • Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Noland, W. E., & Rieke, R. D. (1962). The Synthesis of 4-Nitro-, 5-Nitro-, 6-Nitro- and 7-Nitroindole. The Journal of Organic Chemistry. [Link]

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Saponification Reaction of Esters. YouTube. [Link]

  • Saponification of Esters. Organic Chemistry Tutor. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

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Application Note: Advanced Procedures for the N-Alkylation of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Introduction & Substrate Analysis

The N-alkylation of the indole core is a foundational transformation in medicinal chemistry, enabling the synthesis of diverse, biologically active chemical entities[1]. However, the functionalization of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate presents a unique set of electronic and steric challenges that render standard alkylation protocols (e.g., NaH/DMF) inefficient.

Electronic Deactivation

The presence of a methyl ester at the C5 position and a nitro group at the C7 position exerts strong electron-withdrawing effects (-I and -M) across the indole system. While this significantly increases the acidity of the N-H proton—facilitating easier deprotonation by milder bases—it simultaneously delocalizes the negative charge of the resulting indolide anion[2]. This delocalization drastically reduces the nucleophilicity of the N1 position, making the subsequent attack on electrophiles sluggish.

Steric Bottleneck

In addition to electronic deactivation, the N1 position is severely sterically hindered. It is flanked by a 2-propyl group (ortho to N1) and a 7-nitro group (peri to N1). This "pincer" steric bulk restricts the trajectory of incoming alkylating agents, necessitating highly optimized reaction conditions to achieve acceptable yields.

Mechanistic Insights: The Role of the Counterion

To overcome the poor nucleophilicity of the deactivated indolide anion, the choice of base is critical. Classical conditions utilizing Sodium Hydride (NaH) generate a sodium indolide salt. Because sodium is a relatively small, hard cation, it forms a "tight" ion pair with the electron-deficient indolide, further suppressing its reactivity[3]. Furthermore, the use of strong bases like NaH in the presence of a C5 methyl ester carries a risk of competitive ester hydrolysis or transesterification if trace moisture is present.

The Cesium Advantage: Transitioning to Cesium Carbonate (Cs₂CO₃) provides a profound kinetic advantage. The large ionic radius and low charge density of the cesium cation (Cs⁺) result in a "loose" ion pair[4]. This exposes a more "naked" and highly reactive indolide anion, effectively counteracting the electronic deactivation caused by the 5-carboxylate and 7-nitro groups.

Mechanism Indole Methyl 7-nitro-2-propyl- 1H-indole-5-carboxylate (Acidic N-H, Sterically Hindered) Deprotonation Deprotonation (Base: Cs2CO3 or NaH) Indole->Deprotonation Anion Indolide Anion (Electron-Deficient) Deprotonation->Anion TightPair Tight Ion Pair (Na+) Poor Nucleophilicity Anion->TightPair if NaH used LoosePair Loose Ion Pair (Cs+) Enhanced Nucleophilicity Anion->LoosePair if Cs2CO3 used Alkylation Nucleophilic Attack on Alkyl Halide (R-X) TightPair->Alkylation Slow/Low Yield LoosePair->Alkylation Fast/High Yield Product N-Alkylated Indole (Target Compound) Alkylation->Product

Caption: Logical workflow and ion-pair dynamics in the N-alkylation of electron-deficient indoles.

Comparative Data Presentation

The following table summarizes the expected performance of various base/solvent systems for the N-alkylation of highly deactivated, sterically hindered indoles, extrapolated from established literature parameters[3][4][5].

Base / CatalystSolventTemp (°C)Time (h)Relative NucleophilicityExpected Yield (%)Primary Limitation
NaH (1.2 eq)DMF0 to 2512 - 18Low (Tight Ion Pair)30 - 45%Slow reaction; ester hydrolysis risk.
K₂CO₃ (2.0 eq)DMF60 - 8018 - 24Moderate40 - 55%Requires elevated heating.
Cs₂CO₃ (1.5 eq)DMF / MeCN25 - 604 - 8High (Loose Ion Pair)80 - 95% Cost of reagent on scale.
KOH / TBAB Toluene/H₂O256 - 12High (Phase Transfer)75 - 85%Emulsion formation during workup.

Experimental Protocols

To ensure robust reproducibility, two self-validating protocols are provided. Protocol A is the gold standard for discovery chemistry, maximizing yield via the cesium effect. Protocol B utilizes Phase-Transfer Catalysis (PTC), which is highly advantageous for scale-up as it avoids anhydrous solvents and expensive cesium salts[2][5].

Protocol A: Cesium Carbonate-Promoted N-Alkylation (Recommended)

Reagents:

  • Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (1.0 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Alkylating Agent (e.g., Alkyl Halide) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to indole)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (1.0 eq) and anhydrous Cs₂CO₃ (1.5 eq).

  • Inert Atmosphere: Purge the flask with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Inject anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension vigorously at room temperature (25 °C) for 30 minutes. Causality: Pre-stirring ensures complete deprotonation of the acidic N-H and establishes the highly reactive, loose Cs⁺ indolide ion pair before the electrophile is introduced.

  • Alkylation: Add the alkylating agent (1.2 eq) dropwise via syringe. If the alkylating agent is highly reactive (e.g., benzyl bromide), maintain at room temperature. For less reactive aliphatic halides, gently heat the reaction to 50–60 °C.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/Ethyl Acetate). The disappearance of the starting material spot validates the completion of the reaction.

  • Work-up: Quench the reaction by pouring the mixture into ice-cold distilled water (5x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with water (3x) to remove residual DMF, followed by a final wash with saturated brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Phase-Transfer Catalysis (PTC) Alkylation (Scale-Up Friendly)

Reagents:

  • Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (1.0 eq)

  • Potassium Hydroxide (KOH) (5.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.1 eq)

  • Alkylating Agent (1.2 - 1.5 eq)

  • Toluene / Water (1:1 v/v)

Step-by-Step Methodology:

  • Biphasic Setup: In a reaction vessel, dissolve the indole (1.0 eq) and TBAB (0.1 eq) in Toluene.

  • Base Addition: Dissolve KOH (5.0 eq) in an equal volume of distilled water and add it to the organic phase.

  • Alkylation: Add the alkylating agent (1.2 eq) to the biphasic mixture.

  • Vigorous Stirring: Stir the mixture vigorously ( > 800 rpm) at room temperature. Causality: High shear mixing is required to maximize the interfacial surface area, allowing the lipophilic TBAB cation to shuttle the deprotonated indolide from the aqueous boundary layer into the organic phase where the alkyl halide resides[2].

  • Work-up: Once TLC indicates completion (typically 6-12 hours), separate the phases. Extract the aqueous layer once with Toluene. Wash the combined organic layers with 1M HCl (to neutralize residual KOH), then brine, dry over Na₂SO₄, and concentrate.

Self-Validation & Analytical Characterization

To validate the success of the N-alkylation, researchers must rely on specific spectroscopic shifts:

  • ¹H NMR Validation: The most definitive proof of successful N-alkylation is the complete disappearance of the broad N-H singlet (typically found between 11.0 – 12.5 ppm in DMSO-d₆ for electron-deficient indoles). Additionally, new aliphatic peaks corresponding to the N-alkyl group will appear (e.g., an N-CH₂ signal typically shifts downfield to 4.0 – 4.5 ppm due to the deshielding effect of the indole nitrogen).

  • Absence of O-Alkylation: Because the C5-carboxylate could theoretically undergo O-alkylation if hydrolyzed, ensure the methyl ester singlet (~3.8 - 3.9 ppm) remains intact with an integration of 3H.

References

  • BenchChem. "Application Notes and Protocols: A Step-by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)
  • BenchChem.
  • Fink, D. "Cesium Carbonate Promoted N-Alkylation of Indoles". Synlett, 2004(13):2394-2396.
  • BenchChem. "5-chloro-7-nitro-1H-indole-2,3-dione". BenchChem.
  • Fink, D. "Cesium Carbonate Promoted N-Alkylation of Indoles | Request PDF".

Sources

Application Notes & Protocols: Leveraging Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate as a Strategic Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products, alkaloids, and pharmaceuticals.[1][2][3] Its unique electronic properties and geometric structure allow for diverse biological interactions, leading to applications ranging from anticancer to anti-inflammatory agents.[3][4][5] Within this esteemed class of heterocycles, strategically functionalized indoles serve as powerful starting materials for the synthesis of complex molecular architectures.

This guide focuses on one such versatile building block: Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate . The specific arrangement of functional groups on this molecule provides a rich platform for synthetic exploration. The 7-nitro group is a key precursor to a nucleophilic amino group, essential for annulation reactions to form fused polycyclic systems.[6][7] The methyl ester at the 5-position offers a handle for amide coupling or other modifications, while the 2-propyl substituent can enhance lipophilicity and modulate interactions with biological targets.[8]

These application notes provide researchers, scientists, and drug development professionals with a detailed examination of the core transformations of this indole derivative. We will explore robust protocols for the critical reduction of the nitro group and demonstrate its subsequent application in the construction of fused heterocyclic scaffolds. The causality behind experimental choices is explained, empowering the user to adapt and innovate upon these foundational methods.

Section 1: Physicochemical Properties & Data

A thorough understanding of a starting material's properties is critical for reaction planning and purification. The table below summarizes key physicochemical and representative spectroscopic data for the title compound.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₁₃H₁₄N₂O₄Provides the basis for molecular weight and elemental analysis.
Molecular Weight 262.26 g/mol Essential for accurate reagent stoichiometry calculations.
Appearance Expected to be a yellow or light-brown solidNitroaromatic compounds are typically colored due to the chromophoric nitro group.
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone, DMF); Insoluble in water.The propyl group and overall aromatic character suggest good solubility in organic media.
¹H NMR (CDCl₃, 400 MHz) Representative Data: δ 9.0-8.8 (s, 1H, N-H), 8.2-8.0 (m, 2H, Ar-H), 6.4 (s, 1H, H-3), 3.95 (s, 3H, OCH₃), 2.8 (t, 2H, CH₂), 1.8 (sext, 2H, CH₂), 1.0 (t, 3H, CH₃)Key signals include the indole N-H, aromatic protons deshielded by the nitro and carbonyl groups, the unique C3-H singlet, and the aliphatic signals of the propyl and ester groups.
¹³C NMR (CDCl₃, 101 MHz) Representative Data: δ 165.0 (C=O), 143.0 (C-NO₂), 141.0, 137.0, 126.0, 119.0, 118.0, 110.0, 101.0 (Ar-C), 52.0 (OCH₃), 31.0, 22.0, 14.0 (Propyl-C)The spectrum would be characterized by the ester carbonyl, carbons attached to electron-withdrawing groups, and the distinct aliphatic carbons.

Section 2: The Gateway Transformation: Reduction of the 7-Nitro Group

The conversion of the electron-withdrawing nitro group into a nucleophilic amino group is the most critical and enabling transformation for this substrate. This unlocks the potential for building fused ring systems. The resulting 7-aminoindole can be unstable and susceptible to air oxidation, often necessitating its use in subsequent steps without prolonged storage.[6]

G cluster_0 Reduction Methods Start Methyl 7-nitro-2-propyl- 1H-indole-5-carboxylate Method1 Protocol 1: Catalytic Hydrogenation (H₂, Pd/C) Start->Method1 High yield, clean reaction Method2 Protocol 2: Chemical Reduction (SnCl₂, HCl) Start->Method2 Good functional group tolerance Intermediate Methyl 7-amino-2-propyl- 1H-indole-5-carboxylate Method1->Intermediate Method2->Intermediate

Caption: Key reduction pathways from the 7-nitroindole precursor.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for reducing nitro groups, typically affording high yields with minimal byproduct formation.[9][10] Palladium on activated carbon (Pd/C) is the most common catalyst. The primary consideration is safety due to the use of flammable hydrogen gas and the pyrophoric nature of dry Pd/C.

Methodology:

  • Vessel Preparation: To a heavy-walled hydrogenation flask, add Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (1.0 eq, e.g., 2.62 g, 10 mmol).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, carefully add 10% Palladium on Carbon (5-10 mol% Pd, e.g., 53-106 mg). Causality: The catalyst surface provides the site for H₂ activation and interaction with the nitro group. Wetting the catalyst with solvent before addition can reduce the risk of fire.

  • Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate (e.g., 50-100 mL).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen, then evacuate and backfill with hydrogen gas (H₂). Pressurize the vessel to the desired pressure (typically 1-4 atm).

  • Reaction: Begin vigorous stirring or shaking. The reaction is often exothermic. Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Workup: Upon completion, carefully purge the vessel with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety: Do not allow the filter cake to dry completely, as residual Pd/C can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 7-amino-2-propyl-1H-indole-5-carboxylate, which should be used promptly.

Protocol 2: Chemical Reduction with Stannous Chloride (SnCl₂)

Reduction with stannous chloride in an acidic medium is a classic and reliable alternative to hydrogenation. It is particularly useful when other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes) are present in the molecule.[6]

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (1.0 eq, e.g., 2.62 g, 10 mmol) in ethanol (e.g., 50 mL).

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq, e.g., 9.0 g, 40 mmol). Causality: A significant excess of the reducing agent is required to ensure complete conversion.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) (e.g., 10 mL). The mixture may become warm.

  • Heating: Heat the reaction mixture to reflux (approx. 70-80 °C) with stirring. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup & Neutralization: Cool the reaction to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated NaOH solution until the pH is basic (~8-9). Caution: This is an exothermic process and may involve gas evolution. A tin hydroxide precipitate will form.

  • Extraction: Add ethyl acetate (EtOAc) and stir vigorously. Filter the entire mixture through Celite® to remove the tin salts. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with EtOAc.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the product.

ParameterCatalytic Hydrogenation (Pd/C)Stannous Chloride (SnCl₂)
Typical Yield High (>90%)Good to High (75-95%)
Purity Generally very highGood, but may contain tin impurities
Key Advantage Clean reaction, easy product isolationTolerant of many other functional groups
Key Disadvantage Requires specialized H₂ equipment; catalyst is pyrophoricRequires stoichiometric reagents and a more involved aqueous workup

Section 3: Synthesis of Fused Tricyclic Heterocycles

With the 7-aminoindole intermediate in hand, the stage is set for constructing fused heterocyclic systems. The ortho-positioning of the amino group and the indole ring nitrogen allows for cyclization reactions with bifunctional electrophiles, leading to novel tricyclic scaffolds of high interest in drug discovery.[11]

Application Example: Synthesis of a Pyrrolo[3,2-f]indole-7-carboxylate

This protocol outlines a hypothetical but chemically robust pathway to a fused pyrrolo-indole system, a core found in various bioactive molecules. The strategy involves an initial condensation followed by an intramolecular cyclization.

G Start Methyl 7-amino-2-propyl- 1H-indole-5-carboxylate StepA Step A: Condensation with Diethyl 2-acetyl-3-oxobutanedioate Start->StepA Intermediate Enamine Intermediate StepA->Intermediate StepB Step B: Thermal Cyclization (e.g., in Dowtherm A) Intermediate->StepB Product Fused Pyrrolo[3,2-f]indole Derivative StepB->Product G cluster_paths Synthetic Pathways Start Methyl 7-nitro-2-propyl- 1H-indole-5-carboxylate Path1_Step1 Protocol 4: N-H Alkylation Start->Path1_Step1 Path2_Step1 Protocol 5: C-3 Formylation Start->Path2_Step1 Path3_Step1 Reduction of NO₂ Group Start->Path3_Step1 Path1_Step2 Reduction of NO₂ Group Path1_Step1->Path1_Step2 Product1 N-Alkyl-7-amino-indole Path1_Step2->Product1 Path2_Step2 Reduction of NO₂ Group Path2_Step1->Path2_Step2 Product2 7-Amino-3-formyl-indole Path2_Step2->Product2 Path3_Step2 Protocol 5: C-3 Formylation Path3_Step1->Path3_Step2 Product3 7-Amino-3-formyl-indole Path3_Step2->Product3

Sources

Application Note: Scalable Manufacturing Methods for Nitro-Indole Carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-indole carboxylates, such as ethyl 5-nitroindole-2-carboxylate and 6-nitroindoline-2-carboxylic acid, are privileged scaffolds in medicinal chemistry. They serve as critical precursors for amino-indoles, which are integral to the synthesis of complex active pharmaceutical ingredients (APIs), including CC-1065 anticancer analogs[1] and CGRP receptor antagonists like rimegepant[2].

Scaling the synthesis of these molecules presents significant chemical engineering challenges. The highly exothermic nature of nitration, coupled with the regioselectivity issues inherent to the indole core, necessitates rigorous process control. This application note details field-proven, scalable methodologies—contrasting the classical Batch Fischer Indole Synthesis (FIS) with modern Continuous Flow Nitration—to achieve high-yielding, safe, and regioselective manufacturing.

Mechanistic Insights & Route Selection

The selection of a synthetic route depends entirely on the desired substitution pattern (e.g., 5-nitro vs. 6-nitro). As an application scientist, understanding the causality behind these routes is paramount for successful scale-up.

The 5-Nitro Isomer: Fischer Indole Synthesis (FIS)

To synthesize ethyl 5-nitroindole-2-carboxylate, direct nitration of indole-2-carboxylates is often unviable due to poor regiocontrol (yielding mixtures of 3-, 4-, 5-, and 7-nitro isomers) and the risk of over-oxidation. Instead, the Fischer Indole Synthesis is the industry standard[2].

  • Causality: By pre-installing the nitro group on the starting hydrazine (p-nitrophenylhydrazine) and condensing it with ethyl pyruvate, absolute regiocontrol at the 5-position is guaranteed.

  • Challenge: The strongly electron-withdrawing nature of the nitro group deactivates the aromatic ring, destabilizing the transition state of the critical [3,3]-sigmatropic rearrangement. Consequently, harsh acidic conditions (e.g., Polyphosphoric Acid [PPA] at 115 °C) are required to drive the cyclization[3].

The 6-Nitro Isomer: Direct Nitration via Indoline

For 6-nitro derivatives, a different mechanistic approach is exploited. Commercially available indoline-2-carboxylic acid is subjected to direct nitration[4].

  • Causality: In strongly acidic media (H₂SO₄), the indoline nitrogen is fully protonated (-NH₂⁺). This powerful electron-withdrawing group deactivates the ortho and para positions (C5 and C7), directing the incoming nitronium ion (NO₂⁺) almost exclusively to the meta position (C6)[4]. The resulting 6-nitroindoline can then be oxidized to the corresponding indole.

The Case for Continuous Flow Chemistry

Scaling batch nitrations poses severe thermal runaway and explosion risks. Transitioning highly exothermic nitrations or hazardous reductions to Continuous Flow Chemistry drastically increases the surface-area-to-volume ratio, allowing for instantaneous heat dissipation and precise residence time control, thereby eliminating batch-to-batch variability and enhancing safety[5].

Scalable Manufacturing Workflows

The following diagram illustrates the parallel scalable pathways for synthesizing 5-nitro and 6-nitro indole carboxylates.

G Start1 p-Nitrophenylhydrazine + Ethyl Pyruvate Hydrazone Hydrazone Intermediate (Isolated for Safety) Start1->Hydrazone Condensation Start2 Indoline-2-carboxylic Acid Nitration Continuous Flow Nitration (HNO3/H2SO4, <10°C) Start2->Nitration Electrophilic Substitution Cyclization Acid-Catalyzed Cyclization (PPA, 115°C) Hydrazone->Cyclization Fischer Indole Rearrangement Product1 Ethyl 5-nitroindole- 2-carboxylate Cyclization->Product1 Precipitation Oxidation Dehydrogenation & Esterification Nitration->Oxidation Regioselective C6 Nitration Product2 Methyl 6-nitroindole- 2-carboxylate Oxidation->Product2 Purification

Caption: Workflow for scalable synthesis of 5-nitro and 6-nitro indole carboxylates via batch and flow.

Experimental Protocols (Self-Validating Systems)

Protocol A: Scalable Batch Synthesis of Ethyl 5-nitroindole-2-carboxylate

This protocol utilizes a two-step FIS approach. Isolating the hydrazone intermediate is a critical safety checkpoint that prevents uncontrolled exotherms during scale-up[2].

Step 1: Hydrazone Formation

  • Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer, suspend p-nitrophenylhydrazine (1.0 eq, 500 g) in absolute ethanol (2.5 L).

  • Addition: Add ethyl pyruvate (1.05 eq) dropwise over 45 minutes at room temperature.

  • Self-Validation Check: The reaction is self-indicating; the suspension will transition to a thick, bright yellow precipitate of ethyl pyruvate p-nitrophenylhydrazone within 2 hours.

  • Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum. Yield: >95%.

Step 2: Fischer Indole Cyclization

  • Setup: Pre-heat Polyphosphoric Acid (PPA, 5 L) in a robust 10 L reactor to 85 °C to reduce viscosity[3].

  • Addition: Add the dried hydrazone intermediate in 50 g portions. Caution: Ensure each portion is fully wetted and dissolved before the next addition to prevent localized thermal spikes.

  • Reaction: Ramp the temperature to 115 °C and stir for 3 hours. Monitor via HPLC (aliquots quenched in water/MeCN).

  • Self-Purifying Quench: Once complete, cool the mixture to 60 °C and pour it slowly onto 15 kg of vigorously stirred crushed ice.

  • Validation: The acidic PPA hydrolyzes and dissolves into the aqueous phase, while the highly hydrophobic ethyl 5-nitroindole-2-carboxylate crashes out as a tan solid[3]. Filter, wash with water until the filtrate is pH neutral, and recrystallize from THF/Methanol[1].

Protocol B: Continuous Flow Nitration of Indoline-2-carboxylic Acid

This protocol leverages flow chemistry to safely perform direct nitration, avoiding the accumulation of explosive intermediates[4],[5].

Step 1: Feed Solution Preparation

  • Feed A: Dissolve indoline-2-carboxylic acid (1.0 M) in concentrated H₂SO₄ at 5 °C.

  • Feed B: Prepare a nitrating mixture of fuming HNO₃ (1.1 M) in concentrated H₂SO₄.

Step 2: Flow Reactor Configuration

  • Pumping: Use acid-resistant HPLC pumps (e.g., Hastelloy or PTFE heads) to deliver Feed A and Feed B at a 1:1 volumetric ratio.

  • Mixing: Direct the feeds into a static T-mixer submerged in a recirculating chiller bath set to 0 °C.

  • Residence Time: Route the mixed stream through a PTFE reactor coil (Volume = 20 mL). Adjust the total flow rate to achieve a residence time ( tR​ ) of exactly 4 minutes.

  • Inline Validation (PAT): Utilize inline IR spectroscopy or strategically placed thermocouples. System Rule: If the temperature post-mixing exceeds 10 °C, the system must automatically trigger a flow-rate reduction to maintain the safety envelope[4].

Step 3: Continuous Quench

  • Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a steady flow of ice water.

  • The 6-nitroindoline-2-carboxylic acid precipitates instantly upon quenching. Collect via continuous filtration.

Quantitative Data & Scale-Up Metrics

The following table summarizes the comparative performance metrics of the described scalable manufacturing methods, highlighting the superiority of flow chemistry for hazardous nitration steps.

MetricBatch FIS (5-Nitro)Batch Nitration (6-Nitro)Flow Nitration (6-Nitro)
Overall Yield (%) 74 - 78%60 - 65%88 - 92%
Regioselectivity Absolute (C5 only)Moderate (Contains C4/C7)Excellent (>98% C6)
Space-Time Yield Low (<50 g/L/day)Low (<40 g/L/day)High (>400 g/L/day)
Exotherm Control Moderate (Requires slow addition)Poor (High runaway risk)Excellent (Instant dissipation)
E-Factor (Waste) High (Due to PPA usage)High (Acid waste)Low (Optimized stoichiometry)

Analytical Validation

To ensure the scientific integrity of the synthesized nitro-indole carboxylates, rigorous analytical validation is required:

  • Regiochemical Assignment: 1D ¹H-NMR and 2D NOESY are mandatory. For the 5-nitro isomer, the C4 proton will appear as a distinct doublet with a small meta-coupling constant ( J≈2.0 Hz), isolated from the C6 and C7 protons[6].

  • Purity Profiling: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) must be used to quantify the absence of unreacted hydrazone (in FIS) or over-nitrated byproducts (in direct nitration).

References

  • Flow Chemistry Highlights. Organic-Chemistry.org. Available at:[Link]

  • US7329760B2 - CC-1065 analog synthesis. Google Patents.

Sources

Microwave-Assisted Synthesis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate: A Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products.[1][2] Specifically, functionalized nitroindoles are of significant interest due to their potential as anticancer agents and G-quadruplex binders.[3][4] This application note provides a detailed, field-tested protocol for the synthesis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, a polysubstituted indole with potential applications in drug development. We employ a microwave-assisted Fischer Indole Synthesis, a method that dramatically accelerates reaction times, improves yields, and promotes greener chemistry principles compared to conventional heating methods.[5] This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth mechanistic insights, a step-by-step experimental workflow, and robust troubleshooting advice.

Introduction: The Rationale for Microwave-Assisted Indole Synthesis

The development of novel therapeutics frequently relies on the efficient synthesis of complex heterocyclic scaffolds. The indole nucleus is a "privileged structure," and its derivatives have shown a wide array of biological activities.[6][7] However, traditional methods for constructing substituted indoles, such as the classic Fischer synthesis discovered in 1883, often require long reaction times and harsh acidic conditions, which can lead to side product formation and degradation of sensitive substrates.[8][9][10]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[11] By utilizing dielectric heating, microwave reactors can rapidly and uniformly heat polar reaction mixtures, leading to a significant reduction in reaction times—often from hours to minutes.[12] This acceleration minimizes the formation of unwanted by-products, frequently resulting in higher product yields and purity. For the Fischer Indole Synthesis, MAOS is particularly advantageous, providing a rapid and efficient pathway to diverse indole derivatives.[13][14]

This protocol details a reliable, two-stage synthesis for a specific polysubstituted indole, beginning with the necessary preparation of a substituted phenylhydrazine intermediate, followed by a microwave-promoted, acid-catalyzed cyclization.

Reaction Scheme and Mechanism

The overall synthesis proceeds in two key stages:

  • Stage 1: Synthesis of (2-nitro-4-(methoxycarbonyl)phenyl)hydrazine (Intermediate 2) from Methyl 4-amino-3-nitrobenzoate ( 1 ). This involves a standard diazotization followed by reduction.

  • Stage 2: Microwave-Assisted Fischer Indole Synthesis. The hydrazine intermediate ( 2 ) is condensed with 2-pentanone ( 3 ) under acidic conditions with microwave irradiation to yield the final product, Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate ( 4 ).

(Image: Overall reaction scheme for the synthesis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate)

Mechanism of the Fischer Indole Synthesis

The Fischer indole synthesis is a robust acid-catalyzed reaction that proceeds through several key steps:[15][16]

  • Hydrazone Formation: The substituted phenylhydrazine ( 2 ) reacts with the ketone ( 3 ) to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [15][15]-Sigmatropic Rearrangement: This is the crucial, bond-forming step. The protonated enamine undergoes a rearrangement analogous to a Claisen rearrangement, breaking the weak N-N bond and forming a new C-C bond.[8][9]

  • Cyclization & Aromatization: The resulting di-imine intermediate cyclizes and, through the elimination of an ammonia molecule, undergoes re-aromatization to form the energetically favorable indole ring.[17]

Fischer_Indole_Mechanism Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Reactants cluster_steps Reaction Intermediates Hydrazine Phenylhydrazine (2) Hydrazone Hydrazone Formation (+ H⁺, - H₂O) Hydrazine->Hydrazone Ketone 2-Pentanone (3) Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Key C-C Bond Formation Cyclization Cyclization & NH₃ Elimination Rearrangement->Cyclization Rearomatization Product Indole Product (4) Cyclization->Product Final Product

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Detailed Experimental Protocols

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
Methyl 4-amino-3-nitrobenzoate≥98%Sigma-Aldrich13593-33-0
Sodium Nitrite (NaNO₂)ACS ReagentFisher Scientific7632-00-0
Tin(II) Chloride Dihydrate≥98%Sigma-Aldrich10025-69-1
Hydrochloric Acid (HCl)37%VWR7647-01-0
2-Pentanone≥99%Acros Organics107-87-9
p-Toluenesulfonic acid (p-TSA)Monohydrate, ≥98.5%Sigma-Aldrich6192-52-5
Ethanol (EtOH)AnhydrousJ.T. Baker64-17-5
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific141-78-6
HexanesHPLC GradeFisher Scientific110-54-3
Sodium Bicarbonate (NaHCO₃)ACS ReagentVWR144-55-8
Anhydrous Sodium SulfateGranularSigma-Aldrich7757-82-6
Equipment
Microwave SynthesizerCEM Discover, Biotage Initiator, or similar
10 mL Microwave Reaction Vials
Magnetic Stir Bars
Standard Glassware
Rotary Evaporator
Flash Chromatography System
Protocol 1: Synthesis of (2-nitro-4-(methoxycarbonyl)phenyl)hydrazine (2)
  • Diazotization: In a 250 mL round-bottom flask, dissolve Methyl 4-amino-3-nitrobenzoate (1.96 g, 10.0 mmol) in a mixture of concentrated HCl (8 mL) and water (20 mL). Cool the resulting slurry to 0-5 °C in an ice-water bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11.0 mmol in 5 mL H₂O) dropwise over 20 minutes. Maintain the temperature below 5 °C. The formation of the diazonium salt is critical and highly temperature-sensitive.

  • Reduction: In a separate 500 mL flask, prepare a solution of tin(II) chloride dihydrate (6.77 g, 30.0 mmol) in concentrated HCl (15 mL). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 2 to the tin(II) chloride solution via a dropping funnel. A precipitate should form. Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Collect the precipitate by vacuum filtration and wash with cold water. Re-suspend the solid in water and basify carefully with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydrazine intermediate 2 as a solid.

Protocol 2: Microwave-Assisted Synthesis of the Final Product (4)

Causality: This step leverages microwave energy to drastically reduce the reaction time of the acid-catalyzed cyclization. p-Toluenesulfonic acid (p-TSA) serves as an effective and easy-to-handle Brønsted acid catalyst.[13] Ethanol is an excellent solvent for MAOS due to its high polarity and ability to absorb microwave irradiation efficiently.

  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the hydrazine intermediate 2 (211 mg, 1.0 mmol), 2-pentanone ( 3 ) (103 mg, 1.2 mmol, 1.2 eq), and p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 1.0 eq).

  • Add 4 mL of anhydrous ethanol to the vial.

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave synthesizer. Irradiate the mixture with stirring using the parameters outlined in Table 1. The use of a fixed temperature setting allows for controlled and reproducible heating.

  • Cooling & Work-up: After irradiation, allow the vial to cool to room temperature (or use the instrument's automated cooling function).

  • Quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30% EtOAc) to afford the pure product 4 .

Experimental Workflow and Data

Overall Synthesis Workflow

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

Workflow Figure 2: Experimental Synthesis Workflow cluster_stage1 Stage 1: Hydrazine Synthesis cluster_stage2 Stage 2: Microwave Synthesis cluster_purification Purification & Analysis Diazotization 1. Diazotization of Aniline (1) (NaNO₂, HCl, 0-5 °C) Reduction 2. Reduction of Diazonium Salt (SnCl₂, HCl) Diazotization->Reduction Workup1 3. Basic Workup & Extraction Reduction->Workup1 Intermediate Intermediate (2) Workup1->Intermediate Mix 4. Combine Intermediate (2), Ketone (3), Catalyst Intermediate->Mix Microwave 5. Microwave Irradiation (Ethanol, 140 °C, 15 min) Mix->Microwave Workup2 6. Quench, Extraction Microwave->Workup2 Purify 7. Flash Chromatography Workup2->Purify Product Pure Product (4) Purify->Product Analysis 8. Characterization (NMR, MS) Product->Analysis

Caption: Figure 2: Experimental Synthesis Workflow.

Representative Reaction Data

The following table summarizes the optimized parameters for the microwave-assisted synthesis step.

Table 1: Optimized Microwave Reaction Parameters and Expected Results

Parameter Value Rationale
Reactants Hydrazine (1.0 eq), 2-Pentanone (1.2 eq) A slight excess of the ketone ensures complete consumption of the limiting hydrazine intermediate.
Catalyst p-TSA (1.0 eq) Provides the necessary acidic environment for the cyclization.[13]
Solvent Ethanol (0.25 M) Polar solvent suitable for efficient microwave heating.[12]
Temperature 140 °C Ensures a sufficient reaction rate while minimizing potential decomposition.
Microwave Power 100-200 W (Dynamic) Power is dynamically adjusted by the instrument to maintain the target temperature.
Reaction Time 15 minutes MAOS significantly reduces reaction time from the hours required for conventional heating.[1]
Expected Outcome
Conversion >95% (by TLC/LC-MS)
Isolated Yield 75-85%

| Appearance | Yellowish solid | |

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete formation of hydrazine intermediate. 2. Microwave temperature too low or time too short. 3. Catalyst is inactive or insufficient.1. Verify the purity of intermediate 2 by NMR before proceeding. 2. Increase reaction temperature in 10 °C increments (up to 160 °C) or increase time to 20-25 min. 3. Use fresh p-TSA. Consider a stronger acid system like Eaton's Reagent, but perform a small-scale test first.[1]
Formation of Dark Tar/Polymer 1. Acid concentration is too high or temperature is excessive. The indole nucleus is prone to acid-induced polymerization.[10] 2. Reaction time is too long.1. Reduce the amount of p-TSA to 0.5 eq. 2. Lower the reaction temperature to 120-130 °C and monitor for completion.
Incomplete Reaction 1. Insufficient heating (time/temp). 2. Poor microwave absorption.1. Increase reaction time or temperature as described above. 2. Ensure the reaction volume is appropriate for the vial size (typically 2-5 mL for a 10 mL vial) to ensure efficient heating.
Multiple Spots on TLC (Side Products) 1. Formation of regioisomers (if starting ketone is unsymmetrical in a different way). 2. Degradation of starting material or product.1. 2-Pentanone should not give regioisomers in this specific reaction. Confirm ketone identity. 2. Refer to the "Formation of Dark Tar" section. Optimize purification with a shallower chromatography gradient.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18]

  • Hydrazine Derivatives: Phenylhydrazines are toxic and potential carcinogens. Handle with extreme care, avoid inhalation and skin contact.

  • Acids: Concentrated HCl and p-TSA are corrosive. Handle with care, avoiding contact with skin and eyes.[19]

  • Nitrated Compounds: Aromatic nitro compounds can be energetic. While this compound is not expected to be explosive, avoid excessive heat and mechanical shock.[20]

  • Organic Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources. Avoid inhaling vapors.[21]

  • Microwave Reactor: Only use vials and caps designed for the specific microwave instrument. Never exceed the recommended fill volume for the vial. Always ensure the reaction is complete and the vial has cooled before opening.

References

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Retrieved from [Link]

  • Inorganic and Organometallic Macromolecules. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

  • Larock, R. C., et al. (2009). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC. Retrieved from [Link]

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025). Microwave Assisted Organic Synthesis of Heterocyclic Compound. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

  • MDPI. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Retrieved from [Link]

  • MDPI. (2025). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. Retrieved from [Link]

  • PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • Scilit. (n.d.). Flow and Microwave Assisted Synthesis of Medicinally Relevant Indoles. Retrieved from [Link]

  • Synfacts. (2023). Palladium-Catalyzed Synthesis of 5,10-Dihydroindeno-[1,2-b]indoles under Microwave Irradiation. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. Retrieved from [Link]

  • National Institutes of Health. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. Retrieved from [Link]

  • NSF PAR. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. Retrieved from [Link]

  • ScienceDirect. (2010). Microwave-assisted synthesis of indole. Retrieved from [Link]

  • University of California. (2012). Nitrates - Standard Operating Procedure. Retrieved from [Link]

  • Dartmouth College. (n.d.). Nitric Acid - Environmental Health and Safety. Retrieved from [Link]

  • PubMed. (2017). Microwave-Assisted Rapid One-Pot Synthesis of Fused and Non-Fused Indoles and 5-[18 F]Fluoroindoles from Phenylazocarboxylates. Retrieved from [Link]

  • EHS. (2024). Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. Retrieved from [Link]

  • OSH. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave assisted synthesis of indole derivatives and their complexation behaviour possessing good biological activities. Retrieved from [Link]

  • Wiley. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • Resene. (n.d.). Organic solvents - hazards, first aid, safe use. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Retrieved from [Link]

  • PubMed. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, particularly concerning yield optimization and regiochemical control.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate?

There are two main strategies for synthesizing this molecule. The choice depends on the availability of starting materials and the specific challenges you are equipped to handle.

  • Route A: Fischer Indole Synthesis with a Pre-functionalized Phenylhydrazine. This approach involves synthesizing a 2-nitro-4-(methoxycarbonyl)phenylhydrazine precursor and reacting it with 2-pentanone under acidic conditions. While direct, the synthesis and stability of the required substituted phenylhydrazine can be challenging.

  • Route B: Post-synthesis Nitration of an Indole Core. This is often the more practical approach. It involves first synthesizing Methyl 2-propyl-1H-indole-5-carboxylate via a standard Fischer indole synthesis, followed by protection of the indole nitrogen and subsequent regioselective nitration to install the nitro group at the C-7 position. This route offers more control over the challenging nitration step.

Q2: Why is regioselective nitration at the C-7 position of the indole ring so difficult?

The regioselectivity of electrophilic substitution on the indole ring is a well-known challenge. The indole nucleus is highly electron-rich and sensitive to strong acids.[1]

  • Electronic Factors: The C-3 position of the pyrrole ring is the most nucleophilic and kinetically favored site for electrophilic attack under non-acidic or mild conditions.[1]

  • Acid-Catalyzed Polymerization: Under strongly acidic conditions (e.g., concentrated HNO₃/H₂SO₄), which are typical for nitration, the indole ring is prone to protonation and subsequent polymerization, leading to the formation of insoluble tars and drastically reducing yields.[1]

  • Deactivation and Redirection: Protonation at C-3 deactivates the pyrrole moiety and directs nitration to the benzene ring, but this typically favors the C-5 and C-6 positions. The C-7 position is both sterically hindered and electronically less favored for direct electrophilic attack, making its selective nitration a significant hurdle.[1]

Q3: What are the most critical parameters to control in the Fischer indole synthesis step?

The Fischer indole synthesis is a robust reaction but is highly sensitive to several parameters that can significantly impact yield and purity.

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid (PPA), ZnCl₂, p-toluenesulfonic acid) are critical and often require empirical optimization.[2][3] An acid that is too strong can cause degradation, while one that is too weak may result in low conversion.[4][5]

  • Temperature and Reaction Time: These parameters must be carefully controlled. Insufficient heat may prevent the key[5][5]-sigmatropic rearrangement, while excessive temperatures can lead to decomposition and tar formation.[4]

  • Purity of Starting Materials: Impurities in the arylhydrazine or the ketone (2-pentanone) can introduce competing side reactions and inhibit the desired cyclization.[2]

Q4: How does the choice of an N-protecting group influence the outcome of the nitration step?

Protecting the indole nitrogen is a crucial strategy to control the C-7 nitration. The protecting group serves two main purposes: it reduces the indole's susceptibility to acid-catalyzed polymerization and it electronically modifies the ring to influence the position of nitration.[5][6]

  • Electron-Withdrawing Groups (e.g., Acetyl, Phenylsulfonyl): These groups decrease the electron density of the indole ring, particularly at the nitrogen and C-3 positions. This deactivation makes the ring less prone to degradation under nitrating conditions and can help direct the nitro group to the benzene portion of the molecule.[6]

  • Steric Hindrance: While less of a directing factor for the C-7 position, bulky protecting groups can influence the overall reactivity and stability of the intermediate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, categorized by the nature of the issue.

Category: Low or No Yield

Q: My Fischer indole synthesis to create the Methyl 2-propyl-1H-indole-5-carboxylate intermediate is failing or giving very low yields. What are the likely causes?

Low yields in this step are common and can usually be traced back to one of several factors.

  • Cause 1: Inappropriate Acid Catalyst: The chosen acid may be too weak to promote the reaction or so strong that it causes decomposition.

    • Solution: Screen a panel of acid catalysts. If you are using a Brønsted acid like H₂SO₄ and see significant charring, consider switching to a milder Lewis acid like ZnCl₂.[4] Conversely, if the reaction is not proceeding with a weak acid, a stronger one like PPA may be necessary.[2]

  • Cause 2: Suboptimal Temperature: The reaction requires sufficient thermal energy for the key rearrangement step.

    • Solution: Systematically optimize the reaction temperature. Set up several small-scale reactions at different temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor progress by TLC to find the optimal balance between reaction rate and decomposition.[4]

  • Cause 3: Impure Starting Materials: Purity of the phenylhydrazine and 2-pentanone is paramount.

    • Solution: Ensure the phenylhydrazine precursor is pure and free of oxidative impurities. Recrystallize or chromatograph if necessary. Use freshly distilled 2-pentanone.[2]

Q: The nitration step gives a very low yield of the desired C-7 product, with mostly starting material recovered or a complex mixture. How can I improve this?

This is the most challenging step of the synthesis. Low yields are typically due to poor regioselectivity or product degradation.

  • Cause 1: Reaction Conditions are Too Harsh: Standard nitrating conditions (HNO₃/H₂SO₄) will likely destroy the indole.

    • Solution: Use a milder, more controlled nitrating agent. A common and effective method is to use in situ generated acetyl nitrate (from acetic anhydride and nitric acid) at low temperatures.[6] This reagent is less aggressive and can improve selectivity.

  • Cause 2: Lack of N-Protection: An unprotected indole nitrogen makes the ring too reactive and prone to polymerization.

    • Solution: Protect the indole nitrogen before nitration. An acetyl group (N-acetyl) is a common and effective choice. This significantly deactivates the ring, preventing polymerization and helping to direct nitration towards the benzene ring.[6]

  • Cause 3: Incorrect Temperature Control: Nitration reactions are highly exothermic.

    • Solution: Maintain strict temperature control throughout the addition of the nitrating agent. Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to minimize side reactions and improve selectivity for mono-nitration.[1]

Category: Side Product Formation & Poor Regioselectivity

Q: My nitration reaction is producing a mixture of nitro-isomers (C-3, C-4, C-5, C-6). How can I maximize selectivity for the C-7 position?

Achieving high C-7 selectivity requires a carefully planned strategy to block or deactivate the other reactive sites.

  • Solution 1: N-Acetyl Protection Strategy: As mentioned, protecting the indole as N-acetyl-2-propyl-1H-indole-5-carboxylate is the first and most critical step. This deactivates C-3 and favors substitution on the benzene ring.

  • Solution 2: Controlled Nitrating Agent: Use a nitrating agent known to favor the benzene ring. Acetyl nitrate at low temperatures is a good starting point.[6]

  • Solution 3: Advanced Indirect Methods: For maximum C-7 selectivity, more complex, multi-step methods can be employed, such as those involving the nitration of a protected indoline precursor followed by re-aromatization. For example, a patented method describes the nitration of sodium 1-acetylindoline-2-sulfonate to effectively direct nitration to the C-7 position.[1] While more steps are involved, this provides the highest regiochemical purity.

Category: Product Degradation & Purification

Q: The reaction mixture turns into a dark, insoluble tar during the nitration step. What is happening?

This is a classic sign of acid-catalyzed polymerization of the indole ring.[1]

  • Cause: The indole nucleus, especially when unprotected, acts as a nucleophile and can attack a protonated indole molecule, initiating a chain reaction that forms a polymer.

    • Solution:

      • ALWAYS use an N-protected indole. This is the most effective way to prevent polymerization.

      • Maintain low temperatures. This slows down the rate of both the desired reaction and the undesired polymerization.[1]

      • Use milder nitrating agents. Avoid strong, uncontrolled acid mixtures.

Q: I am having difficulty purifying the final product by column chromatography. It streaks badly on the silica gel. Any suggestions?

Indoles, particularly those with a free N-H group, are known to be challenging to purify via silica gel chromatography.

  • Cause 1: Acidic Nature of Silica: The slightly acidic nature of standard silica gel can cause streaking and sometimes decomposition of sensitive indole compounds.

    • Solution: Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine like triethylamine (e.g., by including 0.5-1% triethylamine in your eluent system). This neutralizes the acidic sites on the silica surface.

  • Cause 2: Inappropriate Eluent Polarity:

    • Solution: Systematically screen different solvent systems. A gradient elution from a non-polar solvent (like hexanes or petroleum ether) to a more polar solvent (like ethyl acetate or dichloromethane) is often effective.

  • Cause 3: Product Stability: The final nitro-indole product may have limited stability.

    • Solution: If chromatography fails, consider recrystallization as an alternative purification method.[5] Ensure all residual acid is removed during the workup by washing with a dilute sodium bicarbonate solution before purification.[5]

Data Presentation

Table 1: Comparison of Nitration Conditions for N-Acetyl-Indole Intermediates
Nitrating AgentSolventTemperature (°C)Typical OutcomeReference
HNO₃ / H₂SO₄H₂SO₄0 to 25Low yield, significant tar formation, poor regioselectivity (favors C-5/C-6)[1]
Acetyl NitrateAcetic Anhydride-10 to 0Good to excellent yields, improved regioselectivity for benzene ring nitration[6]
Benzoyl NitrateAcetonitrile0 to 10Milder, favors C-3 nitration on unprotected indoles, but can be adapted[1]
(CF₃CO)₂O / NH₄NO₃Dichloromethane0Non-acidic conditions, produces trifluoroacetyl nitrate in situ for C-3 nitration[7]

Experimental Protocols & Workflows

Workflow Diagram: Recommended Synthetic Route

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: N-Protection cluster_2 Step 3: Regioselective Nitration cluster_3 Step 4: Deprotection A 4-Carboxyphenylhydrazine + 2-Pentanone B Acid Catalyst (PPA) Heat A->B Reaction C Methyl 2-propyl-1H- indole-5-carboxylate (Intermediate 1) B->C Cyclization & Esterification D Intermediate 1 C->D E Acetic Anhydride Base (e.g., NaH) D->E Reaction F Methyl 1-acetyl-2-propyl- 1H-indole-5-carboxylate (Intermediate 2) E->F Protection G Intermediate 2 F->G H Acetyl Nitrate (HNO₃ / Ac₂O) Low Temp (-10°C) G->H Reaction I Methyl 1-acetyl-7-nitro-2-propyl- 1H-indole-5-carboxylate (Intermediate 3) H->I Nitration J Intermediate 3 I->J K Base (e.g., K₂CO₃) Methanol / H₂O J->K Reaction L Methyl 7-nitro-2-propyl- 1H-indole-5-carboxylate (Final Product) K->L Hydrolysis

Caption: Recommended four-step synthetic workflow.

Protocol 1: Synthesis of Methyl 1-acetyl-2-propyl-1H-indole-5-carboxylate (Intermediate 2)

This protocol combines the Fischer synthesis, esterification, and N-acetylation for efficiency.

  • Fischer Indolization: In a round-bottom flask equipped with a reflux condenser, combine 4-hydrazinobenzoic acid (1 equiv.) and 2-pentanone (1.2 equiv.) in polyphosphoric acid (PPA, ~10x weight of hydrazine).

  • Heat the mixture with stirring to 90-100 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-propyl-1H-indole-5-carboxylic acid.

  • Esterification: Dissolve the crude acid in methanol (MeOH). Add sulfuric acid (H₂SO₄, catalytic amount, ~5 mol%) and reflux for 4-6 hours.

  • Cool the reaction, remove the methanol under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to give crude Methyl 2-propyl-1H-indole-5-carboxylate.

  • N-Acetylation: Dissolve the crude ester in tetrahydrofuran (THF). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stir for 30 minutes, then add acetic anhydride (1.5 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction with water. Extract with ethyl acetate, wash the organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure intermediate 2.

Protocol 2: Synthesis of Final Product via Nitration and Deprotection
  • Nitration: In a three-neck flask under a nitrogen atmosphere, dissolve Intermediate 2 (1 equiv.) in acetic anhydride at -10 °C.

  • Separately, prepare the nitrating agent by slowly adding fuming nitric acid (HNO₃, 1.1 equiv.) to acetic anhydride at -10 °C.

  • Add the cold nitrating solution dropwise to the solution of Intermediate 2, ensuring the internal temperature does not rise above -5 °C.

  • Stir the reaction at -10 °C for 1-2 hours. Monitor carefully by TLC for the consumption of starting material.

  • Pour the reaction mixture into a beaker of ice-water and stir until the excess anhydride is hydrolyzed.

  • Extract the product with dichloromethane (DCM, 3x). Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude Methyl 1-acetyl-7-nitro-2-propyl-1H-indole-5-carboxylate (Intermediate 3).

  • Deprotection: Dissolve the crude Intermediate 3 in a mixture of methanol and water (e.g., 4:1).

  • Add potassium carbonate (K₂CO₃, 3 equiv.) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete removal of the acetyl group.

  • Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude final product by flash column chromatography (silica gel, with 0.5% triethylamine in a hexanes/ethyl acetate eluent system) or by recrystallization to yield Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate.

Troubleshooting Logic Diagram

Troubleshooting_Fischer_Indole Start Low Yield in Fischer Indole Synthesis Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify hydrazine (recrystallize) and ketone (distill). Check_Purity->Purify No Check_Acid Is acid catalyst appropriate? Check_Purity->Check_Acid Yes Purify->Check_Purity Screen_Acids Screen different acids: PPA, ZnCl₂, p-TSA. Check_Acid->Screen_Acids No Check_Temp Is reaction temp optimal? Check_Acid->Check_Temp Yes Screen_Acids->Check_Acid Screen_Temps Run small scale reactions at different temperatures (e.g., 80, 100, 120 °C). Check_Temp->Screen_Temps No Decomposition Is there significant decomposition/tarring? Check_Temp->Decomposition Yes Screen_Temps->Check_Temp Lower_Temp Lower reaction temperature and/or use a milder acid (ZnCl₂). Decomposition->Lower_Temp Yes Success Yield Improved Decomposition->Success No Lower_Temp->Check_Temp

Sources

Technical Support Center: Purification of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate. This molecule is a key intermediate in many drug discovery pipelines, and its purity is paramount for the reliability of downstream applications and biological screening. The unique substitution pattern—featuring a nitro group, a propyl chain, and a methyl ester—presents specific challenges during purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these hurdles. We will explore the causality behind experimental choices, offering troubleshooting guides and detailed protocols to ensure you can achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate.

Q1: What makes the purification of this specific nitroindole derivative particularly challenging?

The purification of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is complicated by a combination of structural features:

  • Moderate Polarity: The presence of the methyl ester and the nitro group, counterbalanced by the propyl chain and the indole core, places the molecule in a moderate polarity range. This can lead to difficult separations from both non-polar and highly polar impurities.

  • Acidity of Silica Gel: The indole nucleus, particularly when electron-deficient due to the nitro group, can be sensitive to the acidic nature of standard silica gel. This can lead to degradation on the column, resulting in streaking on TLC plates and low recovery.[1][2]

  • Potential for Isomeric Impurities: The synthesis, likely proceeding through a Fischer indole synthesis or a related pathway, can generate regioisomers.[3][4] For instance, incomplete regioselectivity during nitration could lead to other nitro-isomers that are difficult to separate.

  • Low Solubility: While the propyl group aids solubility in organic solvents, highly crystalline indole derivatives can sometimes exhibit poor solubility in ideal solvent systems for chromatography, complicating sample loading.[2]

Q2: What are the primary purification techniques recommended for this compound?

The two most effective methods are flash column chromatography and recrystallization. The choice depends on the impurity profile and the required scale.

  • Flash Column Chromatography: This is the most versatile and commonly used method for purifying indole derivatives from a complex mixture of impurities.[5] It offers excellent resolving power when the correct stationary and mobile phases are selected.

  • Recrystallization: If the crude product is already of moderate purity (>90%), recrystallization can be a highly effective and scalable method to achieve excellent purity (>99%). However, it can lead to lower yields compared to chromatography.[5][6]

Q3: How should I assess the purity of my final product?

A multi-technique approach is essential for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for initial purity checks and for developing a solvent system for column chromatography.[1]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method (e.g., using a C18 column) is typically robust for assessing the purity of indole derivatives.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any residual solvents or impurities.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.[8]

Q4: What are the most likely impurities I will encounter during the synthesis and purification?

Based on common synthetic routes like the Fischer indole synthesis, potential impurities include:

  • Unreacted Starting Materials: Such as the corresponding substituted p-nitrophenylhydrazine and ethyl 2-oxohexanoate.

  • Side-Products: Isomers formed during the cyclization step or byproducts from incomplete reactions.[3][4]

  • Degradation Products: Formed if the compound is exposed to harsh acidic or basic conditions, or prolonged heat. The nitro group can be reduced under certain hydrogenation conditions, leading to the corresponding amino-indole.[8]

  • Residual Solvents: Solvents from the reaction or a previous purification step.

Purification Workflow & Decision Making

The following diagram outlines the general workflow for purifying the crude product.

G cluster_0 Purification Strategy Start Crude Product (Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate) TLC_Check Initial Purity Assessment (TLC & ¹H NMR) Start->TLC_Check High_Purity Purity > 90%? TLC_Check->High_Purity Column_Chrom Flash Column Chromatography High_Purity->Column_Chrom No Recrystallize Recrystallization High_Purity->Recrystallize Yes Final_QC Final QC (HPLC, NMR, MS) Column_Chrom->Final_QC Recrystallize->Final_QC End Pure Product (>98%) Final_QC->End

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem Potential Cause(s) Recommended Solution(s)
Yellow/Brown streaks on TLC plate or column. 1. Compound Degradation: The indole may be decomposing on the acidic silica gel.[1][2] 2. Sample Overload: Too much material was applied to the TLC plate or column.[1]1. Deactivate Silica: Add 0.5-1% triethylamine (TEA) or pyridine to your eluent to neutralize the acidic sites on the silica gel. Run a quick stability test by spotting the compound on a TLC plate, letting it sit for 30 minutes, and then eluting to see if a streak has formed. 2. Reduce Loading: Use a more dilute solution for TLC spotting. For column chromatography, maintain a sample-to-silica ratio of at least 1:50 by weight.
Low or no recovery of the product from the column. 1. Irreversible Adsorption: The compound is highly polar and is binding too strongly to the silica gel.[1] 2. Insufficiently Polar Eluent: The mobile phase is not strong enough to move the compound down the column.1. Use Deactivated Silica: As above, adding a base like TEA can mitigate strong adsorption. 2. Flush the Column: If the compound is still on the column, try flushing with a much more polar solvent system, such as 5-10% methanol in dichloromethane (DCM).[1] 3. Increase Polarity: Gradually increase the polarity of your eluent (gradient elution). If your TLC was run in 30% EtOAc/Hexane, start the column at 15-20% and gradually increase the concentration of ethyl acetate.
Multiple yellow spots are observed on the TLC plate. 1. Isomeric Impurities: The reaction may have produced regioisomers (e.g., 4-, 5-, or 6-nitro isomers) which have similar polarities. 2. Degradation: The compound may have degraded during the reaction or workup.1. Optimize Chromatography: Test different solvent systems to maximize the separation (ΔRf) between the spots. Systems like Toluene/Acetone or DCM/Ethyl Acetate might offer different selectivity compared to Hexane/EtOAc. 2. 2D TLC: Run a two-dimensional TLC to confirm if the extra spots are degradation products. Spot the crude mixture in one corner, elute, then rotate the plate 90 degrees and elute again in a different solvent system.
The purified compound degrades upon storage. 1. Air/Light Sensitivity: Many indole derivatives, especially electron-deficient ones, can be sensitive to oxidation or light.[8] 2. Residual Acid/Base: Trace amounts of acid or base from the purification process can catalyze decomposition.1. Proper Storage: Store the final product under an inert atmosphere (Nitrogen or Argon), protected from light (in an amber vial), and at a low temperature (-20°C is recommended for long-term storage). 2. Ensure Neutrality: After an extractive workup, ensure the organic layer is washed with a neutral brine solution and dried thoroughly before solvent evaporation.
Troubleshooting Flowchart: Low Recovery

G cluster_1 Troubleshooting Low Recovery from Column Chromatography Start Low Product Recovery Check_Column Is yellow band stuck at the top of the column? Start->Check_Column Check_Fractions Did you check all fractions with a more polar TLC eluent? Start->Check_Fractions Cause_Adsorption Probable Cause: Irreversible Adsorption / Degradation Check_Column->Cause_Adsorption Yes Cause_Elution Probable Cause: Insufficient Eluent Polarity Check_Column->Cause_Elution No Cause_Missed Probable Cause: Product eluted later than expected Check_Fractions->Cause_Missed No Solution_Adsorption Solution: 1. Re-run on deactivated silica (add 1% TEA to eluent). 2. Consider alternative stationary phase (e.g., Alumina). Cause_Adsorption->Solution_Adsorption Solution_Elution Solution: 1. Flush column with 5-10% MeOH in DCM. 2. In future, use a steeper gradient. Cause_Elution->Solution_Elution Solution_Missed Solution: 1. Re-check all collected fractions. 2. In future, collect more fractions after the main spot. Cause_Missed->Solution_Missed

Caption: Step-by-step guide to diagnosing and solving low recovery issues.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 1-2 grams of crude material. Adjust silica and solvent volumes accordingly for different scales.

1. Preparation & Eluent Selection:

  • Analyze the crude mixture by TLC using a starting solvent system of 20% Ethyl Acetate (EtOAc) in Hexane.

  • The target Rf value for the product should be between 0.2-0.35 for optimal separation.[1]

  • Adjust the EtOAc/Hexane ratio to achieve this Rf. If streaking is observed, add 0.5% Triethylamine (TEA) to the solvent mixture.

2. Column Packing:

  • Use a glass column with a diameter appropriate for your sample size (e.g., 40-50 mm diameter for 1g of crude).

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane). A typical ratio is 50-100g of silica per 1g of crude product.[9]

  • Pour the slurry into the column and allow it to pack under a gentle flow of solvent, tapping the column to ensure even packing. Do not let the column run dry.[9]

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent.

  • Alternatively, perform a "dry loading": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel (2-3x the weight of the crude), and evaporate the solvent to get a free-flowing powder.

  • Carefully add the sample (liquid or dry powder) to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting with a low-polarity mobile phase (e.g., 10% EtOAc/Hexane).

  • Gradually increase the polarity (gradient elution). For example, you can increase the EtOAc concentration by 5% every 200-300 mL of solvent.

  • Collect fractions (e.g., 20-25 mL per tube) and monitor them by TLC.

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove residual solvents.

  • Obtain the final mass and calculate the yield.

ParameterRecommended Value/MethodSource
Stationary Phase Silica Gel (230-400 mesh)General Practice
Mobile Phase Hexane:Ethyl Acetate (Gradient)[8][9]
Modifier (if needed) 0.5-1% Triethylamine (TEA)[10]
Target Rf (TLC) 0.2 - 0.35[1]
Sample:Silica Ratio 1:50 to 1:100 (w/w)[1]
Loading Method Dry Loading (preferred)General Practice
Protocol 2: Recrystallization

This method is ideal if the crude product is >90% pure.

1. Solvent Screening:

  • Place a small amount of crude material (10-20 mg) in several test tubes.

  • Add different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like EtOAc/Hexane) dropwise while heating gently.

  • An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

2. Procedure:

  • Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If colored impurities are present that are known to be polar, you may add a small amount of activated charcoal and hot filter the solution.

  • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under high vacuum.

Protocol 3: Purity Assessment by RP-HPLC

This protocol provides a general method for purity analysis. It should be optimized for your specific instrument and impurity profile.

ParameterMethod A: Reversed-Phase HPLCSource
Stationary Phase C18 (Octadecylsilyl), 5 µm, 4.6 x 150 mm[7]
Mobile Phase Acetonitrile:Water (Gradient) with 0.1% Formic Acid[7]
Gradient 50% to 95% Acetonitrile over 15 minutesGeneral Method
Flow Rate 1.0 mL/min[7]
Detection Wavelength 254 nm and 350 nm (for nitroaromatics)[7]
Column Temperature 30 °C[7]
Sample Preparation ~0.1 mg/mL in Acetonitrile, filter through 0.45 µm filter[7]

References

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. (n.d.). ChemRxiv. Retrieved March 12, 2026, from [Link]

  • Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). ResearchGate. Retrieved March 12, 2026, from [Link]

  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2015). Asian Journal of Research in Chemistry. Retrieved March 12, 2026, from [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Publishing. Retrieved March 12, 2026, from [Link]

  • Synthesis and Reactions of N-Protected 3-Nitroindoles. (2016). ResearchGate. Retrieved March 12, 2026, from [Link]

  • The preparation method of 5-nitroindole-2-carboxylic acid. (n.d.). Google Patents.
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. Retrieved March 12, 2026, from [Link]

  • The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. (n.d.). PubMed. Retrieved March 12, 2026, from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Method for preparing 2-nitroindole derivatives. (n.d.). Google Patents.
  • Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. (2019). Wiley Online Library. Retrieved March 12, 2026, from [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (n.d.). PMC. Retrieved March 12, 2026, from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved March 12, 2026, from [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO 3 Organic Aerosol. (2024). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2024). ACS Publications. Retrieved March 12, 2026, from [Link]

  • Selective Synthesis of 5-Nitroindoles through a Ag-Catalyzed Nitro Rearrangement/Cyclization Cascade of N-(o-Alkynylphenyl)nitra. (n.d.). ACS.org. Retrieved March 12, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved March 12, 2026, from [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. (n.d.). MDPI. Retrieved March 12, 2026, from [Link]

  • Problems with Fischer indole synthesis. (2021). Reddit. Retrieved March 12, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved March 12, 2026, from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). MDPI. Retrieved March 12, 2026, from [Link]

  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 12, 2026, from [Link]

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Technical Support Center: High-Purity Recrystallization of Nitro-Indole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of nitro-indole esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of compounds. The presence of both the electron-withdrawing nitro group and the ester functionality on the indole scaffold presents unique challenges for achieving high purity.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established principles of physical organic chemistry and crystallization science.

Our goal is to empower you with the knowledge to not only solve common recrystallization issues but also to rationally design purification protocols for novel nitro-indole ester derivatives.

Troubleshooting Guide: From Oiling Out to Low Yields

This section addresses specific, common problems encountered during the recrystallization of nitro-indole esters. Each issue is followed by an analysis of potential causes and a series of actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

You've dissolved your crude nitro-indole ester in a hot solvent, but upon cooling, a viscous liquid or oil separates instead of solid crystals.

Causality Explained:

"Oiling out" typically occurs for one of two reasons:

  • Melting Point Depression: The melting point of your compound is lower than the boiling point of the chosen solvent.[4] When the solution cools, it becomes supersaturated at a temperature that is still above the compound's melting point, causing it to separate as a liquid.

  • High Impurity Concentration: Significant amounts of impurities can dramatically lower the melting point of your target compound, leading to the formation of a low-melting eutectic mixture.

Solutions & Protocols:

  • Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% of the original volume) to lower the saturation temperature.[4][5]

  • Slow Cooling is Crucial: Rapid cooling encourages oiling out. After dissolving your compound, allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring. Very slow cooling can be achieved by placing the flask in a beaker of hot water and allowing both to cool together.[6][7]

  • Change Solvents: Select a solvent with a lower boiling point. For example, if you are using toluene (boiling point ~111°C), consider switching to ethyl acetate (boiling point ~77°C) or acetone (boiling point ~56°C).[8]

  • Utilize a Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethanol, acetone). Then, add a "bad" or "anti-solvent" (e.g., water, hexane) dropwise at an elevated temperature until persistent cloudiness is observed. Add a few more drops of the "good" solvent to clarify the solution, then cool slowly.[9][10]

Issue 2: No Crystals Form Upon Cooling

The solution remains clear even after cooling to room temperature and then in an ice bath.

Causality Explained:

This is a classic sign of one of two issues:

  • Excessive Solvent: Too much solvent was used, and the solution is not saturated at the lower temperature.[7][11] This is the most common reason for crystallization failure.

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.[7]

Solutions & Protocols:

  • Induce Crystallization:

    • Scratching: Use a clean glass rod to gently scratch the inner surface of the flask just below the solvent level.[4][11] The microscopic scratches on the glass provide a nucleation site for crystal growth.

    • Seed Crystals: If available, add a single, tiny crystal of the pure nitro-indole ester to the cooled solution. This provides a template for further crystallization.[5][7]

  • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used. Gently heat the solution and boil off a portion of the solvent (20-30%).[5] Then, allow the solution to cool again. For volatile solvents, this can also be done efficiently using a rotary evaporator.[7]

  • Increase Cooling: If not already done, cool the solution in an ice-salt bath or a freezer to further decrease the solubility of your compound.[6][7]

Issue 3: Low Recovery of Purified Product

After filtration, you are left with a disappointingly small amount of pure crystals.

Causality Explained:

Low yield is often a consequence of one or more of the following:

  • Using too much solvent during the initial dissolution step.[4]

  • The chosen solvent is too "good," meaning your compound has significant solubility even at low temperatures.

  • Premature crystallization during a hot gravity filtration step (if performed).

  • Washing the collected crystals with a solvent that is not ice-cold , or using too much wash solvent.[4]

Solutions & Protocols:

  • Optimize Solvent Volume: Always use the minimum amount of hot solvent required to just dissolve your crude solid.[11][12] Add the hot solvent in small portions and allow time for dissolution between additions.

  • Mother Liquor Analysis: Before discarding the filtrate (mother liquor), cool it to a lower temperature (e.g., in a freezer) to see if more crystals form. If a significant amount of product crashes out, your initial cooling was insufficient, or the solvent is not ideal.

  • Minimize Wash Volume: Always wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away residual impurities without dissolving the product.[4]

  • Solvent Selection Re-evaluation: The ideal solvent should have a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[4] You may need to screen other solvents or develop a mixed-solvent system.

Frequently Asked Questions (FAQs)

Q1: How does the nitro-indole ester structure influence solvent choice?

The "like dissolves like" principle is a good starting point.[4] Nitro-indole esters are polar molecules due to the electron-withdrawing nitro group and the polar ester group.[2][3] Therefore, polar solvents are generally good candidates.

  • Good Starting Solvents: Alcohols (ethanol, methanol, isopropanol) and acetone are often effective.[8][13] Ethyl acetate can also be a good choice, offering a balance of polarity.

  • Solvents to Avoid (as primary solvents): Non-polar solvents like hexane, cyclohexane, and toluene are unlikely to dissolve these polar compounds at sufficient concentrations when hot.[6] However, they can be excellent as "anti-solvents" in a mixed-solvent system.[6]

Q2: When is a mixed-solvent system the right approach?

A mixed-solvent system is ideal when no single solvent has the perfect solubility profile.[4] This is often the case when your compound is highly soluble in one solvent (like ethanol) even when cold, and practically insoluble in another (like water or hexane).[10] The goal is to create a solvent mixture where the compound is soluble when hot but insoluble when cold.

Q3: How do I perform a hot gravity filtration without the product crystallizing in the funnel?

Premature crystallization during hot filtration is a common problem that traps impurities.

  • Use a Stemless Funnel: This minimizes the surface area for cooling.

  • Pre-heat Everything: Warm the filter funnel and the receiving flask in an oven or with a heat gun before filtering.

  • Use a Fluted Filter Paper: This increases the surface area for filtration, speeding up the process.

  • Keep the Solution Hot: Keep the solution to be filtered at its boiling point. Pour the solution into the funnel in small batches.

  • Use a Slight Excess of Solvent: Add a small amount of extra hot solvent (5-10%) before filtering to ensure the compound stays in solution. This excess can be boiled off after filtration is complete.[6]

Q4: My purified crystals are colored. How can I remove colored impurities?

Colored impurities are often large, polar, conjugated molecules that can be removed with activated charcoal.

  • Protocol for Decolorizing:

    • Dissolve the crude solid in the hot recrystallization solvent.

    • Cool the solution slightly to prevent boiling over when the charcoal is added.

    • Add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient).[6]

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.[6]

    • Proceed with the cooling and crystallization steps.

Caution: Using too much charcoal can adsorb your target compound, leading to a lower yield.

Data & Diagrams

Table 1: Properties of Common Recrystallization Solvents

This table provides a quick reference for selecting appropriate solvents based on their physical properties.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds; often used as an anti-solvent with alcohols.[6]
Ethanol7824.5Excellent general-purpose polar solvent.[8]
Methanol6532.7Similar to ethanol but more polar and with a lower boiling point.[8]
Isopropanol8219.9A good alternative to ethanol, slightly less polar.
Acetone5620.7Strong polar solvent with a low boiling point; good for heat-sensitive compounds.[8]
Ethyl Acetate776.0Medium polarity; dissolves a wide range of compounds.[14][15]
Dichloromethane409.1Low boiling point; useful but can be too volatile.
Toluene1112.4Non-polar; generally used as an anti-solvent or for less polar analogs.[6]
Hexane691.9Very non-polar; primarily used as an anti-solvent.[14][16]
Diagram 1: General Recrystallization Workflow

RecrystallizationWorkflow A 1. Select Solvent(s) B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B C 3. Hot Gravity Filtration (if insoluble impurities present) B->C Optional D 4. Cool Solution Slowly to Induce Crystallization B->D C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals F->G H Pure Product G->H

Caption: Standard experimental workflow for recrystallization.

Diagram 2: Logic for Troubleshooting Crystallization Failures

TroubleshootingLogic action action problem problem Start Solution Cooled, No Crystals? TooMuchSolvent Too Much Solvent? Start->TooMuchSolvent Supersaturated Supersaturated? TooMuchSolvent->Supersaturated No BoilOff Boil Off Some Solvent TooMuchSolvent->BoilOff Yes OilingOut Compound Oiling Out? Supersaturated->OilingOut No Induce Induce Nucleation (Scratch / Seed) Supersaturated->Induce Yes SlowCool Re-dissolve, Cool Slower OilingOut->SlowCool Yes ChangeSolvent Change Solvent / Use Solvent-Antisolvent SlowCool->ChangeSolvent

Caption: Decision tree for addressing common crystallization problems.

References

  • Kim, S. J. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules, 30(11), 2327. [Link]

  • Kim, S. J. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). PubMed. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • ResearchGate. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Google Patents. (2014).
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Environmental Science & Technology. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]

  • The Journal of Organic Chemistry. (2018). Access to C5-Alkylated Indolines/Indoles via Michael-Type Friedel–Crafts Alkylation Using Aryl-Nitroolefins. [Link]

  • ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles. [Link]

  • Google Patents. (2010).
  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • ResearchGate. (n.d.). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). [Link]

  • SciSpace. (2020). Substituent effects of nitro group in cyclic compounds. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

  • ResearchGate. (2016). Synthesis and Reactions of N-Protected 3-Nitroindoles. [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

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Troubleshooting cyclization failures in 2-propyl indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 2-alkyl indoles. The 2-propyl substitution pattern introduces specific steric and electronic challenges that exacerbate common cyclization failures, whether you are utilizing classical Fischer indolization or modern transition-metal catalysis.

This guide bypasses superficial fixes to dissect the mechanistic root causes of these failures, providing you with self-validating protocols and authoritative troubleshooting strategies.

Diagnostic Triage Workflow

Before adjusting your reaction parameters, identify your primary failure mode using the diagnostic logic below.

G Start 2-Propyl Indole Cyclization Failure Route Determine Synthetic Pathway Start->Route Fischer Fischer Indolization (2-Pentanone) Route->Fischer PdCat Pd-Catalyzed (Alkynylaniline/Nitrostyrene) Route->PdCat Regio Regioisomer Mixture? (C1 vs C3 Enamine) Fischer->Regio Degrade Tarry Byproducts? (Degradation) Fischer->Degrade CatDead Pd Black Precipitation? (Catalyst Death) PdCat->CatDead LowYield Incomplete Conversion? PdCat->LowYield FixRegio Optimize Lewis Acid (Shift to Kinetic Enamine) Regio->FixRegio Yes FixDegrade Use Ionic Liquids (Lower Temp, Mild Acid) Degrade->FixDegrade Yes FixCat Switch Ligands (dppp + phenanthroline) CatDead->FixCat Yes FixYield Increase CO Pressure or Adjust Reductant LowYield->FixYield Yes

Diagnostic workflow for troubleshooting 2-propyl indole synthesis failures.

Part 1: Mechanistic Q&A and Troubleshooting

Q1: Why am I getting a mixture of regioisomers (e.g., 2-propylindole vs. 3-ethyl-2-methylindole) when using 2-pentanone in the Fischer indole synthesis? Causality: The Fischer indole synthesis relies on the formation of an enehydrazine intermediate. Because 2-pentanone is an unsymmetrical ketone, it possesses two distinct α -carbons (C1 and C3)[1].

  • Enolization at the terminal C1 methyl group leads to the kinetic enehydrazine. Following the [3,3]-sigmatropic rearrangement and cyclization, this pathway yields the desired 2-propylindole [2].

  • Enolization at the internal C3 methylene group leads to the more substituted, thermodynamic enehydrazine, which ultimately cyclizes to form 3-ethyl-2-methylindole .

Troubleshooting: The choice of acid catalyst dictates the enolization direction. Strong Brønsted acids (like Polyphosphoric Acid) often push the equilibrium toward the thermodynamic enehydrazine, ruining your regioselectivity. While older literature claimed Lewis acids like PCl3​ exclusively yield the kinetic product, modern rigorous analysis shows it still produces a 7:3 mixture requiring GLC separation[3]. To maximize the kinetic 2-propylindole product, transition to milder, bulky acidic ionic liquids (see Protocol A)[4].

Q2: My Fischer indolization is yielding black, tarry byproducts with very low recovery. How do I prevent degradation? Causality: 2-Alkyl indoles are highly electron-rich heterocycles. Extended exposure to harsh acidic conditions at high temperatures (refluxing toluene/PPA) causes rapid auto-oxidation and acid-catalyzed oligomerization of the indole core[1]. Troubleshooting: Reduce the reaction temperature and switch to a milder catalytic system. Conducting the reaction under a strict inert atmosphere (Argon) and utilizing Brønsted acidic ionic liquids allows the cyclization to proceed cleanly at lower temperatures (70–110 °C), drastically reducing tar formation[4].

Q3: I am attempting a Palladium-catalyzed reductive cyclization of a 2-nitrostyrene derivative to form a 2-propylindole core, but I observe incomplete conversion and palladium black precipitation. What is failing? Causality: In reductive cyclizations using carbon monoxide (CO) as the reductant, the Pd(II) catalyst must be efficiently reduced to Pd(0) and stabilized. Catalyst plating (palladium black) occurs when your ligand system fails to stabilize the Pd(0) intermediate against aggregation during the harsh reduction of the nitro group[5]. Troubleshooting: The standard Pd(OAc)2​ / PPh3​ system is not robust enough for this transformation. Transitioning to a dual-ligand system—specifically 1,3-bis(diphenylphosphino)propane (dppp) combined with 1,10-phenanthroline (phen)—provides superior bidentate stabilization of the active catalytic species under CO pressure[5].

Q4: Can I use an alkyne-based cross-coupling route to avoid the regioselectivity issues of the Fischer synthesis entirely? Causality: Yes. Transition-metal catalyzed cycloisomerization of 2-alkynylanilines provides absolute regiocontrol because the geometry of the alkyne pre-determines the substitution pattern, bypassing enolization equilibria entirely. Troubleshooting: For 2-propylindole derivatives, cyclizing a 2-(1-pentynyl)aniline derivative using a Pd(II) catalyst (e.g., PdBr2​ ) selectively yields the 2-propyl substituted indole without the risk of forming the 3-ethyl-2-methyl regioisomer[6].

Part 2: Quantitative Data & Yield Comparison

To assist in route selection, the following table summarizes the expected yields and primary failure modes of the dominant synthetic pathways discussed above.

Table 1: Quantitative Comparison of 2-Propyl Indole Synthetic Routes

Synthetic RouteCatalyst / ReagentsKey Reaction ConditionsTypical YieldPrimary Failure Mode
Fischer Indolization [Bmim]HSO4​ (Ionic Liquid)70–110 °C, 0.5–6 h83–87%[4]Regioisomer mixtures (C1 vs C3 enamine)
Reductive Cyclization Pd(OAc)2​ , dppp, phen6 atm CO, 120 °C, 72 h66%[5]Catalyst deactivation (Pd black)
Alkynylaniline Cyclization PdBr2​ (10 mol%)Toluene, 80 °C33%[6]Incomplete conversion / Homocoupling

Part 3: Self-Validating Experimental Protocols

Protocol A: Regiocontrolled Synthesis of 2-Propylindole via Ionic Liquid-Mediated Fischer Indolization

This protocol utilizes an ionic liquid to lower the activation energy of the [3,3]-sigmatropic rearrangement, favoring the kinetic enehydrazine and preventing thermal degradation[4].

  • Hydrazone Formation: In an oven-dried, Argon-purged flask, combine phenylhydrazine (1.0 eq) and 2-pentanone (1.1 eq).

    • Self-Validation Checkpoint: Monitor the mixture by TLC (Hexanes/EtOAc). Do not proceed until the phenylhydrazine spot completely disappears. Unreacted hydrazine will poison the acid catalyst in the next step.

  • Catalyst Addition: Add 1.0 equivalent of [Bmim]HSO4​ (1-butyl-3-methylimidazolium hydrogen sulfate). This acts as both the solvent and the Brønsted acid catalyst.

  • Cyclization: Heat the mixture to 90 °C for 2.5 hours.

    • Self-Validation Checkpoint: The solution color will shift from pale yellow to deep amber. Hold a piece of moist, universal pH paper at the condenser outlet; a shift to basic (blue) confirms the evolution of ammonia gas ( NH3​ ), proving the aminal intermediate is successfully collapsing into the aromatic indole core.

  • Work-up & Extraction: Cool to room temperature and extract the product with diethyl ether ( 3×20 mL). The dense ionic liquid phase will remain at the bottom and can be washed and recycled.

  • Purification: Wash the combined organic layers with saturated NaHCO3​ , dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to isolate the 2-propylindole.

Protocol B: Palladium-Catalyzed Reductive Cyclization for 2-Propylindole Derivatives

This protocol utilizes a robust dual-ligand system to prevent catalyst death during the CO-mediated reduction of nitrostyrenes[5].

  • System Preparation: In a high-pressure Parr reactor, dissolve the 2-nitrostyrene derivative (e.g., 1-(2-nitrophenyl)-1-pentene) (1.0 eq) in anhydrous, degassed DMF.

  • Catalyst & Ligand Loading: Add Pd(OAc)2​ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (5 mol%), and 1,10-phenanthroline (phen) (5 mol%).

    • Self-Validation Checkpoint: Observe the solution prior to sealing the reactor. The dual-ligand system should form a homogeneous, clear yellow/orange solution. If the solution immediately turns opaque black, your ligands have oxidized; discard and use fresh, rigorously degassed solvents.

  • Pressurization: Seal the reactor, purge the headspace with CO gas three times to remove residual oxygen, and pressurize to 6 atm of Carbon Monoxide.

  • Heating: Heat the reaction to 120 °C for 72 hours.

    • Self-Validation Checkpoint: Monitor the reactor's pressure gauge. A gradual pressure drop over the first 12 hours indicates active CO consumption, confirming the successful reduction of the nitro group to the intermediate nitrene/aniline species.

  • Isolation: Cool the reactor and safely vent the excess CO in a certified fume hood. Filter the crude mixture through a pad of Celite to remove any trace catalyst residues, concentrate, and purify via silica gel chromatography.

References

  • 2-Propylindoline|C11H15N - Benchchem. benchchem.com.
  • A palladium-catalyzed Barluenga cross-coupling - reductive cyclization sequence to substituted indoles - PMC. nih.gov.
  • Technical Support Center: Synthesis of 5-chloro-3-ethyl-2-methyl-1H-indole - Benchchem. benchchem.com.
  • Divergent Synthesis of Sulfonyl Quinolines, Formyl Indoles, and Quinolones from Ethynyl Benzoxazinanones via AuI Catalysis, AuI-ArI Co-Catalysis, and Silver C
  • Palladium-Catalyzed Intramolecular Migratory Cycloisomerization of 3-Phenoxy Acrylic Acid Ester via C–O Bond Cleavage and C–O/C–C Bonds Formation for 2,3-Disubstituted Benzofurans Synthesis.
  • Ionic Liquids: A Class of Versatile Green Reaction Media for the Syntheses of Nitrogen Heterocycles. core.ac.uk.
  • On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. scispace.com.

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Technical Support Center: Chemoselective Reduction of Nitroindole Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the selective reduction of nitro groups in indole esters. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this crucial chemical transformation. Our focus is on maximizing the yield of the desired aminoindole ester while minimizing side reactions that can compromise your synthesis.

Introduction: The Challenge of Selectivity

The reduction of a nitro group on an indole ring is a common and vital step in the synthesis of many biologically active molecules. However, the indole nucleus and the ester functionality present their own set of challenges. The electron-rich indole ring can be susceptible to hydrogenation, and the ester group can be vulnerable to reduction or hydrolysis depending on the chosen reagents and conditions. Achieving high chemoselectivity is therefore paramount. This guide provides the technical insights and practical advice needed to overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when reducing nitroindole esters.

Q1: Which reduction method is best for my nitroindole ester?

The "best" method is highly dependent on the other functional groups present in your molecule and the scale of your reaction. A decision-making workflow can help guide your choice.

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// Edges start -> ester_present; ester_present -> halogen_present [label="Yes"]; halogen_present -> other_reducible [label="No"]; halogen_present -> raney_ni [label="Yes\n(to avoid dehalogenation)", headport="n", tailport="e"]; raney_ni -> other_reducible [style=invis]; halogen_present -> sulfided_ptc [label="Yes (alternative)", headport="n", tailport="w"]; sulfided_ptc -> other_reducible [style=invis]; other_reducible -> metal_acid [label="Yes (e.g., ketone)"]; other_reducible -> catalytic_hydrog [label="No"]; other_reducible -> transfer_hydrog [label="Consider as milder alternative"]; ester_present -> nabh4_fecl2 [label="Consider for high ester compatibility", dir=back, headport="s", tailport="s"];

}

Caption: Decision workflow for selecting a reduction method.

Q2: My catalytic hydrogenation is causing dehalogenation. What are my options?

Dehalogenation is a common side reaction with Pd/C catalysts, especially for aryl iodides and bromides.[1]

  • Switch Catalyst: Raney Nickel is often a better choice to preserve halogens.[1]

  • Catalyst Poisoning: Introducing a controlled catalyst poison, like quinoline or a sulfur-containing compound (e.g., using a sulfided Pt/C catalyst), can selectively inhibit the hydrodehalogenation reaction.

  • Alternative Reagents: Non-catalytic methods like SnCl₂ or Fe/HCl do not typically cause dehalogenation and are excellent alternatives.[1]

Q3: The indole ring itself is being reduced. How can I prevent this?

Reduction of the indole 2,3-double bond to form an indoline is a known side reaction, particularly under harsh catalytic hydrogenation conditions (high pressure, high temperature, or with highly active catalysts like platinum oxide).

  • Milder Conditions: Use lower hydrogen pressure (e.g., balloon pressure) and ambient temperature.

  • Catalyst Choice: Pd/C is generally less prone to indole ring reduction than Pt/C.

  • Alternative Methods: Metal/acid reductions (Fe/HCl, SnCl₂) or transfer hydrogenation are generally chemoselective for the nitro group and will not reduce the indole ring.

Q4: My aminoindole product is unstable and decomposes upon isolation. What should I do?

Unprotected aminoindoles, especially 3-aminoindoles, are notoriously unstable and can be sensitive to air and light, leading to oxidative dimerization or decomposition.[2]

  • In Situ Use: The most effective strategy is to use the crude aminoindole solution directly in the next step without isolation.

  • Protection: If isolation is necessary, consider immediate protection of the amino group as an amide (e.g., with acetic anhydride) or a carbamate (e.g., with Boc-anhydride). These derivatives are significantly more stable.[3]

  • Handling Precautions: If you must handle the free amine, do so under an inert atmosphere (nitrogen or argon), use degassed solvents, and protect it from light. Store at low temperatures (e.g., in a freezer) for short periods.[4] The hydrochloride salt can also be prepared to improve stability.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during the reduction of nitroindole esters.

Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Incomplete Reaction/Low Yield 1. Poor solubility of the starting material. 2. Inactive catalyst (for catalytic hydrogenation). 3. Insufficient equivalents of reducing agent. 4. Formation of passivating layer on metal surface (for metal/acid reductions).1. Use a co-solvent (e.g., THF, ethanol, or acetic acid) to improve solubility.[6] 2. Ensure the catalyst is fresh. If necessary, increase catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Increase the equivalents of the reducing agent (e.g., for SnCl₂·2H₂O, use up to 5 equivalents).[1] 4. For Fe/HCl, ensure vigorous stirring and consider adding a small amount of a phase-transfer catalyst if solubility is an issue.
Formation of Side Products (e.g., hydroxylamines, nitroso, azoxy compounds) 1. Incomplete reduction. 2. Reaction temperature is too high or too low. 3. Non-optimal pH.1. Increase reaction time or the amount of reducing agent to drive the reaction to the desired amine. 2. Some reductions are exothermic; maintain proper temperature control with an ice bath if necessary. For sluggish reactions, gentle heating may be required. 3. For metal/acid reductions, maintaining an acidic environment is crucial. For SnCl₂ workup, ensure the pH is basic (pH > 8) to liberate the free amine.[1]
Ester Group Reduction or Hydrolysis 1. Use of a harsh reducing agent (e.g., LiAlH₄). 2. Prolonged exposure to strong acidic or basic conditions at elevated temperatures.1. Avoid strong hydride reagents. A NaBH₄/FeCl₂ system is reported to be highly selective for the nitro group over esters.[7][8] 2. For metal/acid reductions, perform the reaction at the lowest effective temperature and minimize reaction time. During workup, avoid prolonged exposure to strong base.
Emulsion during Workup (especially with SnCl₂) Formation of tin hydroxides at neutral pH.After the reaction, add a strong base like 50% aq. NaOH instead of NaHCO₃. Continue adding base until the initial precipitate of tin salts redissolves to form a clear solution of stannates, which will allow for clean phase separation.[9]

Detailed Experimental Protocols

The following are representative protocols. Always perform a small-scale test reaction to optimize conditions for your specific substrate.

Protocol 1: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This is a reliable and mild method that is tolerant of many functional groups.

  • Setup: In a round-bottom flask, dissolve the nitroindole ester (1.0 eq) in ethanol or ethyl acetate.

  • Reagent Addition: Add SnCl₂·2H₂O (4-5 eq).

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (usually 1-3 hours).

  • Workup: a. Cool the reaction to room temperature and concentrate under reduced pressure. b. Add ethyl acetate and pour the mixture into a beaker with ice. c. Carefully add a saturated aqueous solution of NaHCO₃ or, for better results, a 1-3M NaOH solution with vigorous stirring until the pH is >8 and the tin salts have redissolved.[1][10] d. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This method avoids the use of high-pressure hydrogen gas.

  • Setup: To a solution of the nitroindole ester (1.0 eq) in methanol or ethanol, add ammonium formate (3-5 eq).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight).

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is often complete within 1-3 hours.[1]

  • Workup: a. Cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst. b. Wash the Celite pad with the reaction solvent. c. Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Reduction with Iron Powder and Acid

A classic, robust, and cost-effective method.

  • Setup: Suspend the nitroindole ester (1.0 eq) in a mixture of ethanol and water (e.g., 5:1).

  • Reagent Addition: Add iron powder (3-5 eq) and ammonium chloride (1-2 eq) or a catalytic amount of acetic acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor by TLC until completion.

  • Workup: a. Cool the reaction and dilute with ethyl acetate. b. Filter the hot solution through Celite® to remove the iron salts. c. Wash the filter cake with ethyl acetate. d. Wash the combined filtrate with water and brine, dry over Na₂SO₄, and concentrate.[10]

Mechanistic Insights: The Reduction Pathway

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. Understanding this pathway can help in troubleshooting side product formation.

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// Nodes Nitro [label="R-NO₂\n(Nitro)"]; Nitroso [label="R-NO\n(Nitroso)"]; Hydroxylamine [label="R-NHOH\n(Hydroxylamine)"]; Amine [label="R-NH₂\n(Amine)"]; SideProduct [label="Side Products\n(e.g., R-N=N(O)-R, R-N=N-R)", shape=note, fillcolor="#FBBC05"];

// Edges Nitro -> Nitroso [label="+2e⁻, +2H⁺"]; Nitroso -> Hydroxylamine [label="+2e⁻, +2H⁺"]; Hydroxylamine -> Amine [label="+2e⁻, +2H⁺"]; Nitroso -> SideProduct [label="+ R-NHOH"];

}

Caption: Generalized pathway for nitro group reduction.

Incomplete reactions can stall at the hydroxylamine or nitroso stage. These intermediates can then react with each other to form azoxy or azo compounds, which are common impurities. Ensuring sufficient reducing agent and optimal conditions will drive the reaction to the desired amine.[11]

References

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • Cenini, S., et al. (2010). The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Compounds. AIR Unimi. Available from: [Link]

  • ACS Electrochemistry (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. Available from: [Link]

  • Master Organic Chemistry (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • Zhou, Z.-H., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Pharmaceutical Fronts. Available from: [Link]

  • Master Organic Chemistry (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available from: [Link]

  • Chemistry Stack Exchange (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O?. Available from: [Link]

  • Sharma, S., et al. (2014). A chemoselective method for the reduction of nitroarenes. Journal of Organic Chemistry, 79(19), 9433-9439. Available from: [Link]

  • Reddit (2021). Reduction of aromatic nitro compounds with SnCl2. Available from: [Link]

  • ResearchGate (2018). Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. Available from: [Link]

  • ResearchGate (2018). Which one is the best procedure for the reduction of aromatic nitro compounds?. Available from: [Link]

  • C&CS Catalysts and Chemical Specialties GmbH. Hydrogenation of nitro compounds to anilines. Available from: [Link]

  • Organic Reactions. Nitro Reduction - Iron (Fe). Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

  • MDPI (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

  • TIB (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Available from: [Link]

  • Reddit (2023). my nitro refuses to be reduced. Available from: [Link]

  • MDPI (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Available from: [Link]

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Stability of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Introduction: Navigating the Stability of a Substituted Nitroindole

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is a highly functionalized indole derivative. Its utility in research and development hinges on understanding its chemical behavior, particularly its stability under various experimental conditions. This guide provides an in-depth analysis of the compound's stability profile in basic media, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments. The structure possesses two key functionalities susceptible to basic conditions: a methyl ester at the C-5 position and a weakly acidic N-H proton on the indole ring, all influenced by a potent electron-withdrawing nitro group at C-7.

Frequently Asked Questions (FAQs)

Q1: What is the primary point of instability for Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate in the presence of a base (e.g., NaOH, K₂CO₃, or basic buffers)?

The most significant and rapid degradation pathway under basic conditions is the hydrolysis of the methyl ester at the C-5 position. This reaction, known as saponification, converts the methyl ester into its corresponding carboxylate salt (sodium or potassium salt, depending on the base used).[1][2][3] This is an irreversible reaction because the carboxylate anion formed is resonance-stabilized and shows no tendency to react with the methanol byproduct.[2][3]

Q2: How do the nitro and propyl groups on the indole ring influence this instability?

  • 7-Nitro Group: The nitro group is strongly electron-withdrawing through both inductive and resonance effects.[4][5][6] This electronic pull increases the partial positive charge (electrophilicity) on the carbonyl carbon of the ester at the C-5 position, making it a more susceptible target for nucleophilic attack by hydroxide ions. This effect likely accelerates the rate of saponification compared to an indole without the nitro group.

  • 2-Propyl Group: The propyl group is a weak electron-donating group. Its electronic effect on the reactivity of the distant C-5 ester is minimal and is significantly outweighed by the powerful influence of the nitro group.

Q3: Is the indole ring itself susceptible to degradation under basic conditions?

The indole ring is a robust and highly stable aromatic system.[7] Under typical experimental basic conditions (e.g., aqueous NaOH up to 1M at room temperature to moderate heat), the indole core itself is not expected to cleave or degrade. While extremely harsh conditions (e.g., very high temperatures with strong base) could potentially lead to ring cleavage, this is not a concern for standard laboratory procedures.[8] The most relevant reaction on the ring is the deprotonation of the N-H proton by a sufficiently strong base, but this does not lead to degradation.

Q4: What are the expected degradation products, and how do their properties differ from the parent compound?

The primary degradation product is the carboxylate salt (e.g., Sodium 7-nitro-2-propyl-1H-indole-5-carboxylate) and methanol. Upon acidic workup, the carboxylate salt is protonated to yield the corresponding carboxylic acid.

PropertyParent Compound (Methyl Ester)Degradation Product (Carboxylic Acid)
Polarity Moderately polarSignificantly more polar
Solubility Soluble in common organic solvents (DCM, EtOAc, MeOH)The carboxylate salt is highly soluble in water/aqueous base. The carboxylic acid has lower organic solubility.
TLC Rf Higher Rf valueLower Rf value (or remains at baseline)
HPLC Rt Longer retention time (on reverse phase)Shorter retention time (on reverse phase)
Mass (LC-MS) MM - 14 (M-CH₂ + H)

Troubleshooting Guide: Experimental Observations & Solutions

This section addresses common issues encountered when working with Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate in basic environments.

Issue 1: Rapid appearance of a new, highly polar spot on TLC after basic workup.

  • Observation: During an extraction, you wash your organic layer (e.g., Ethyl Acetate) with an aqueous basic solution (e.g., NaHCO₃ or Na₂CO₃) and notice a new spot at the baseline of your TLC plate, with a corresponding decrease in the intensity of your product spot.

  • Causality: This is a classic sign of saponification. The methyl ester is being hydrolyzed to the highly polar carboxylate salt, which is then extracted into the aqueous basic layer and is too polar to move up the silica TLC plate.

  • Solution:

    • Avoid Strong Bases: If possible, use milder conditions for your workup. A wash with saturated aqueous NaCl (brine) is often sufficient to remove many impurities without causing hydrolysis.

    • Acidify to Recover: If hydrolysis has occurred, you can often recover your compound as the carboxylic acid. Combine all aqueous layers, cool in an ice bath, and carefully acidify with cold 1M HCl until the pH is ~2-3. The carboxylic acid may precipitate out or can be extracted with a fresh portion of an organic solvent like Ethyl Acetate.

    • Minimize Contact Time: If a basic wash is unavoidable, perform it quickly and at a low temperature (0-5 °C) to minimize the rate of hydrolysis.

Issue 2: Inconsistent or low activity in a biological assay using a basic buffer (pH > 8).

  • Observation: Your compound shows diminishing activity over the time course of an experiment conducted in a basic buffer system.

  • Causality: The compound is likely degrading in the assay medium. The active substance (the ester) is converting to the carboxylate, which may have a different (likely lower) biological activity and different cell permeability characteristics.

  • Solution:

    • Assess Stability in Buffer: Before conducting the full biological assay, perform a preliminary stability study using the protocol outlined below (Protocol 1). Incubate the compound in the assay buffer for the duration of the experiment and analyze the sample by HPLC or LC-MS to quantify the percentage of remaining parent compound.

    • Adjust Assay Conditions: If instability is confirmed, consider lowering the buffer pH if the assay allows. Alternatively, prepare fresh stock solutions of the compound and add them to the assay at the last possible moment to minimize exposure time.

    • Use a ProTide Approach (If applicable): In drug development, if the carboxylic acid is the desired active form but has poor permeability, the methyl ester acts as a prodrug. If the ester itself is required for activity, its instability is a critical liability that must be addressed through formulation or structural modification.

Visualized Mechanisms and Workflows

Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification)

Caption: The three-step mechanism for saponification. The final, irreversible acid-base reaction drives the process to completion.

Workflow for Assessing Compound Stability

Stability_Workflow cluster_prep 1. Sample Preparation cluster_inc 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A1 Prepare 1 mg/mL stock solution of compound in MeCN or DMSO A2 Prepare Test Solution: Stock + Basic Buffer (e.g., pH 9) A1->A2 A3 Prepare Control Solution: Stock + Neutral Buffer (pH 7.4) A1->A3 B1 Incubate both solutions at controlled temperature (e.g., 37°C) A2->B1 B2 Withdraw aliquots at time points (t=0, 1, 2, 4, 8, 24 hr) B1->B2 C1 Quench/dilute aliquots into mobile phase or acidic solution B2->C1 C2 Analyze by validated stability- indicating HPLC-UV method C1->C2 D1 Calculate % Parent Compound Remaining vs. t=0 for both solutions C2->D1 D2 Plot % Remaining vs. Time D1->D2 D3 Significant degradation (>10%) in basic buffer compared to control? D2->D3 D4 Compound is STABLE under test conditions D3->D4 No D5 Compound is UNSTABLE. Consider mitigation strategies. D3->D5 Yes

Caption: A standard experimental workflow for quantitatively assessing compound stability in basic media using HPLC.

Experimental Protocols

Protocol 1: Quantitative Assessment of Stability in Basic Buffer via HPLC

This protocol provides a framework for determining the rate of degradation in a specific buffer system, adhering to principles outlined in ICH stability testing guidelines.[9][10]

1. Materials & Reagents:

  • Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (Test Compound)

  • Acetonitrile (HPLC Grade) or DMSO

  • Control Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Test Buffer: e.g., Sodium Bicarbonate (pH 9.0) or Borate Buffer (pH 10.0)

  • Quenching Solution: 0.1 M HCl or Mobile Phase A

  • Validated stability-indicating HPLC method

2. Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the test compound in acetonitrile or DMSO.

  • Sample Preparation (t=0):

    • Test Sample: Add 10 µL of the stock solution to 990 µL of the pre-warmed (e.g., 37 °C) Test Buffer to get a final concentration of 10 µg/mL. Immediately withdraw a 100 µL aliquot, add it to 900 µL of quenching solution, and label as "Test t=0".

    • Control Sample: Repeat the above step using the Control Buffer and label as "Control t=0".

  • Incubation: Place the remaining Test and Control solutions in an incubator or water bath at the desired temperature (e.g., 37 °C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from both the Test and Control solutions. Quench each aliquot in 900 µL of the quenching solution.

  • HPLC Analysis: Analyze all collected time-point samples using the validated HPLC method. The method must be able to resolve the parent compound from its primary degradant (the carboxylic acid).

  • Data Analysis: Calculate the peak area of the parent compound at each time point. Determine the percentage of the parent compound remaining by normalizing to the peak area at t=0 for each condition respectively: % Remaining = (Peak Area at t=x / Peak Area at t=0) * 100

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • PMC. (n.d.). Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

  • ACS Publications. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.
  • PMC. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage of indoles from solid supports. Retrieved from [Link]

  • Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • RSC Publishing. (n.d.). A transition-metal-free, base-promoted annulation/ring-cleavage/ring-reconstruction cascade reaction: a facile access to N-protection free indole-indenones. Organic Chemistry Frontiers. Retrieved from [Link]

  • PMC. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • CSB/SJU. (n.d.). Aromatic Side Chain Reduction: Nitro. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Indoles. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • PMC. (n.d.). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Retrieved from [Link]

  • RSC Publishing. (n.d.). Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (2007). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]

  • PMC. (n.d.). Photochemically Mediated Ring Expansion of Indoles and Pyrroles with Chlorodiazirines: Synthetic Methodology and Thermal Hazard Assessment. Retrieved from [Link]

  • PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Chemistry Stack Exchange. (2015). Effect of different electron withdrawing/transition state stabilising groups in nucleophillic aromatic substitution. Retrieved from [Link]

  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • Arkat USA. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • BYJU'S. (2022). Ester Hydrolysis with H₂SO₄. Retrieved from [Link]

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Technical Support Center: Advanced Strategies for 7-Nitro Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic challenges involving 7-nitro substituted indoles. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the unique steric and electronic challenges posed by this important scaffold. The bulky and electron-withdrawing nitro group at the C7 position fundamentally alters the indole's reactivity, often leading to unexpected outcomes and low yields in standard reactions.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these hurdles.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems encountered during the functionalization of 7-nitroindole scaffolds.

Problem 1: Low to no yield in transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C2 or C3 position.

Potential Cause: The primary issue is often severe steric hindrance. The C7-nitro group, especially when combined with a bulky N-protecting group, can physically block the approach of the transition metal catalyst's coordination sphere to the C2 and C3 positions. This increases the activation energy of the oxidative addition step, stalling the catalytic cycle.

Recommended Solutions:

  • Catalyst and Ligand Selection: Standard catalysts may not be sufficient. Opt for systems known to be effective for sterically demanding substrates.

    • Palladium Catalysis: Consider using highly active, electron-rich phosphine ligands with a small cone angle or explore modern palladacycle pre-catalysts. For some transformations, ligand-free systems under specific conditions might offer a solution, though this is highly substrate-dependent.

    • Alternative Metals: For certain couplings, catalysts based on Rhodium or Cobalt might offer different reactivity profiles that could be more favorable.[1][2]

  • N-Protecting Group Strategy: The choice of nitrogen protecting group is critical. A large group like Boc or Tosyl can exacerbate the steric clash.

    • Switch to a smaller protecting group: Consider using a methyl or acetyl group. However, be aware that these groups are less robust and may not be suitable for all subsequent reaction steps.

    • Use a streamlined protecting group: A group like the [2-(trimethylsilyl)ethoxy]methyl (SEM) group offers robust protection but has a more linear profile than a tert-butyl group, potentially reducing steric hindrance.[3]

  • Optimize Reaction Conditions:

    • Temperature: A higher reaction temperature may be required to overcome the activation energy barrier. Use a high-boiling point solvent like dioxane, toluene, or DMF.

    • Microwave Irradiation: This can often dramatically improve yields for sterically hindered couplings by providing rapid, uniform heating that overcomes kinetic barriers.

  • Denitrative Coupling: In advanced cases, consider a strategy where the nitro group itself is the leaving group in a coupling reaction. This completely changes the synthetic approach but avoids the steric issue of it being a substituent. This has been demonstrated for various transition metals, including Palladium and Rhodium.[4][5]

Problem 2: Poor regioselectivity when attempting to functionalize the benzene ring (C4-C6). Reaction defaults to C2 or C3.

Potential Cause: This is the classic reactivity challenge with the indole nucleus. The pyrrole ring is inherently more electron-rich and nucleophilic than the benzene ring, making positions C3 (and C2 if C3 is blocked) the default sites for most reactions, including electrophilic aromatic substitution and many metal-catalyzed C-H functionalizations.[1] The C7-nitro group further deactivates the benzene ring, making this problem even more pronounced.

Recommended Solutions:

  • Employ a Directing Group (DG) Strategy: This is the most powerful and widely accepted method to override the indole's inherent reactivity and target the benzenoid C-H bonds.[6] A directing group installed on the indole nitrogen can coordinate to a metal catalyst and deliver it to a specific, proximate C-H bond (a process often called chelation-assisted C-H activation).

    • For C7 Functionalization: Bulky directing groups are crucial. The steric hindrance of the DG prevents it from directing to the C2 position and instead forces it to interact with the C7 position. Effective DGs for C7 include N-P(O)tBu₂, N-pivaloyl, and hydrosilyl groups.[1][6][7]

    • For C6 or C4 Functionalization: This is more challenging. Specific directing groups and catalyst systems are required. For instance, an N-P(O)tBu₂ group with a copper catalyst has been shown to favor C6 arylation.[6]

  • Build the Ring from a Pre-functionalized Precursor: Instead of functionalizing the indole, build the indole ring from a benzene-containing starting material that already has the desired substituents in the correct positions. For example, a Fischer indole synthesis starting from a pre-functionalized phenylhydrazine can be a highly effective, albeit longer, route.[2]

Frequently Asked Questions (FAQs)

Q1: Why is the C7-nitro group so effective at sterically hindering reactions?

The nitro group (-NO₂) is not just a simple point. It is trigonal planar and its oxygen atoms sweep out a significant volume as the N-O bonds rotate. This steric bulk projects directly over the C6-position and crowds the peri-position relative to the pyrrole ring, significantly impeding the approach of reagents and catalysts, especially to the C2 and C6 positions.

Q2: What are the electronic effects of a C7-nitro group on the indole ring?

The nitro group is a potent electron-withdrawing group through both resonance and inductive effects. This has two major consequences:

  • Deactivation of the Benzene Ring: It makes the entire benzene portion of the indole less electron-rich and therefore less reactive towards electrophilic aromatic substitution.

  • Increased Acidity of the N-H Proton: The electron-withdrawing nature of the nitro group makes the indole N-H proton more acidic, which can affect reaction conditions, particularly those involving strong bases.

Q3: Can I use Directed ortho Metalation (DoM) on a 7-nitroindole?

Yes, but with careful selection of the directing metalating group (DMG) and conditions. The C7-nitro group will sterically and electronically influence the reaction. A standard DMG on the nitrogen might be directed to the C2 position. However, a well-chosen directing group can facilitate lithiation at the C6 position, effectively overcoming the steric hindrance of the adjacent nitro group. This is a powerful but technically challenging strategy requiring anhydrous conditions and cryogenic temperatures.

Q4: Are there alternative ways to introduce the 7-nitro group other than direct nitration of indole?

Yes. Direct nitration of indole can be problematic, leading to polymerization, degradation, and a mixture of isomers.[8] A more controlled and reliable method is to start with an indoline precursor. For example, 1-acetylindoline can be nitrated, which often favors the 7-position. Subsequent dehydrogenation (oxidation) of the indoline ring re-forms the indole with the nitro group cleanly installed at C7.[8]

Visualized Workflows and Mechanisms

Troubleshooting Workflow: Low Yield in Cross-Coupling

This decision tree provides a logical path for troubleshooting failed C-C bond formations on the 7-nitroindole core.

G cluster_solutions Start Low to No Yield in Cross-Coupling Reaction Check_Catalyst Is the catalyst/ligand system optimized for hindered substrates? Start->Check_Catalyst Optimize_Conditions Have reaction conditions (temp, solvent, microwave) been fully explored? Check_Catalyst->Optimize_Conditions No Change_PG Is the N-Protecting Group contributing to steric bulk? Check_Catalyst->Change_PG Yes Sol_Catalyst Action: Switch to highly active catalyst (e.g., palladacycle) or sterically smaller ligand. Check_Catalyst->Sol_Catalyst Optimize_Conditions->Change_PG No Alternative_Route Consider Alternative Strategy: Denitrative Coupling or Building from Precursor Optimize_Conditions->Alternative_Route Yes, still no product Sol_Conditions Action: Increase temperature, switch to high-boiling solvent, or use microwave irradiation. Optimize_Conditions->Sol_Conditions Change_PG->Alternative_Route Yes, still no product Sol_PG Action: Switch to a smaller (Me, Ac) or more linear (SEM) protecting group. Change_PG->Sol_PG

Caption: Troubleshooting decision tree for cross-coupling reactions.

Mechanism: Directing Group-Assisted C7-H Activation

This diagram illustrates how a directing group (DG) on the indole nitrogen steers a transition metal (M) to the sterically hindered C7 position, bypassing the more reactive C2/C3 positions.

Caption: Mechanism of chelation-assisted C7-H activation.

Protocols

Protocol: Palladium-Catalyzed C7-Arylation of N-Pivaloyl Indole

This protocol is adapted from methodologies described for directing group-assisted C-H functionalization and serves as a representative example.[1][6] Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Materials:

  • N-Pivaloyl-7-nitroindole (1.0 equiv)

  • Aryl Bromide or Iodide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add N-pivaloyl-7-nitroindole, the aryl halide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add Pd(OAc)₂ to the flask under a positive flow of inert gas.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C7-arylated product.

  • The N-pivaloyl group can be removed under basic conditions (e.g., NaOH in MeOH/H₂O) if the unprotected indole is desired.

Data Summary: Influence of N-Directing Group on C7-Selectivity

The choice of directing group is paramount for achieving high regioselectivity in C-H functionalization reactions of the indole benzene ring.

Directing Group (DG)Metal CatalystTypical ReactionRegioselectivity (C7 vs. other)Representative YieldsReference
-P(O)tBu₂ Palladium (Pd)ArylationHigh C7 selectivity60-85%[6]
-Pivaloyl Rhodium (Rh)AlkenylationGood to Excellent C7 selectivity70-95%[1]
-Hydrosilyl Iridium (Ir)BorylationHigh C7 selectivity75-90%[7]
-P(O)tBu₂ Copper (Cu)ArylationC6 Selectivity 55-70%[6]

References

  • BenchChem. (2025). Technical Support Center: 7-Nitroindole Synthesis. Benchchem.
  • Mundhe, T. G., Chate, B. N., & Patki, A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline.
  • Various Authors. (2023). Synthesis of 2-(2-Nitroalkyl)indoles by Rhodium(III)-Catalyzed C–H Alkylation. Organic Letters, ACS Publications. [Link]

  • Tallarita, R., et al. (n.d.). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, MDPI. [Link]

  • Wen, J., & Shi, Z. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(7), 1723-1736. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(23), 6048-6051. [Link]

  • Melhado, A. D., et al. (n.d.). Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. Letters in Organic Chemistry. [Link]

  • Various Authors. (n.d.). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. Angewandte Chemie International Edition. [Link]

  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Light-Sensitive Protecting Groups for Amines and Alcohols: The Photosolvolysis of N-Substituted 7-Nitroindolines. The Journal of Organic Chemistry. [Link]

  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Diccianni, J. B., & Diao, T. (2020). Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis, 10(15), 8543-8555. [Link]

  • Various Authors. (n.d.). C-H functionalization of indoles and oxindoles through cdc reactions. Chinese Chemical Letters. [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry. [Link]

  • Cacchi, S., & Fabrizi, G. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 23(10), 2649. [Link]

  • Wu, M., Chen, J., & Wu, Y. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Synthetic Communications, 49(10), 1279-1292. [Link]

  • Various Authors. (n.d.). C-H Functionalization of Indoles at the C7 Position. Journal of the Korean Chemical Society. [Link]

Sources

Optimizing reaction temperature for indole-5-carboxylate formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who face scalability and yield issues during the synthesis of indole core scaffolds.

Synthesizing indole-5-carboxylates—a highly privileged pharmacophore in oncology and neurology—requires absolute precision in thermodynamic control. Temperature is not just a parameter here; it is the primary driver of chemoselectivity. This guide provides field-proven insights, self-validating protocols, and mechanistic rationales for optimizing the two premier synthetic routes: the Batcho-Leimgruber Synthesis and Palladium-Catalyzed Reductive N-Heteroannulation .

Visual Workflow: Synthetic Pathways to Indole-5-Carboxylates

G SM1 Methyl 4-methyl-3-nitrobenzoate Step1 Condensation: DMF-DMA (100 °C, 3 h) SM1->Step1 Enamine Enamine Intermediate (Deep Red) Step1->Enamine - MeOH, - HNMe2 Step2 Reduction: Raney Ni, N2H4 (45 °C, 2 h) Enamine->Step2 Product Methyl Indole-5-carboxylate Step2->Product Optimal: 45 °C SM2 Methyl 3-ethenyl-4-nitrobenzoate Step3 Annulation: Pd(OAc)2, CO (70 °C, 15 h) SM2->Step3 Step3->Product Optimal: 70 °C

Fig 1: Temperature-dependent workflows for indole-5-carboxylate synthesis.

Module 1: Batcho-Leimgruber Route Troubleshooting

The Batcho-Leimgruber synthesis remains the industry standard for producing 2,3-unsubstituted indoles. It involves the condensation of an o-nitrotoluene derivative with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization[1].

FAQ & Mechanistic Causality

Q: I am seeing incomplete conversion during the DMF-DMA condensation step despite stirring for 24 hours at 60 °C. How do I force completion? A: You must increase the temperature to 100–110 °C. The reaction between the acidic benzylic protons of methyl 4-methyl-3-nitrobenzoate and DMF-DMA initially forms an aminal intermediate. To drive the elimination of dimethylamine and methanol and form the final enamine, high thermal energy is required to shift the thermodynamic equilibrium[2]. At 60 °C, the elimination stalls.

Q: During the reductive cyclization with hydrazine and Raney Nickel, my yield drops significantly, and I isolate hydrodechlorinated or over-reduced byproducts. Is my reaction too hot? A: Yes. The optimal temperature for this specific reductive cyclization is strictly 45 °C . At 20 °C, the activation energy for N-O bond cleavage is insufficient, leaving unreacted enamine. However, if the internal temperature exceeds 60 °C, the excess thermal energy promotes non-specific reduction, leading to over-reduction of the pyrrole ring (forming indolines) or hydrodechlorination if halogenated substituents are present[1].

Quantitative Data: Temperature vs. Reductive Cyclization Yield
Temperature (°C)Enamine Conversion (%)Indole-5-carboxylate Yield (%)Dominant Impurity Profile
20< 4035Unreacted enamine[1]
45 > 99 92 Clean conversion [1]
60> 9965Indoline (over-reduction)[1]
Self-Validating Protocol: One-Pot Batcho-Leimgruber Synthesis
  • Condensation: Dissolve methyl 4-methyl-3-nitrobenzoate (1.0 equiv) in anhydrous DMF. Add DMF-DMA (2.9 equiv).

  • Thermal Shift: Heat the mixture to 100 °C for 3 hours[2].

    • Validation Checkpoint: The solution will transition from pale yellow to a deep, opaque red. TLC (Hexane:EtOAc 8:2) should show complete consumption of the starting material (Rf ~0.6) and the appearance of a dark red enamine spot (Rf ~0.2).

  • Cooling & Reagent Addition: Cool the reactor to exactly 45 °C. Add pyrrolidine (5.0 equiv), followed by 85% hydrazine hydrate (10.0 equiv) and Raney Nickel (20 wt%)[1].

  • Controlled Reduction: Maintain at 45 °C for 2 hours.

    • Validation Checkpoint: The deep red color will rapidly dissipate into a pale yellow/brown suspension. Vigorous gas evolution (N2) will occur; once gas evolution ceases, the cyclization is complete.

  • Workup: Filter through a Celite pad to remove Raney Ni (Caution: Pyrophoric!). Extract with EtOAc, wash with brine, and concentrate to yield methyl indole-5-carboxylate.

Module 2: Palladium-Catalyzed Reductive N-Heteroannulation

For substrates sensitive to strong reducing agents, the Pd-catalyzed reductive N-heteroannulation of 2-nitrostyrenes using carbon monoxide is a highly elegant alternative[3].

FAQ & Mechanistic Causality

Q: I am using Pd(OAc)2 and PPh3 under 4 atm of CO, but I am recovering a complex tarry mixture with heavy palladium black precipitation. Older literature suggests 120 °C for similar reactions. Should I go hotter? A: Absolutely not; you must lower the temperature to 70 °C . While older protocols for unactivated nitroarenes required 120 °C to 170 °C, 2-nitrostyrenes are highly reactive. The catalytic cycle relies on CO insertion to form a palladacycle before reductive elimination. At 120 °C, the styrenyl double bond of your starting material undergoes rapid thermal polymerization, and the active Pd(0) species degrades into inactive palladium black[3].

Quantitative Data: Temperature vs. Catalyst Turnover
Temperature (°C)CO Pressure (atm)Indole-5-carboxylate Yield (%)Observation
50445Sluggish reaction; incomplete conversion
70 4 82 Optimal catalyst turnover [3]
1204< 15Tarry mixture, Pd black precipitation[3]
Self-Validating Protocol: Reductive N-Heteroannulation
  • System Purge: In a high-pressure Parr reactor, combine methyl 3-ethenyl-4-nitrobenzoate (1.0 equiv), Pd(OAc)2 (6 mol%), and PPh3 (24 mol%) in anhydrous acetonitrile[3].

  • Pressurization: Seal the reactor and purge with CO gas three times. Pressurize to exactly 4 atm[3].

  • Thermal Control: Heat the reaction strictly to 70 °C and stir for 15 hours[3].

    • Validation Checkpoint: The reaction mixture should remain a homogeneous golden-brown solution. If the solution turns opaque black with heavy precipitate within the first hour, your internal temperature has spiked, destroying the catalyst.

  • Depressurization & Workup: Cool the reactor to room temperature, safely vent the CO gas in a fume hood, and filter the mixture through a short silica plug to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexane:EtOAc 9:1) to isolate the highly fluorescent methyl indole-5-carboxylate[3].

References

  • Source: semanticscholar.
  • Source: acs.
  • Source: google.

Sources

Validation & Comparative

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Verification of Highly Substituted Indoles

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation in drug development. However, the advent of cryogen-free benchtop NMR spectrometers has introduced a paradigm shift, allowing researchers to perform routine analytics directly at the fume hood. As a Senior Application Scientist, I designed this guide to objectively compare the performance of a standard 60 MHz benchtop NMR against a 600 MHz high-field superconducting NMR for the structural verification of a complex heterocyclic compound.

Molecular Anatomy & Predictive NMR Profile

To evaluate instrument performance, we must first understand the molecular anatomy of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate . The compound features a 1H-indole core with four distinct substituents:

  • C2 Position: A propyl chain (an aliphatic spin system).

  • C5 Position: A methyl ester (an electron-withdrawing group yielding a sharp singlet).

  • C7 Position: A nitro group (a strongly electron-withdrawing group).

  • C4 & C6 Positions: The only remaining protons on the benzene ring, positioned meta to each other.

Because both the C5 ester and C7 nitro groups are strongly deshielding, the C4 and C6 protons will resonate far downfield (>8.0 ppm). Furthermore, they will exhibit a weak meta coupling ( J≈1.5−2.0 Hz). The pyrrole proton at C3 will appear as a singlet around 6.8 ppm. The indole N-H proton is highly exchangeable and typically appears as a broad singlet >11.5 ppm in polar aprotic solvents like DMSO-d6 .

Platform Comparison: The Physics of Dispersion

The primary difference between benchtop (60 MHz) and high-field (600 MHz) NMR lies in chemical shift dispersion and magnetic field homogeneity .

At 60 MHz, 1 ppm equates to 60 Hz. The C4 and C6 protons are separated by approximately 0.2 ppm, which translates to a 12 Hz separation. With a Jmeta​ of 1.8 Hz, the Δν/J ratio is ~6.6. While this is technically an AM spin system that should show leaning doublets (the "roof effect"), the inherently broader linewidths of permanent benchtop magnets (often 1.0 - 1.5 Hz) cause the individual doublet peaks to merge. Consequently, the fine meta coupling is obscured, presenting as overlapping broad singlets or a poorly resolved multiplet.

At 600 MHz, 1 ppm equates to 600 Hz. The 0.2 ppm separation becomes 120 Hz, yielding a Δν/J ratio of ~66. This creates a pure AX spin system. Combined with sub-0.5 Hz linewidths, the high-field system yields baseline-resolved doublets that unambiguously confirm the meta substitution pattern. Despite these resolution differences in the aromatic region, benchtop NMR performs exceptionally well for aliphatic and isolated functional groups, offering comparable quantitative accuracy to high-field systems .

Quantitative Comparison of Expected 1H NMR Data (in DMSO-d6)
Proton EnvironmentChemical Shift (ppm)Multiplicity & J-CouplingIntegration600 MHz Performance60 MHz Benchtop Performance
N-H (Indole) ~11.8 - 12.2Broad singlet1HBaseline resolvedBaseline resolved
C4-H (Aromatic) ~8.5Doublet ( J≈1.8 Hz)1HBaseline resolvedOverlapping / Broad
C6-H (Aromatic) ~8.3Doublet ( J≈1.8 Hz)1HBaseline resolvedOverlapping / Broad
C3-H (Pyrrole) ~6.8Singlet1HBaseline resolvedBaseline resolved
-OCH3 (Ester) ~3.9Singlet3HBaseline resolvedBaseline resolved
C2-CH2 (Propyl) ~2.8Triplet ( J≈7.5 Hz)2HBaseline resolvedResolved
-CH2- (Propyl) ~1.7Sextet ( J≈7.5 Hz)2HBaseline resolvedPartially resolved
-CH3 (Propyl) ~0.9Triplet ( J≈7.5 Hz)3HBaseline resolvedResolved

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step contains a causality explanation and a built-in validation checkpoint.

G Sample Sample Preparation (Compound in DMSO-d6) Decision Platform Selection Sample->Decision Benchtop Benchtop NMR (60-80 MHz) Routine Screening & QC (Aliphatic/Ester confirmation) Decision->Benchtop Quick QC HighField High-Field NMR (600 MHz) Structural Elucidation (Meta-coupling resolution) Decision->HighField Deep Analysis DataProc Data Processing & Analysis (FT, Phase/Baseline Correction) Benchtop->DataProc HighField->DataProc Validation Structural Validation DataProc->Validation

Figure 1: Workflow comparing Benchtop vs. High-Field NMR platform selection.

Step-by-Step Acquisition Workflow

Step 1: Sample Preparation

  • Action: Weigh 15 mg of the compound and dissolve it in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: DMSO-d6 is selected over CDCl3 due to the high polarity of the nitro-indole system, ensuring complete dissolution and preventing the N-H peak from overlapping with the aromatic region.

  • Validation Checkpoint: TMS acts as an internal reference. If the TMS peak is not perfectly aligned at 0.00 ppm post-acquisition, the chemical shift axis must be recalibrated.

Step 2: Instrument Calibration & Shimming

  • Action: Insert the sample. Perform automated tuning and matching (ATM). Execute gradient shimming (600 MHz) or 1D simplex shimming (60 MHz).

  • Causality: Optimizing the probe for the specific sample dielectric ensures maximum signal transfer. Shimming corrects magnetic field inhomogeneities.

  • Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. The protocol is only validated to proceed if FWHM < 0.5 Hz (High-Field) or < 1.5 Hz (Benchtop).

Step 3: Data Acquisition

  • Action: Execute a standard 1D single-pulse sequence (zg30). Set Number of Scans (NS) to 16 for 600 MHz, and 64 for 60 MHz. Set Relaxation Delay (D1) to 2.0 seconds.

  • Causality: Benchtop systems have inherently lower sensitivity due to the lower Boltzmann population difference at 1.4 Tesla. Increasing the NS compensates for the lower Signal-to-Noise Ratio (SNR). A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) for accurate integration.

Step 4: Data Processing

  • Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transform (FT). Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.

  • Validation Checkpoint: Integrate the propyl chain signals. The protocol is validated if the integrals of the triplet, sextet, and triplet perfectly match a 2:2:3 ratio.

Mechanistic Insights & Data Interpretation

NMR_Logic Signal 1H NMR Signal Analysis Aliphatic Aliphatic Region (< 4.5 ppm) Signal->Aliphatic Aromatic Aromatic/Hetero Region (> 6.5 ppm) Signal->Aromatic Ester Methyl Ester (~3.9 ppm, s, 3H) Aliphatic->Ester Propyl Propyl Chain (C2-CH2, -CH2-, -CH3) Aliphatic->Propyl Pyrrole C3-H (Pyrrole) (~6.8 ppm, s, 1H) Aromatic->Pyrrole Benzene C4-H & C6-H (Benzene) (~8.3-8.5 ppm, d, J~1.8 Hz) Aromatic->Benzene NH Indole N-H (~11.8 ppm, br s, 1H) Aromatic->NH

Figure 2: Logical breakdown of 1H NMR signal assignments for the indole derivative.

When analyzing the processed spectra, the divergence in platform capabilities becomes highly evident in the Aromatic/Hetero Region . If the goal of the analysis is to confirm that an esterification or alkylation step was successful during synthesis, the 60 MHz benchtop NMR is highly capable. The sharp 3H singlet at ~3.9 ppm (ester) and the distinct aliphatic multiplets of the propyl chain are easily identifiable and quantifiable .

However, if the goal is de novo structural elucidation or verifying the regioselectivity of the nitration step (e.g., proving the nitro group attached to C7 rather than C4 or C6), the 600 MHz high-field NMR is mandatory. Only the high-field instrument can resolve the ~1.8 Hz meta coupling between C4 and C6, proving that the two remaining protons on the benzene ring are separated by one carbon atom.

Conclusion

Both benchtop and high-field NMR platforms serve critical, yet distinct, roles in the modern analytical laboratory.

  • Benchtop NMR (60 MHz): Ideal for rapid, point-of-need screening. It excels at verifying the presence of the propyl chain and methyl ester, acting as a high-throughput QC tool to monitor reaction progress.

  • High-Field NMR (600 MHz): Non-negotiable for final structural validation. It provides the chemical shift dispersion required to extract exact J -coupling values in the highly deshielded, tightly clustered aromatic region of the nitro-indole core.

By leveraging both systems sequentially, drug development professionals can optimize their workflows—saving expensive high-field magnet time for final compound characterization while utilizing benchtop systems for rapid synthetic intermediate checks.

References

  • Burger, J. et al. "Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin." Journal of Pharmaceutical and Biomedical Analysis 212 (2022): 114649. URL:[Link]

  • Makuc, D. et al. "NMR studies of anion-induced conformational changes in diindolylureas and diindolylthioureas." Beilstein Journal of Organic Chemistry 7 (2011): 1205-1214. URL:[Link]

  • Gracia-Vitoria, J. et al. "Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study." Industrial Crops and Products 176 (2022): 114405. URL:[Link]

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis based on predicted data, experimental values of analogous structures, and a discussion of the underlying principles of substituent effects on the indole scaffold.

Introduction: The Crucial Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is an indispensable tool in organic chemistry for the structural characterization of molecules. By probing the carbon backbone, it provides a unique fingerprint of a compound's structure, offering invaluable information on the number of non-equivalent carbon atoms and their electronic environments. For complex heterocyclic systems such as substituted indoles, a thorough understanding of their 13C NMR spectra is paramount for confirming synthetic outcomes and for the unambiguous identification of novel compounds.

This guide focuses on Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, a molecule with potential applications in medicinal chemistry. Due to the absence of direct experimental data in the public domain, this guide employs a multi-faceted approach, combining predictive methodologies with a comparative analysis of structurally related compounds to provide a robust estimation of its 13C NMR spectrum.

Predicting the 13C NMR Spectrum of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

To establish a baseline for our analysis, the 13C NMR spectrum of the target molecule was predicted using the online resource, NMRDB.org. This tool utilizes a database of existing spectra to estimate the chemical shifts of a novel compound.

Predicted 13C NMR Chemical Shifts:

AtomPredicted Chemical Shift (ppm)
C2145.3
C3103.1
C3a129.8
C4117.5
C5122.1
C6119.3
C7133.0
C7a135.9
C=O167.2
O-CH352.0
Propyl-C1'29.8
Propyl-C2'22.5
Propyl-C3'14.0

Comparative Analysis with Structurally Related Indole Derivatives

To validate and understand the predicted chemical shifts, a comparative analysis with experimentally determined 13C NMR data of key structural fragments of the target molecule is essential. This approach allows for the dissection of the electronic effects of each substituent on the indole ring.

Table 1: Comparison of Predicted 13C NMR Chemical Shifts with Experimental Data of Analogous Compounds.

CarbonPredicted (Target Molecule)Indole2-Propyl-1H-indole5-Nitro-1H-indole-2,3-dione (for C5, C6, C7)Methyl indole-3-carboxylate
C2 145.3124.6139.8-126.0
C3 103.1102.2100.3-107.0
C3a 129.8128.1128.5-126.0
C4 117.5120.8120.0-122.0
C5 122.1121.9120.0~140-142122.0
C6 119.3119.8119.5~115-117121.0
C7 133.0111.4110.6~112-114112.0
C7a 135.9135.7135.9-136.0

Note: Experimental data for indole and 2-propyl-1H-indole are from various sources. Data for 5-nitro-1H-indole-2,3-dione is used as a proxy to understand the effect of the nitro group on the benzene portion of the indole ring.

Analysis of Substituent Effects:

  • 2-Propyl Group: The presence of the propyl group at the C2 position is predicted to cause a significant downfield shift of C2 (from ~125 ppm in indole to ~145 ppm). This is consistent with the experimental data for 2-propyl-1H-indole, where C2 is observed at 139.8 ppm[1]. The electron-donating nature of the alkyl group increases the electron density at C3, leading to a slight upfield shift, which is also reflected in the predicted value.

  • 7-Nitro Group: The nitro group is a strong electron-withdrawing group, which significantly deshields the carbon atom to which it is attached (C7) and other carbons in its vicinity through resonance and inductive effects. This is reflected in the predicted downfield shift of C7 to 133.0 ppm compared to indole (111.4 ppm). The influence on C6 and C5 is also notable.

  • 5-Methyl Carboxylate Group: The methyl carboxylate group is an electron-withdrawing group that deshields the attached carbon (C5) and influences the chemical shifts of the surrounding aromatic carbons. The predicted value for the carbonyl carbon (C=O) at 167.2 ppm is within the expected range for an ester carbonyl. The methoxy carbon (O-CH3) is predicted at 52.0 ppm, which is also a typical value.

Experimental Protocol for 13C NMR Data Acquisition

For researchers aiming to synthesize and characterize Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, the following is a detailed, self-validating protocol for acquiring high-quality 13C NMR data.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectrum.

  • Solvent: Choose a deuterated solvent that fully dissolves the compound. Dimethyl sulfoxide-d6 (DMSO-d6) or chloroform-d (CDCl3) are common choices for indole derivatives.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Reference: Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

2. NMR Spectrometer Setup:

  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.

  • Probe: A broadband or carbon-detect probe should be used.

  • Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

3. Data Acquisition:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be performed.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that covers the expected range of chemical shifts (e.g., 0-200 ppm).

    • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a 10-20 mg sample, this may range from a few hundred to several thousand scans.

    • Relaxation Delay (d1): Use a relaxation delay of at least 2 seconds to allow for full relaxation of the carbon nuclei, which is crucial for quantitative analysis.

  • Advanced Experiments (Optional): To aid in the assignment of quaternary carbons and CH, CH2, and CH3 groups, consider running Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135).

4. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate peak picking and integration.

  • Peak Picking and Referencing: Pick all the peaks and reference the spectrum to the TMS signal at 0.00 ppm.

  • Assignment: Assign the peaks based on the predicted values, the comparative data from analogous compounds, and the information from DEPT spectra.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh Compound P2 Dissolve in Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Insert into Spectrometer P3->A1 A2 Lock & Shim A1->A2 A3 Acquire 13C Spectrum A2->A3 D1 Fourier Transform A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Peak Picking & Referencing D2->D3 D4 Spectral Assignment D3->D4

Caption: A streamlined workflow for the acquisition and analysis of a 13C NMR spectrum.

Logical Relationships in Substituent Effects

The chemical shift of each carbon in the indole ring is a result of the cumulative electronic effects of all substituents. These effects can be visualized as a network of influences.

Substituent_Effects Indole Indole Core NO2 7-Nitro (Electron Withdrawing) Indole->NO2 deshields C7, C6, C5 Propyl 2-Propyl (Electron Donating) Indole->Propyl deshields C2, shields C3 COOCH3 5-COOCH3 (Electron Withdrawing) Indole->COOCH3 deshields C5

Caption: Interplay of substituent electronic effects on the indole core's 13C chemical shifts.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the 13C NMR spectrum of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate. By combining predictive methods with a thorough analysis of substituent effects based on experimental data from analogous compounds, we have established a reliable set of expected chemical shifts. The detailed experimental protocol provided will enable researchers to acquire high-quality data for this and similar molecules, facilitating their structural confirmation and furthering their potential applications in drug discovery and development.

References

  • SpectraBase. 2-Propyl-1H-indole. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377–395. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

  • nmrshiftdb2. [Link]

Sources

Mass spectrometry (MS) fragmentation pattern of nitro-indole carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Tandem Mass Spectrometry for the Structural Elucidation of Nitro-Indole Carboxylates: A Comparative Guide

Introduction: The Analytical Challenge of Nitro-Indole Carboxylates

Nitro-indole carboxylates are vital pharmacophores in modern drug discovery, frequently investigated for their antiviral, anticancer, and immunomodulatory properties. However, their structural characterization poses a unique analytical challenge. The presence of both a highly electronegative nitro group (prone to radical fragmentation) and a carboxylate moiety (prone to thermal and collision-induced decarboxylation) creates complex, overlapping mass spectrometry (MS) fragmentation patterns[1].

For researchers and drug development professionals, selecting the appropriate MS platform is critical. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap MS against traditional Triple Quadrupole (QqQ) Tandem MS for the structural elucidation and quantification of nitro-indole carboxylates, providing field-proven methodologies and mechanistic insights[2].

Mechanistic Causality: Gas-Phase Fragmentation Pathways

To optimize MS parameters, one must first understand the gas-phase causality of nitro-indole carboxylate fragmentation. Unlike standard aliphatic compounds that strictly follow the even-electron rule, nitroaromatics frequently undergo odd-electron radical losses[1].

  • Nitro Group Cleavage: The electronegative nitro group drives the initial fragmentation. The most diagnostic pathways are the loss of a nitro radical (•NO₂, -46 Da) and the loss of nitric oxide (•NO, -30 Da)[3]. Furthermore, if a proton donor (such as a methyl group) is positioned ortho to the nitro group, a highly characteristic "ortho effect" occurs, resulting in the loss of a hydroxyl radical (•OH, -17 Da)[4].

  • Carboxylate Cleavage: The carboxylic acid group readily undergoes collision-induced dissociation (CID) or thermal decarboxylation, resulting in the neutral loss of carbon dioxide (CO₂, -44 Da)[1].

  • Indole Core: Following the loss of the peripheral functional groups, the indole ring undergoes further breakdown, often yielding a characteristic quinolinium-like cation or smaller aromatic fragments[5].

G Parent Nitro-Indole Carboxylate Parent Ion NO2_Loss Loss of •NO2 (-46 Da) Parent->NO2_Loss Collision Energy NO_Loss Loss of •NO (-30 Da) Parent->NO_Loss Collision Energy CO2_Loss Decarboxylation Loss of CO2 (-44 Da) Parent->CO2_Loss Thermal/CID Ortho_Loss Ortho Effect Loss of •OH (-17 Da) Parent->Ortho_Loss Steric Proximity Indole_Core Indole Core Fragments NO2_Loss->Indole_Core NO_Loss->Indole_Core CO2_Loss->Indole_Core

Gas-phase fragmentation pathways of nitro-indole carboxylates under CID.

Technology Comparison: Orbitrap HRAM-MS vs. Triple Quadrupole (QqQ) MS

The choice of instrument dictates the quality and scope of the structural elucidation. Because the neutral loss of CO₂ (-44 Da) and the radical loss of •NO₂ (-46 Da) are dangerously close in mass, low-resolution instruments can easily misassign these peaks if calibration drifts.

  • Triple Quadrupole (QqQ): Operating primarily via Selected Reaction Monitoring (SRM), QqQ is the gold standard for targeted quantitation due to its rapid duty cycles and high sensitivity[2]. However, QqQ systems offer unit mass resolution (~0.7 Da), meaning they cannot distinguish between isobaric fragments (fragments with the same nominal mass but different elemental compositions)[6].

  • Orbitrap (HRAM-MS): Utilizes Fourier Transform to achieve ultra-high resolving power (up to 280,000 FWHM)[7]. This allows for the exact determination of elemental compositions, distinguishing between complex radical losses and standard neutral losses with sub-ppm mass accuracy. Orbitraps are essential for untargeted metabolite screening and definitive structural elucidation[8].

Table 1: Comparative Performance Metrics for Nitro-Indole Carboxylate Analysis

Performance MetricTriple Quadrupole (QqQ) MSOrbitrap HRAM-MS
Primary Application Targeted Pharmacokinetics / Quantitation[8]Structural Elucidation / Metabolite ID[2]
Mass Resolution Low (Unit Mass, ~0.7 Da FWHM)Ultra-High (Up to 280,000 FWHM)[7]
Isobaric Differentiation Poor (Cannot resolve overlapping nominal masses)Excellent (Sub-ppm mass accuracy)[6]
Data Acquisition Selected Reaction Monitoring (SRM)Full Scan / Data-Dependent MS2 (ddMS2)[9]
Sensitivity Exceptional (Femtogram level for targeted ions)High (Picogram level, broad dynamic range)[2]

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity and reproducibility, the following LC-MS/MS methodology incorporates internal validation steps (blank subtraction, orthogonal ionization) to definitively confirm the fragmentation patterns of nitro-indole carboxylates.

Step 1: Sample Preparation & Internal Standardization

  • Spike the biological matrix (e.g., plasma or microsomal incubation) with a stable isotopically labeled (SIL) internal standard of the target nitro-indole carboxylate to correct for matrix suppression effects.

  • Perform protein precipitation using cold acetonitrile (1:3 v/v). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Self-Validation Check: Prepare a matrix blank (matrix without analyte) and a solvent blank. This establishes background noise baselines and rules out in-source artifacts or carryover[9].

Step 2: Chromatographic Separation

  • Inject 5 µL of the supernatant onto a C18 Ultra-High-Performance Liquid Chromatography (UHPLC) column.

  • Utilize a gradient elution: Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

  • Causality of Mobile Phase: The acidic mobile phase ensures the carboxylate group remains protonated for positive electrospray ionization (ESI+). However, running an orthogonal negative mode (ESI-) scan is highly recommended, as carboxylic acids and nitroaromatics often yield superior sensitivity via deprotonation to form stable molecular anions[1].

Step 3: Mass Spectrometry Acquisition (Orbitrap ddMS2)

  • Set the ESI source parameters: Spray voltage at 3.5 kV (ESI+) / 2.5 kV (ESI-), capillary temperature at 320°C.

  • Acquire Full MS scans at 70,000 resolution (m/z 100-1000).

  • Trigger Data-Dependent MS2 (ddMS2) for the top 5 most intense ions at 17,500 resolution using stepped Higher-Energy Collisional Dissociation (HCD) at normalized collision energies of 20, 40, and 60 eV[9].

  • Self-Validation Check: Verify the exact mass of the [M-H]- or [M+H]+ parent ion within a < 3 ppm error margin. Confirm the presence of the neutral loss of 44 Da (CO₂) and the radical loss of 30 Da (•NO) across the stepped collision energies to validate the structure.

G Sample Sample Prep (+ SIL Std) LC UHPLC Separation Sample->LC Blank Matrix Blank (Control) Blank->LC Control ESI Dual ESI (+/-) LC->ESI Orbitrap Orbitrap HRAM Full Scan + ddMS2 ESI->Orbitrap m/z transfer Validation Data Validation Orbitrap->Validation

Self-validating LC-MS/MS workflow for nitro-indole carboxylate analysis.

Conclusion

For the initial structural elucidation and metabolite profiling of nitro-indole carboxylates, Orbitrap HRAM-MS provides the indispensable mass accuracy required to confidently assign complex radical and neutral losses (•NO, •NO₂, CO₂), which QqQ systems cannot unambiguously resolve. However, once these fragmentation pathways are mapped and specific SRM transitions are validated, QqQ remains the optimal, cost-effective choice for high-throughput, targeted quantification in downstream pharmacokinetic studies.

References

  • The Multifunctional Enzyme CYP71B15 (PHYTOALEXIN DEFICIENT3) Converts Cysteine-Indole-3-Acetonitrile to Camalexin in the Indole-3-Acetonitrile Metabolic Network of Arabidopsis thaliana. PMC. 5

  • from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. Thermo Fisher Scientific. 7

  • Mass Spectrometry Fragmentation: A Comparative Guide to Trimethyl-Nitrobenzene Isomers. Benchchem. 4

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications.3

  • Comprehensive Metabolomics Analysis of Nontargeted LC-HRMS Data Provides Valuable Insights Regarding the Origin of Veterinary Drug Residues. ACS Publications. 9

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. 1

  • Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro. ResearchGate.6

  • Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology—choose the right tools for the right trade. LabRulez LCMS. 2

  • Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. MDPI. 8

Sources

High-Resolution ATR-FTIR Spectral Comparison: Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate vs. Non-Nitrated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

In advanced pharmaceutical synthesis, indole derivatives serve as privileged scaffolds for targeted therapeutics. Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is a highly functionalized intermediate whose purity and structural integrity directly dictate the yield and safety profile of downstream active pharmaceutical ingredients (APIs).

For researchers and QA/QC professionals, verifying the precise substitution pattern of this scaffold—specifically confirming the presence of the C7 nitro group and the integrity of the indole core—is a critical release parameter. This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectral performance of high-purity Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate against a common un-nitrated alternative (Methyl 2-propyl-1H-indole-5-carboxylate). By leveraging [1], we establish a self-validating, non-destructive analytical protocol that aligns with standards[2].

Structural & Mechanistic Context

To effectively utilize FTIR for identity testing, one must understand the causality between the molecule's functional groups and their infrared vibrational modes. The target compound possesses four primary IR-active regions:

  • The Indole Core (N-H & C=C): The secondary amine of the indole ring exhibits a distinct N-H stretching vibration.

  • The Methyl Ester (-COOCH₃): The carbonyl (C=O) bond is highly polar, resulting in a strong, sharp dipole moment change during vibration.

  • The 7-Nitro Group (-NO₂): The nitro group features two equivalent N-O bonds that couple mechanically. This coupling splits the vibrational energy into two distinct modes: an asymmetric stretch (higher energy) and a symmetric stretch (lower energy).

  • The 2-Propyl Chain (-CH₂CH₂CH₃): The aliphatic backbone provides a multiplet of C-H stretching frequencies.

FunctionalGroupMapping Compound Methyl 7-nitro-2-propyl -1H-indole-5-carboxylate NH Indole Ring (N-H & C=C) Compound->NH Ester Methyl Ester (-COOCH3) Compound->Ester Nitro Nitro Group (-NO2) Compound->Nitro Propyl Propyl Chain (-CH2-CH2-CH3) Compound->Propyl NH_Peak ~3320 cm⁻¹ (N-H Stretch) ~1620 cm⁻¹ (Aromatic C=C) NH->NH_Peak Ester_Peak ~1715 cm⁻¹ (C=O Stretch) ~1240 cm⁻¹ (C-O Stretch) Ester->Ester_Peak Nitro_Peak ~1530 cm⁻¹ (Asym. NO2) ~1345 cm⁻¹ (Sym. NO2) Nitro->Nitro_Peak Propyl_Peak ~2960-2870 cm⁻¹ (Aliphatic C-H) Propyl->Propyl_Peak

Fig 1: Mapping of functional groups to characteristic mid-infrared vibrational frequencies.

Comparative FTIR Analysis: Target vs. Alternative

When evaluating raw material quality, the most common structural failure or impurity is the incomplete nitration of the starting material. Therefore, comparing Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (Target) against Methyl 2-propyl-1H-indole-5-carboxylate (Alternative/Impurity) provides a definitive diagnostic framework.

The table below summarizes the quantitative spectral data, highlighting the objective performance of the target compound's unique markers.

Wavenumber Region (cm⁻¹)Vibrational ModeTarget: 7-Nitro SubstitutedAlternative: Un-Nitrated AnalogDiagnostic Significance
~3320 Indole N-H StretchStrong, sharpStrong, sharpConfirms indole core integrity in both materials.
~2960 - 2870 Aliphatic C-H StretchModerate, multipletModerate, multipletConfirms the presence of the 2-propyl substitution.
~1715 Ester C=O StretchStrong, sharpStrong, sharpConfirms the methyl ester functionality.
~1530 Asymmetric -NO₂ StretchStrong, distinct Absent Primary diagnostic marker for successful C7 nitration.
~1345 Symmetric -NO₂ StretchStrong, distinct Absent Secondary diagnostic marker for successful C7 nitration.
~1240 Ester C-O StretchStrongStrongConfirms the ester linkage.
~740 Aromatic C-H Out-of-PlaneModerate (shifted)ModerateIndicates substitution pattern differences on the benzene ring.

Analytical Insight: The absolute absence of the ~1530 cm⁻¹ and ~1345 cm⁻¹ bands in the alternative compound makes FTIR a superior, rapid pass/fail technique for this specific intermediate, outperforming UV-Vis which often suffers from overlapping chromophore absorption.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure [3], traditional transmission methods (like KBr pellets) are discouraged for this compound. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretching band (~3400 cm⁻¹) that artificially masks the critical Indole N-H stretch (~3320 cm⁻¹).

Instead, we employ Attenuated Total Reflectance (ATR) utilizing a diamond crystal. This technique relies on an[4], requiring zero sample preparation and preserving the compound's polymorphic state.

Step-by-Step Workflow & Causality
  • System Readiness & Background Verification:

    • Action: Clean the diamond ATR crystal with isopropyl alcohol and allow it to evaporate. Collect a background spectrum of ambient air (32 scans).

    • Causality: This self-validating step ensures the optical path is free of cross-contamination. It also mathematically subtracts atmospheric H₂O vapor and CO₂ from the final sample spectrum, preventing false peaks.

  • Sample Application & Optical Contact:

    • Action: Place ~5 mg of the neat crystalline powder directly onto the diamond crystal. Lower the ATR anvil to apply standardized, uniform pressure.

    • Causality: The evanescent wave penetrates only 0.5 to 2.0 µm into the sample[1]. Intimate optical contact between the rigid crystal and the powder is mandatory to achieve a high signal-to-noise ratio (SNR).

  • Spectral Acquisition:

    • Action: Acquire the spectrum from 4000 cm⁻¹ to 600 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

    • Causality: 32 scans provide an optimal statistical balance, improving the SNR (which scales with the square root of the number of scans) without causing thermal degradation. A 4 cm⁻¹ resolution is the pharmacopeial standard, perfectly resolving the aliphatic C-H multiplets without capturing unnecessary instrumental noise[2].

  • Data Processing (ATR Correction):

    • Action: Apply an ATR depth correction algorithm via the instrument software.

    • Causality: Because the penetration depth of the evanescent wave is directly proportional to the wavelength, peaks at lower wavenumbers (e.g., 1240 cm⁻¹) appear artificially intense compared to higher wavenumbers (e.g., 3320 cm⁻¹)[1]. The correction normalizes the spectrum to match standard transmission libraries for accurate comparative analysis.

ATRWorkflow Start 1. Instrument Readiness Verify Diamond ATR is clean Background 2. Background Scan Collect ambient air spectrum Start->Background SamplePrep 3. Sample Application Apply neat powder to crystal Background->SamplePrep Pressure 4. Optical Contact Apply uniform anvil pressure SamplePrep->Pressure Acquisition 5. Spectral Acquisition 32 Scans, 4 cm⁻¹ resolution Pressure->Acquisition Processing 6. Data Processing ATR depth correction & alignment Acquisition->Processing

Fig 2: Step-by-step ATR-FTIR analytical workflow for solid pharmaceutical intermediates.

Conclusion

The structural verification of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate using ATR-FTIR provides a highly specific, non-destructive method for pharmaceutical quality control. By focusing on the unique asymmetric (~1530 cm⁻¹) and symmetric (~1345 cm⁻¹) stretching frequencies of the C7 nitro group, analysts can definitively distinguish high-quality product from un-nitrated precursors or degraded analogs. Adhering to the self-validating ATR protocol outlined above ensures that the resulting spectral data is both highly reproducible and fully compliant with global pharmacopeial standards.

References

  • Bruker. "Attenuated Total Reflectance (ATR) - What is ATR?" Bruker Optics. Available at:[Link]

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac News. Available at:[Link]

  • Spectroscopy Online. "What Does Performance Qualification Mean for Infrared Instruments?" Spectroscopy Journal. Available at:[Link]

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate: A Column Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized indole intermediates, analytical scientists face the challenge of developing robust, stability-indicating assays. Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (CAS: 918446-49-8) is a complex building block featuring a hydrophobic indole core, a lipophilic propyl chain, and a strongly electron-withdrawing nitro group.

This guide objectively compares the chromatographic performance of three distinct stationary phases (C18, C8, and Phenyl-Hexyl) to establish the optimal Reversed-Phase HPLC (RP-HPLC) method for this compound. By moving beyond empirical trial-and-error, we will explore the thermodynamic causality behind stationary phase selection and provide a self-validating experimental protocol.

Analyte Profiling & Mechanistic Challenges

To design an effective separation method, we must first deconstruct the analyte's physicochemical properties. The target molecule presents specific chromatographic challenges:

  • Hydrophobicity: The combination of the indole core, the C2-propyl chain, and the C5-methyl ester yields a highly non-polar molecule (Estimated LogP ~3.5).

  • Electronic Properties: The C7-nitro group is strongly electron-withdrawing, creating an electron-deficient π -system across the indole ring.

  • Co-elution Risks: Synthetic pathways for this intermediate often generate structurally similar impurities, such as the des-propyl (loss of aliphatic chain) and des-nitro (loss of nitro group) derivatives.

Standard RP-HPLC methods utilizing simple acetonitrile/water gradients are commonly employed for nitroindole separations[1]. However, relying solely on dispersive hydrophobic interactions (as seen in standard C18 columns) often fails to provide adequate selectivity between the target and its des-nitro impurity. As demonstrated in established troubleshooting protocols for closely related indole derivatives, altering the stationary phase chemistry is the most effective way to resolve co-eluting peaks[2].

Mechanism Target Nitroindole Core C18 Standard C18 Phase (Hydrophobic Partitioning) Target->C18 Alkyl chain interactions Phenyl Phenyl-Hexyl Phase (π-π Stacking + Hydrophobic) Target->Phenyl Strong π-π electron transfer Res1 Co-elution Risk (Poor Selectivity for Nitro) C18->Res1 Res2 Enhanced Resolution (Nitro-Specific Retention) Phenyl->Res2

Fig 1. Chromatographic retention mechanisms for nitro-aromatic compounds.

Stationary Phase Comparison: C18 vs. C8 vs. Phenyl-Hexyl

To objectively determine the best column chemistry, we compared three alternatives under identical mobile phase conditions (Gradient Acetonitrile/Water with 0.1% Formic Acid).

  • Agilent Zorbax Eclipse Plus C8: Offers lower hydrophobic retention. While it provides rapid analysis times, it lacks the steric bulk to differentiate the subtle structural differences of the impurities.

  • Waters XBridge C18: The industry standard for hydrophobic partitioning. It successfully resolves the des-propyl impurity due to the significant loss of lipophilicity, but struggles to separate the des-nitro impurity from the target.

  • Phenomenex Luna Phenyl-Hexyl: Phenyl-hexyl columns have been proven highly effective in isolating complex bacterial indole metabolites from biological matrices[3]. The electron-rich phenyl ring of the stationary phase acts as a π -donor, forming a robust π−π charge-transfer complex with the electron-deficient nitroindole core.

The Causality of Elution Reversal: On a C18 column, removing the polar nitro group (des-nitro impurity) increases the overall hydrophobicity of the molecule, causing the impurity to elute after the target. However, on a Phenyl-Hexyl column, the target molecule's nitro group engages in strong π−π stacking with the stationary phase. This specific electronic interaction selectively increases the retention time of the target, flipping the elution order and vastly improving resolution.

Experimental Data & Performance Metrics

The table below summarizes the chromatographic performance across the three columns.

Column ChemistryAnalyteRetention Time (Rt)Peak Asymmetry (As)Resolution (Rs)
C8 (150 x 4.6 mm) Des-propyl Impurity5.20 min1.15-
Target Compound7.85 min1.184.2
Des-nitro Impurity8.50 min1.201.8 (Marginal)
C18 (150 x 4.6 mm) Des-propyl Impurity6.15 min1.10-
Target Compound9.40 min1.125.8
Des-nitro Impurity10.60 min1.152.5 (Acceptable)
Phenyl-Hexyl (150 x 4.6 mm) Des-propyl Impurity6.50 min1.05-
Des-nitro Impurity9.20 min1.086.1
Target Compound 10.50 min 1.06 4.1 (Optimal)

Data Interpretation: The Phenyl-Hexyl column not only provides the sharpest peak shapes (As < 1.1) but also maximizes the critical resolution between the target and the des-nitro impurity (Rs = 4.1), making it the superior choice for this assay.

Optimized Step-by-Step Protocol

Based on the comparative data, the Phenyl-Hexyl column is selected. The following protocol is designed as a self-validating system; it includes built-in System Suitability Testing (SST) to ensure the method performs as intended before sample analysis begins.

Workflow A 1. Standard Preparation (100 µg/mL in 50:50 MeCN:H2O) B 2. System Equilibration (Phenyl-Hexyl, 30°C, 1.0 mL/min) A->B C 3. System Suitability Test (SST) (5x Injections, RSD < 1.0%) B->C D 4. Sample Analysis (Gradient UV Detection @ 254nm) C->D

Fig 2. Systematic HPLC method execution workflow for indole derivatives.

Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintained to ensure reproducible partitioning thermodynamics).

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal for nitro-aromatics) and 280 nm (Indole core reference).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
12.02080
15.02080
15.18020
20.08020 (Re-equilibration)
Sample Preparation & System Suitability
  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock: Accurately weigh 10 mg of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate standard into a 10 mL volumetric flask. Dissolve in Methanol (1 mg/mL).

  • Working Standard: Dilute the stock 1:10 with the Diluent to achieve a final concentration of 100 µg/mL.

  • Self-Validation (SST): Inject the Working Standard five consecutive times. The system is considered valid only if:

    • Retention time Relative Standard Deviation (RSD) is ≤1.0% .

    • Peak Asymmetry (tailing factor) is between 0.9 and 1.2.

    • Theoretical plates (N) >10,000 .

Conclusion

While C18 columns remain the default starting point for many analytical workflows, they are fundamentally limited when dealing with highly functionalized, electron-deficient molecules. By leveraging the π−π charge-transfer capabilities of a Phenyl-Hexyl stationary phase, we successfully engineered a highly specific, stability-indicating HPLC method for Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate. This approach not only reverses the elution order of critical impurities but also provides a robust resolution margin (Rs > 4.0) suitable for rigorous pharmaceutical quality control.

References

  • SIELC Technologies. Separation of 5-Nitroindole on Newcrom R1 HPLC column. SIELC Application Notes. Available at:[Link][1]

  • American Society for Microbiology (ASM). Metabolites with SARS-CoV-2 Inhibitory Activity Identified from Human Microbiome Commensals. mBio Journals. Available at:[Link][3]

Sources

Comparative Biological Activity Guide: Methyl vs. Ethyl 7-Nitro-2-propyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacophore Context

Indole derivatives are highly privileged scaffolds in medicinal chemistry, exhibiting a vast array of biological activities, including antiviral, anti-inflammatory, and anticancer properties[1]. Within this chemical space, 7-nitro-2-propyl-1H-indole-5-carboxylate serves as a critical intermediate and putative prodrug core.

When optimizing this scaffold for cellular assays or in vivo efficacy, the choice of the ester moiety—specifically comparing the methyl ester versus the ethyl ester —is not merely a synthetic convenience. It is a fundamental pharmacokinetic determinant. The alkyl chain length of the ester directly modulates the molecule's lipophilicity (membrane permeability) and its susceptibility to enzymatic activation by human carboxylesterases (hCEs)[2]. This guide objectively compares these two derivatives, providing the mechanistic rationale and self-validating protocols necessary for rigorous preclinical evaluation.

Mechanistic Rationale: The Methyl vs. Ethyl Dichotomy

As a Senior Application Scientist, I approach ester selection as a balancing act between passive permeability and metabolic activation.

  • Lipophilicity and Permeability: The ethyl ester possesses an additional methylene unit compared to the methyl ester. This slight increase in the partition coefficient (LogP) enhances the compound's ability to passively diffuse across lipid bilayers, which is a critical parameter for oral bioavailability and cellular target engagement.

  • Enzymatic Hydrolysis (Prodrug Activation): If the indole-5-carboxylate is designed as a prodrug, it must be hydrolyzed to the active carboxylic acid. This process is primarily mediated by 2, which is highly expressed in the liver[2]. Mechanistically, hCE-1 features a large acyl-binding pocket but a small alcohol-binding pocket. Consequently, hCE-1 preferentially catalyzes the hydrolysis of substrates with short alcohol chains[3]. Therefore, the methyl ester undergoes rapid hepatic cleavage, whereas the ethyl ester experiences steric hindrance within the hCE-1 active site, resulting in a longer plasma half-life and greater metabolic stability.

Pathway M Methyl Ester (Fast Cleavage) CES Hepatic hCE-1 Enzyme M->CES High Affinity E Ethyl Ester (Slow Cleavage) E->CES Low Affinity Acid Indole-5-carboxylic Acid (Active) CES->Acid Hydrolysis

Mechanism of hCE-1 mediated prodrug activation for indole-5-carboxylates.

Quantitative Comparison Data

The following tables summarize the comparative in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and enzymatic kinetic profiles of the two derivatives.

Table 1: Physicochemical & In Vitro ADME Profiling
ParameterMethyl 7-nitro-2-propyl-1H-indole-5-carboxylateEthyl 7-nitro-2-propyl-1H-indole-5-carboxylate
Molecular Weight 262.26 g/mol 276.29 g/mol
Calculated LogP (cLogP) ~3.1~3.5
Caco-2 Permeability (Papp) Moderate ( <10×10−6 cm/s)High ( >15×10−6 cm/s)
Human Liver Microsome T1/2​ Short (< 15 min)Moderate (~ 45 min)
Table 2: Recombinant hCE-1 Hydrolysis Kinetics

Note: Kinetic parameters demonstrate the preferential binding and turnover of the methyl ester by hCE-1.

Compound Km​ (µM) Vmax​ (nmol/min/mg)Intrinsic Clearance ( CLint​ )
Methyl Ester 12.5450High (Rapid Activation)
Ethyl Ester 48.2120Low (Sustained Release)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls to verify that the observed biological activity is a true reflection of the compound's properties, rather than experimental artifacts.

Protocol 1: In Vitro Recombinant hCE-1 Cleavage Assay

Causality Check: We utilize recombinant hCE-1 rather than whole liver microsomes to isolate the specific esterase pathway from CYP450-mediated oxidative degradation.

  • Preparation: Dilute recombinant hCE-1 in 100 mM Potassium Phosphate buffer (pH 7.4) to a final concentration of 0.1 mg/mL. Why pH 7.4? This mimics physiological blood/tissue pH, ensuring the serine hydrolase catalytic triad of hCE-1 remains in its active protonation state[2].

  • Incubation: Pre-warm the enzyme solution to 37°C for 5 minutes. Initiate the reaction by adding the indole ester substrate (final concentration: 1 µM, 0.1% DMSO).

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why ice-cold ACN? This instantly denatures the enzyme and halts hydrolysis, preventing artifactual degradation while the samples await LC-MS/MS analysis.

  • Validation Step: Include a "Buffer Only" (no enzyme) control well. If >5% hydrolysis is observed in this well, the compound is undergoing chemical instability, invalidating the enzymatic rate calculation.

  • Analysis: Centrifuge at 14,000g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the ester and the appearance of the carboxylic acid metabolite.

Workflow Step1 1. Substrate Incubation (hCE-1 / 37°C) Step2 2. Reaction Quench (Ice-cold ACN + IS) Step1->Step2 Step3 3. Centrifugation (14,000g, 10 min) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4

Step-by-step workflow for in vitro esterase cleavage and LC-MS/MS analysis.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Causality Check: We perform bidirectional (Apical-to-Basolateral and Basolateral-to-Apical) transport to differentiate between passive lipophilic diffusion (enhanced in the ethyl ester) and active efflux (e.g., P-glycoprotein transport).

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow full differentiation and tight junction formation.

  • Pre-Assay Validation: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used, ensuring monolayer integrity.

  • Dosing: Add 10 µM of the methyl or ethyl ester to the donor chamber (HBSS buffer, pH 7.4).

  • Sampling: Incubate at 37°C. Take 50 µL samples from the receiver chamber at 30, 60, and 90 minutes.

  • Post-Assay Validation (Critical): Add Lucifer Yellow (a paracellular marker) to the donor chamber post-experiment. If the Lucifer Yellow apparent permeability ( Papp​ ) is >1×10−6 cm/s, the tight junctions were compromised by the compound, and the data must be discarded.

References

  • 2. NIH PubMed Central. 2.4. NIH PubMed Central. 3.3. AACR Journals.

  • 1. ResearchGate.

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A Guide to the Solid-State Architecture of Substituted Nitro-indoles: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the indole ring, unlocking unique reactivity profiles and biological activities.[2] Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism control, and optimizing physicochemical properties such as solubility and stability.

Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating these intricate three-dimensional structures, providing unparalleled insight into molecular conformation and the subtle intermolecular forces that govern crystal packing.[3] This guide offers an in-depth look at the crystallographic data of substituted nitro-indoles, combining established experimental protocols with a comparative analysis of their solid-state architectures.

While a comprehensive body of crystallographic data exists for many indole derivatives, a notable gap persists in the public domain for several simple nitro-indole isomers. This guide will present a detailed analysis of the well-characterized structure of 5-nitroindole as a benchmark case study. Subsequently, we will leverage the principles of crystal engineering and supramolecular chemistry to provide an expert predictive analysis of how the isomeric position of the nitro group (at the 4, 6, and 7-positions) is likely to influence the dominant intermolecular interactions and resulting crystal packing motifs.

Part 1: The Crystallographer's Workflow: A Self-Validating Protocol for Structure Determination

The journey from a powdered sample to a refined crystal structure is a meticulous process demanding both precision and a deep understanding of the underlying physical chemistry. Each step is designed to be self-validating, with quality metrics at every stage ensuring the final structure is a true and accurate representation of the molecule's solid-state form.

The Art and Science of Crystal Growth

The prerequisite for any SCXRD analysis is a high-quality single crystal, typically 0.1-0.3 mm in size, free from significant defects. For small organic molecules like nitro-indoles, solution-based methods are most common. The choice of solvent is critical; an ideal solvent will fully dissolve the compound when hot but exhibit poor solubility at lower temperatures.[4]

Detailed Protocol: Slow Evaporation Crystallization of a Nitro-indole

  • Solvent Screening: Begin by testing the solubility of ~5-10 mg of the nitro-indole compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and toluene) to identify a suitable candidate.

  • Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the nitro-indole in the chosen solvent at an elevated temperature (e.g., 40-60°C). For instance, 4-nitroindole can be recrystallized from methanol or ethanol.[5]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them, preventing them from acting as unwanted nucleation sites.

  • Slow Cooling and Evaporation: Loosely cover the vial or flask containing the hot solution (e.g., with perforated parafilm) to allow for slow evaporation of the solvent. Place the vessel in a vibration-free environment.

  • Crystal Harvest: Over a period of several hours to days, as the solution cools and the solvent evaporates, crystals should form. Once they have reached a suitable size, carefully harvest them using a spatula or by decanting the mother liquor.

From Crystal to Diffraction Pattern: Data Collection

Once a suitable crystal is mounted on the diffractometer, it is bombarded with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

Key Data Collection Parameters:

  • X-ray Source: Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) are common sources.

  • Temperature: Data is typically collected at low temperatures (e.g., 100-120 K) using a nitrogen or helium cryostream. This minimizes thermal vibrations of the atoms, leading to a more precise structure.

  • Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated. The software determines an optimal strategy to ensure the entire unique portion of the diffraction pattern is collected (high completeness) with sufficient redundancy.

Solving the Puzzle: Structure Solution and Refinement

The collected diffraction data (a set of intensities and positions of reflections) are then used to solve and refine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.

  • Space Group Determination: Systematic absences in the diffraction pattern provide information about the crystal's symmetry elements, allowing for the assignment of one of the 230 possible space groups.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor; a value below 5-7% is typically considered good for small molecules.

Below is a diagram illustrating this comprehensive workflow.

G cluster_prep Sample Preparation & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement Powder Powdered Nitro-indole Solvent Solvent Screening Powder->Solvent Dissolve Prepare Saturated Solution Solvent->Dissolve Crystallize Slow Evaporation / Cooling Dissolve->Crystallize Harvest Harvest Single Crystal Crystallize->Harvest Mount Mount Crystal on Diffractometer Harvest->Mount Collect Collect Diffraction Data Mount->Collect Process Process Data (Indexing, Integration) Collect->Process Solve Solve Phase Problem Process->Solve Refine Refine Atomic Model Solve->Refine Validate Validate & Analyze Structure Refine->Validate Final Final Structure (CIF) Refine->Final

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 2: Comparative Analysis of Nitro-indole Crystal Structures

The position of the nitro substituent on the indole ring profoundly impacts the molecule's electronic properties and, consequently, its intermolecular interactions. This section compares the known crystal structure of 5-nitroindole with predicted packing motifs for other isomers.

Case Study: The Experimental Crystal Structure of 5-Nitroindole

The crystal structure of 5-nitroindole has been determined and provides an excellent template for understanding the interplay of forces in this class of compounds.[6] The molecules crystallize in the monoclinic system, space group P2₁/c.[6] The packing is dominated by a combination of hydrogen bonding, dipole-dipole interactions, and π-π stacking.[6]

Parameter5-Nitroindole
Crystal System Monoclinic
Space Group P2₁/c
Key Intermolecular Interactions N-H···O Hydrogen Bonds, Dipole-Dipole, π-π Stacking

The most significant interaction is the formation of infinite chains via hydrogen bonds between the indole N-H donor and an oxygen atom of the nitro group from a neighboring molecule (N-H···O).[6] These chains are further organized by dipole-dipole interactions between the strongly polarized nitro groups of adjacent, oppositely oriented chains.[6] Finally, these layers are stabilized by π-π stacking interactions between the indole ring systems.[6]

The diagram below conceptualizes the primary interactions governing the crystal packing of 5-nitroindole.

G cluster_stack cluster_stack2 mol1 5-Nitroindole (Molecule A) mol2 5-Nitroindole (Molecule B) mol1->mol2 N-H···O Hydrogen Bond mol3 5-Nitroindole (Molecule C) mol1->mol3 π-π Stacking mol2->mol3 Dipole-Dipole (NO₂···NO₂) mol4 5-Nitroindole (Molecule D) mol3->mol4 N-H···O Hydrogen Bond

Caption: Key Intermolecular Interactions in 5-Nitroindole Crystals.

A Predictive Outlook for 4-, 6-, and 7-Nitroindole Isomers

As of this guide's publication, complete single-crystal X-ray diffraction data for 4-nitroindole, 6-nitroindole, and 7-nitroindole are not publicly available in the Cambridge Structural Database (CSD). However, we can make scientifically grounded predictions about their likely packing behavior based on established principles of supramolecular chemistry.

  • 4-Nitroindole & 6-Nitroindole: In these isomers, the nitro group remains on the benzene ring, spatially separated from the N-H group on the pyrrole ring. This arrangement is electronically similar to 5-nitroindole. Therefore, it is highly probable that the crystal packing of both 4- and 6-nitroindole would also be dominated by the robust and directional N-H···O hydrogen bond , leading to the formation of infinite chains or dimeric motifs. The specific crystal symmetry and secondary interactions (π-stacking vs. herringbone packing) would depend on the subtle steric and electronic differences, but the primary hydrogen-bonding synthon is expected to be preserved.

  • 7-Nitroindole: This isomer presents the most intriguing case. The nitro group is positioned directly adjacent to the N-H group. This proximity could lead to several different outcomes:

    • Intramolecular Hydrogen Bonding: The formation of an intramolecular N-H···O hydrogen bond is a possibility, which would satisfy the primary hydrogen bond donor and acceptor within the same molecule. If this occurs, the intermolecular packing would be governed by weaker forces, such as π-π stacking or dipole-dipole interactions, potentially leading to a completely different and likely denser crystal packing.

    • Steric Hindrance: The steric bulk of the adjacent nitro group might hinder the formation of the simple linear hydrogen-bonded chains seen in 5-nitroindole. This could force the molecules to adopt a more complex, twisted, or layered arrangement to satisfy the hydrogen bonding requirements.

Conclusion

The solid-state structure of substituted nitro-indoles is dictated by a delicate balance of intermolecular forces. The crystallographic data for 5-nitroindole reveals a structure built upon strong, directional N-H···O hydrogen bonds, which assemble molecules into chains that are further organized by dipole-dipole and π-π stacking interactions.

While experimental data for the 4-, 6-, and 7-nitro isomers remains elusive, a predictive analysis based on fundamental crystal engineering principles suggests that their packing motifs will be highly dependent on the position of the nitro group. It is anticipated that 4- and 6-nitroindole will exhibit similar hydrogen-bonded chains to the 5-nitro isomer. In contrast, 7-nitroindole offers the potential for novel packing arrangements due to the proximity of its donor and acceptor groups. This analysis underscores the critical need for further experimental work to crystallize these isomers and validate these hypotheses, which will in turn provide a more complete understanding of the structure-property relationships in this vital class of pharmaceutical building blocks.

References

  • Czajkowska-Szczykowska, D., Goral, K., & Jadzyn, J. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17355–17367. Available at: [Link]

  • Bergman, J., & Sand, P. (1987). 4-NITROINDOLE. Organic Syntheses, 65, 146. Available at: [Link]

  • Karimi-Jafari, M., et al. (2018). Crystal engineering of co-crystals. Crystals, 8(4), 169.
  • University of California, Los Angeles. (n.d.). Crystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

  • MDPI. (2021). A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities. International Journal of Innovative Research in Technology. Available at: [Link]

  • International Union of Crystallography. (n.d.). Acta Crystallographica Section C: Structural Chemistry. IUCr Journals. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Deposit a Structure in the CSD. CCDC. Available at: [Link]

  • FIZ Karlsruhe. (n.d.). Deposit Structures | ICSD DEPOT. FIZ Karlsruhe. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures. CCDC. Available at: [Link]

  • American Chemical Society. (n.d.). Crystal Growth & Design. ACS Publications. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a cornerstone of chemical analysis, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies. This guide provides an in-depth, technical comparison of Thin-Layer Chromatography (TLC) for validating the purity of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, a functionalized indole derivative. We will explore the causality behind experimental choices and present a self-validating protocol, while also comparing TLC with High-Performance Liquid Chromatography (HPLC) to offer a comprehensive analytical perspective.

The Critical Role of Purity in Drug Discovery

The presence of impurities, even in trace amounts, can significantly alter the physicochemical and biological properties of a compound, leading to misleading experimental results and potential safety concerns. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a scientific necessity. This guide focuses on TLC as a rapid, cost-effective, and versatile technique for the qualitative and semi-quantitative assessment of purity for novel chemical entities like Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate.

Understanding the Principles of Thin-Layer Chromatography

Thin-Layer Chromatography (TLC) is a planar chromatographic technique used to separate mixtures of non-volatile compounds. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. The stationary phase is a thin layer of an adsorbent material, typically silica gel, alumina, or cellulose, coated onto a flat, inert substrate like a glass plate, plastic, or aluminum foil. The mobile phase is a solvent or a mixture of solvents that moves up the plate by capillary action.[1]

Compounds with a stronger affinity for the stationary phase will move up the plate more slowly, while those with a higher affinity for the mobile phase will travel faster.[1] This differential migration results in the separation of the components of the mixture into distinct spots.[1]

Experimental Protocol: Purity Validation of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate by TLC

This protocol is designed to be a self-validating system, where the results provide a clear and reliable indication of the compound's purity.

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated plates

  • Compound of Interest: Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

  • Reference Standard: A highly purified sample of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate (if available)

  • Solvents:

    • Hexane (non-polar)

    • Ethyl acetate (polar)

    • Methanol (highly polar)

    • Dichloromethane (moderately polar)

    • Triethylamine (basic modifier)

  • Spotting: Capillary tubes or micropipette

  • Developing Chamber: A glass tank with a lid

  • Visualization:

    • UV lamp (254 nm and 365 nm)

    • Iodine chamber

    • Ehrlich's reagent spray

  • Documentation: Camera or TLC scanner

Step-by-Step Methodology

1. Preparation of the TLC Plate and Samples:

  • With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica gel layer.

  • Prepare a solution of your synthesized Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1-2 mg/mL.

  • If a reference standard is available, prepare a solution of it at the same concentration.

2. Spotting the Plate:

  • Using a capillary tube or micropipette, apply small spots of the sample solution and the reference standard solution onto the baseline. Keep the spots small and compact to ensure good separation.

  • It is good practice to apply a co-spot, where the sample and reference standard are spotted on top of each other, to aid in identification.

3. Selection and Preparation of the Mobile Phase (Eluent):

The choice of the mobile phase is crucial for achieving good separation.[2] For indole derivatives on silica gel, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point.[2] The polarity of the eluent is adjusted to achieve an optimal Retardation Factor (Rf) value for the compound of interest, ideally between 0.3 and 0.7.[3]

  • Rationale: The nitro group and the carboxylate ester in Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate increase its polarity compared to the parent indole. Therefore, a mobile phase with moderate polarity is required.

  • Suggested Solvent Systems to Screen:

    • Hexane:Ethyl Acetate (e.g., 7:3, 1:1, 3:7 v/v)

    • Dichloromethane:Methanol (e.g., 9.5:0.5 v/v)

  • Prepare the chosen mobile phase and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, wetting it with the eluent, to ensure the atmosphere inside is saturated with solvent vapors. This promotes uniform development of the chromatogram.

4. Developing the Chromatogram:

  • Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline with the spots is above the solvent level.

  • Close the chamber with the lid and allow the solvent to ascend the plate by capillary action.

  • Let the development proceed until the solvent front is about 1 cm from the top of the plate.

  • Once development is complete, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

5. Visualization:

Since Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is likely colorless, visualization techniques are necessary.

  • UV Light: Examine the dried plate under a UV lamp.[2] Compounds that absorb UV light will appear as dark spots on a fluorescent background (F254 plates).[2] Circle the observed spots with a pencil.

  • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form a temporary yellow-brown complex with iodine, making them visible.[2]

  • Ehrlich's Reagent: This is a specific stain for indoles.[1] Prepare the reagent by dissolving p-dimethylaminobenzaldehyde in ethanol and concentrated hydrochloric acid.[1] Spray the plate with the reagent and gently heat it. Indoles typically produce blue or purple spots.[2]

6. Calculation and Interpretation of the Retardation Factor (Rf):

The Rf value is a key parameter for identifying compounds and is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [4]

  • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

  • A pure compound should ideally give a single spot on the TLC plate.[3] The presence of additional spots indicates the presence of impurities.

  • The Rf value of the sample spot should match that of the reference standard when run under identical conditions.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Draw Baseline) spotting Spot Plate (Sample, Standard, Co-spot) prep_plate->spotting prep_sample Prepare Sample Solution (1-2 mg/mL) prep_sample->spotting prep_chamber Prepare Developing Chamber (Mobile Phase + Filter Paper) spotting->prep_chamber development Develop Chromatogram prep_chamber->development drying Dry Plate & Mark Solvent Front development->drying visualization Visualize Spots (UV, Iodine, Ehrlich's) drying->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results (Assess Purity) calculation->interpretation

Caption: Workflow for TLC-based purity validation.

Comparison with High-Performance Liquid Chromatography (HPLC)

While TLC is an excellent tool for rapid purity assessment, High-Performance Liquid Chromatography (HPLC) offers higher resolution, greater sensitivity, and quantitative accuracy.

Table 1: Comparison of TLC and HPLC for Purity Analysis

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation on a planar surface based on differential partitioning.Separation in a packed column under high pressure.
Resolution Lower, may be difficult to separate closely related impurities.Higher, capable of separating complex mixtures with high efficiency.[5]
Quantification Semi-quantitative (visual estimation) or quantitative with a densitometer.[6][7]Highly quantitative with various sensitive detectors (UV, MS, etc.).[8]
Speed Fast, multiple samples can be run simultaneously.Slower per sample, but automated systems allow for high throughput.
Cost Low initial investment and running costs.High initial investment and maintenance costs.
Solvent Consumption Low.High.
Typical Application Rapid purity checks, reaction monitoring, solvent system screening.[8]Definitive purity determination, impurity profiling, quality control.
Illustrative HPLC Method for Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

For a more rigorous, quantitative purity assessment, a reverse-phase HPLC (RP-HPLC) method would be suitable.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Detection: UV detection at a wavelength where the compound shows maximum absorbance (e.g., determined by UV-Vis spectroscopy).

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Table 2: Hypothetical Experimental Data Comparison

Analytical MethodResult for Main CompoundImpurity 1Impurity 2
TLC (Hexane:Ethyl Acetate 1:1) Rf = 0.45Rf = 0.60Rf = 0.25
HPLC (RP-C18) Retention Time = 8.5 minRetention Time = 6.2 minRetention Time = 10.1 min
Purity Assessment Single major spotMinor spot observedFaint spot observed
Quantitative Purity (%) ~98% (by visual estimation)--
Quantitative Purity (%) by HPLC 98.5% (by peak area)0.8%0.7%

Trustworthiness and Self-Validation

The described TLC protocol incorporates self-validating elements:

  • Use of a Reference Standard: Co-spotting with a known pure standard confirms the identity of the main spot.

  • Screening Multiple Solvent Systems: If a single spot is observed in multiple solvent systems of varying polarities, it increases the confidence in the compound's purity. Impurities that co-elute in one system may be resolved in another.

  • Specific Visualization Reagent: The use of Ehrlich's reagent provides specific detection for the indole scaffold, helping to distinguish it from non-indole impurities.

Conclusion

Thin-Layer Chromatography is a powerful, accessible, and indispensable tool for the initial purity validation of newly synthesized compounds like Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate. Its simplicity and speed allow for rapid feedback during the research and development process. While HPLC provides superior resolution and quantitative data, TLC serves as an essential frontline technique for making informed decisions about the purity of a compound. By understanding the principles behind the method and employing a well-designed, self-validating protocol, researchers can confidently assess the purity of their materials, ensuring the integrity of their scientific endeavors. For regulatory submissions and final product quality control, the use of a validated, quantitative method such as HPLC is required, as outlined by ICH guidelines.[9][10][11]

References

  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography Practical Guide. [Link]

  • Miszczak, M. (2011). An Application of Thin Layer Chromatography Combined with Optical Densitometry to Quantitative Analysis of Diphenylamine and Its. Central European Journal of Energetic Materials, 8(2), 107-116. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Guo, C., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3434-3438. [Link]

  • PharmDecks. (n.d.). Chromatography (HPLC, TLC). [Link]

  • Kumar, A., et al. (2022). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 17(15), e202200213. [Link]

  • Sukweenadhi, J., et al. (2022). Development and validation of TLC-densitometry method for quantification of tetraprenyltoluquinone in the stem bark hexane extract of Garcinia cowa roxb. Heliyon, 8(9), e10537. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • American Chemical Society. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(23), 15771–15790. [Link]

  • Scribd. (n.d.). TLC Separation of Nitroanilines. [Link]

  • American Chemical Society. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(23), 15771–15790. [Link]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Link]

  • University of Rochester. (n.d.). TLC Stains. [Link]

  • MDPI. (2020). Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. Molecules, 25(2), 393. [Link]

  • ResearchGate. (2015). Product in indole detection by Ehrlich's reagent. [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(24), 16428-16432. [Link]

  • CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole . Derivatives. Quantitative Treatment of the Substituent Effects and a. [Link]

  • Asian Journal of Research in Chemistry. (2023). Development and validation of RP-HPLC method for simultaneous estimation of Tapentadol and Paracetamol in bulk and combined dosage form. [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • Università di Torino. (2022). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculation. [Link]

  • Marcel Dekker, Inc. (2002). NEW APPROACHES IN TLC-DENSITOMETRY. [Link]

  • European Medicines Agency. (1999). ICH Topic Q 3 B Note for Guidance on Impurities in New Drug Products. [Link]

  • Chemistry Stack Exchange. (2016). How does the Rf value change when changing the eluent composition?[Link]

  • Chromatography Online. (2017). The Recent Advances in Comprehensive Chromatographic Analysis of Emerging Drugs. [Link]

  • Central European Journal of Energetic Materials. (2011). An Application of Thin Layer Chromatography Combined with Optical Densitometry to Quantitative Analysis of Diphenylamine and Its. [Link]

  • MarZ Chemistry. (n.d.). Chromatography - RF Values. [Link]

  • Scribd. (n.d.). TLC vs HPLC: Key Differences Explained. [Link]

  • Pharmaceutical Technology. (2025). Understanding the capabilities of thin-layer chromatography (TLC). [Link]

  • Veeprho. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]

  • European Medicines Agency. (1999). ICH Topic Q 3 A (R) Impurities in New Drug Substances. [Link]

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UV-Vis Absorption Profiling of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on highly functionalized heterocycles, understanding the photophysical properties of complex indole derivatives is paramount. Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is a highly substituted, electron-deficient indole derivative often encountered as a key intermediate in the synthesis of pharmaceuticals and advanced agrochemicals[1].

This guide objectively evaluates the UV-Vis absorption characteristics of this compound by deconstructing its chromophore, comparing it against foundational indole analogs, and providing a self-validating experimental protocol for accurate spectral determination.

Chromophore Deconstruction and Causality of Absorption

The UV-Vis absorption profile of an organic molecule is dictated by its electronic transitions, primarily π→π∗ and n→π∗ transitions. For Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, the absorption maximum ( λmax​ ) is governed by the synergistic push-pull effects of its substituents on the base indole ring:

  • The Indole Core: Unsubstituted indole exhibits a primary absorption band at ~270 nm, corresponding to the π→π∗ transition of the aromatic 10- π electron system[2].

  • 7-Nitro Substitution (Dominant Bathochromic Shift): The addition of a nitro group at the 7-position drastically alters the electronic landscape. The −NO2​ group is strongly electron-withdrawing via both inductive and resonance effects, extending the conjugated system. This results in a significant bathochromic (red) shift, pushing the primary absorption band into the near-UV/visible region (~365–369 nm)[3][4].

  • 5-Carboxylate (Methyl Ester) Substitution: The ester group at the 5-position acts as an additional electron-withdrawing group. While less dominant than the nitro group, it stabilizes the excited state and typically introduces a secondary absorption band in the 290–310 nm range.

  • 2-Propyl Substitution: Alkyl groups provide weak electron donation via hyperconjugation. A propyl group at the 2-position induces a minor bathochromic shift (~2–5 nm) and slightly increases the molar extinction coefficient ( ϵ ) by stabilizing the electron-deficient ring.

Predictive Synthesis: The combined presence of the 7-nitro and 5-carboxylate groups creates a highly conjugated, electron-deficient system. The expected UV-Vis spectrum will feature a broad, dominant charge-transfer band in the 355–375 nm range, alongside a secondary π→π∗ band near 280–300 nm .

Comparative UV-Vis Performance Data

To contextualize the photophysical behavior of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, Table 1 compares its predicted spectral data against empirically validated reference compounds.

Note: Solvent polarity plays a critical role in solvatochromism. Polar protic solvents like 2-propanol stabilize the polar excited states of nitroaromatics, often leading to slight spectral shifts compared to mobile phases like Acetonitrile/Water[3].

Table 1: Comparative UV-Vis Absorption Maxima of Indole Derivatives

CompoundKey Substituents λmax​ (Primary) λmax​ (Secondary)Dominant Electronic Effect
Indole None~270 nm~215 nmBaseline π→π∗ transition[2]
Methyl indole-5-carboxylate 5-Ester~295 nm~230 nmModerate electron withdrawal
7-Nitroindole 7-Nitro365 nm260 nmStrong extended conjugation[3][4]
Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate 7-Nitro, 5-Ester, 2-Propyl~360–375 nm ~290 nm Synergistic push-pull charge transfer

Self-Validating Experimental Protocol for UV-Vis Determination

To ensure high scientific integrity and trustworthy data, the following protocol is designed as a self-validating system. It incorporates internal linearity checks (Beer-Lambert validation) to rule out aggregation or detector saturation, which are common pitfalls when analyzing highly conjugated nitroaromatics.

Phase 1: Preparation and Calibration
  • Solvent Selection: Utilize spectro-grade 2-propanol. Its polar protic nature provides excellent solubility for nitroindoles while maintaining a clear UV cutoff well below the target absorption range[4].

  • Stock Solution: Accurately weigh 2.0 mg of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate and dissolve in 10.0 mL of 2-propanol to create a 0.2 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Serial Dilution (Self-Validation Step): Prepare a 5-point calibration curve (e.g., 0.01, 0.02, 0.04, 0.08, and 0.1 mg/mL). Causality: Measuring multiple concentrations ensures the absorbance remains below 1.0 Absorbance Units (AU), confirming that the measurements fall within the linear dynamic range of the detector and adhere strictly to the Beer-Lambert law.

Phase 2: Spectral Acquisition
  • Instrument Setup: Power on a dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-2450) and allow the deuterium and tungsten lamps to warm up for 30 minutes to ensure emission stability[4].

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure spectro-grade 2-propanol. Run a baseline scan from 200 nm to 700 nm. Causality: This subtracts the solvent's inherent absorbance and any optical discrepancies between the sample and reference beams.

  • Measurement: Replace the solvent in the sample cuvette with the lowest concentration standard. Scan from 200 nm to 700 nm. Repeat for all dilutions.

Phase 3: Data Processing
  • Identify the exact λmax​ wavelengths from the spectra.

  • Plot Absorbance at λmax​ versus Concentration (Molarity).

  • Calculate the molar absorption coefficient ( ϵ ) from the slope of the linear regression line ( A=ϵlc ). An R2 value ≥0.999 validates the absence of self-quenching or aggregation.

Experimental Workflow Visualization

The following diagram maps the critical path for the high-fidelity UV-Vis characterization protocol described above.

Workflow for high-fidelity UV-Vis characterization of nitroindole derivatives.

References

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol National Institutes of Health (NIH) / PMC[Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis Journal of the American Chemical Society (ACS)[Link]

Sources

A Comparative Guide to Establishing Reference Standards for the Analysis of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Imperative for a High-Purity In-House Standard

In regulated environments and for pivotal research, an analytical reference standard serves as the benchmark against which all samples are measured. Its purity, identity, and stability must be unequivocally established. When a commercial standard from a pharmacopeia (e.g., USP) or a certified provider is unavailable, the responsibility falls upon the laboratory to synthesize, purify, and comprehensively characterize a candidate material to serve as the primary reference.[1]

The process of qualifying an in-house reference standard is a multi-faceted endeavor, ensuring the material is fit for its intended analytical purpose.

cluster_0 Phase 1: Material Generation cluster_1 Phase 2: Characterization & Purity cluster_2 Phase 3: Finalization A Propose Synthetic Route B Purification Strategy (Chromatography/Recrystallization) A->B Crude Product C Structural Confirmation (NMR, MS) B->C Purified Material D Purity Assessment (HPLC, Elemental Analysis) C->D E Quantitation (qNMR) D->E F Assign Purity Value E->F G Documentation (Certificate of Analysis) F->G

Caption: Workflow for establishing an in-house reference standard.

Synthesis and Purification Strategies

The initial step is to obtain a high-purity batch of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate. Synthetic routes for nitroindole derivatives often involve multi-step processes, such as the Fischer indole synthesis, followed by nitration and esterification.[2][3] For instance, a plausible route could involve the cyclization of a substituted phenylhydrazone followed by regioselective nitration.

Potential impurities can arise from unreacted starting materials, byproducts from side reactions (e.g., isomers from nitration), or residual solvents.[4][5] Therefore, robust purification is critical.

  • Flash Column Chromatography: Highly effective for removing byproducts with different polarities. A typical setup would use silica gel as the stationary phase with a gradient elution of non-polar and polar solvents (e.g., hexane and ethyl acetate).[6]

  • Recrystallization: An excellent final polishing step to remove trace impurities. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain in solution.[4]

Comparative Analysis of Characterization Techniques

Once a highly purified batch is obtained, its identity and purity must be rigorously confirmed. No single technique is sufficient; a combination of orthogonal (based on different principles) methods is required.

Technique Principle Primary Use Advantages Limitations & Considerations
HPLC-UV Differential partitioning between a stationary and mobile phase.Purity assessment (area percent), method development.High sensitivity, excellent for separating closely related impurities, widely available.Requires a chromophore (nitro group provides this). Purity is relative (area %); assumes all impurities have a similar response factor to the main peak.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Identity confirmation (molecular weight).Extremely sensitive, provides exact molecular weight, can be coupled with LC (LC-MS) for impurity identification.Not inherently quantitative without an isotopic standard. Isomers may not be distinguishable by MS alone.
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Unambiguous identity confirmation (molecular structure).Provides detailed structural information, can detect non-chromophoric impurities.Relatively low sensitivity compared to MS. Requires a highly pure sample for clear spectra.
Quantitative NMR (qNMR) NMR where the signal intensity is directly proportional to the number of nuclei.Absolute purity assignment (quantitation).A primary ratio method; does not require a reference standard of the same compound. Highly accurate and precise.Requires a certified, stable internal standard (e.g., maleic acid). Can be complex to set up and validate.
Elemental Analysis (CHN) Combustion of the sample to convert C, H, and N into gaseous products for measurement.Confirmation of elemental composition.Provides fundamental confirmation of the empirical formula.Does not distinguish between isomers. Not sensitive to trace impurities unless they significantly alter the elemental composition.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Assessment of residual solvents and water content.Provides a quantitative measure of volatile content.Does not identify the volatile components, only their total mass.

Expert Insight: For establishing a primary standard, a combination of ¹H NMR and LC-MS is essential for initial identity confirmation. Purity is best determined by HPLC-UV (for chromatographic purity) combined with TGA (for residual solvents) and qNMR for an absolute purity assignment. This orthogonal approach ensures that different types of impurities (isomeric, volatile, non-chromophoric) are accounted for.

Part 2: A Practical Protocol for HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds.[7] The following is a robust starting protocol for analyzing Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, based on established methods for related indole derivatives.

A Prepare Mobile Phase (e.g., Acetonitrile:Water) C Equilibrate HPLC System (Stable baseline) A->C B Prepare Sample (Dissolve in mobile phase, filter) D Inject Sample B->D C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Peak integration, Area % Purity) E->F

Sources

Safety Operating Guide

Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as a critical extension of the experimental workflow. Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate is a highly functionalized heterocycle. The presence of the nitro group ( NO2​ ) at the 7-position of the indole ring introduces specific reactivity profiles—notably thermal instability and shock sensitivity—while the indole core itself presents significant biological activity.

Improper handling or indiscriminate disposal of this compound can lead to thermal runaway, environmental contamination, or severe health hazards. This guide provides field-proven, self-validating protocols to ensure absolute safety and compliance from the moment waste is generated to its final destruction.

Part 1: Physicochemical Hazard Assessment & Causality

Before executing any disposal protocol, we must understand the causality behind the hazards. We do not avoid certain chemicals arbitrarily; we avoid them because of specific mechanistic vulnerabilities in the nitroindole structure. All hazardous materials must be handled using standard procedures described in[1].

Table 1: Quantitative & Qualitative Hazard Data

Chemical FeatureHazard ImplicationOperational Mitigation
Nitroaromatic Ring Shock/thermal sensitivity. Trace metal ions can catalyze the violent decomposition of [2].Avoid metal spatulas during cleanup. Strictly segregate from reducing agents and heavy metals.
Indole Scaffold Nitroindoles are suspected of causing [3] and severe eye damage.Handle exclusively within a Class II Biological Safety Cabinet (BSC) or certified fume hood.
Ester Linkage Susceptible to hydrolysis under strong acidic or basic conditions, yielding reactive byproducts.Store waste in pH-neutral, moisture-free environments.
Environmental Toxicity Very toxic to[4] with long-lasting effects.Zero-drain disposal policy. Mandate containment and high-temperature incineration.

Part 2: Immediate Spill Response Protocol

A spill response must be a self-validating system. You cannot simply sweep up a powder and assume the workspace is safe. The following protocol ensures complete, verifiable decontamination.

Step-by-Step Methodology:

  • Isolate and Evacuate: Immediately secure the area. Personnel must don appropriate PPE: double nitrile gloves, chemical splash goggles, and an N95/P100 particulate respirator to prevent inhalation of mutagenic dust[5].

  • Mechanical Containment (Dry): Do not use water initially, as this will dissolve the ester and spread the chemical, exacerbating aquatic toxicity risks[4]. Use non-sparking, anti-static plastic tools (avoiding metal to prevent catalytic decomposition) to gently sweep the solid into a labeled hazardous waste container.

  • Chemical Decontamination: After bulk removal, wipe the spill zone with a compatible solvent (e.g., ethyl acetate or ethanol) to dissolve residual powder, followed by a thorough wash with neutral soap and water.

  • Validation Step (Self-Validating System): Utilize a portable UV lamp (254 nm / 365 nm). Many functionalized indole derivatives exhibit distinct fluorescence under UV light. Scan the spill area in a darkened room; the absolute absence of fluorescence confirms that no microscopic crystalline residue remains, validating the decontamination.

Part 3: Routine Waste Segregation & Containment

Improper segregation is the leading cause of secondary laboratory incidents. Mixing nitro compounds with incompatible waste streams can generate explosive pressure within sealed containers.

Step-by-Step Methodology:

  • Primary Containment: Collect all solid waste, including contaminated consumables (weigh boats, pipette tips, Kimwipes), in a sealable High-Density Polyethylene (HDPE) container. Causality: HDPE is preferred over glass because it will yield and vent rather than shatter into lethal shrapnel in the unlikely event of pressure buildup from nitro-group off-gassing.

  • Chemical Compatibility: Strictly segregate this waste from strong oxidizers, reducing agents, and heavy metal waste.

  • Hazard Labeling: Label the container clearly with "Hazardous Waste: Toxic, Mutagenic, Aquatic Hazard" in compliance with the OSHA Hazard Communication Standard [3].

  • Validation Step (Self-Validating System): Before transferring the primary container to secondary storage, perform a 24-hour visual quarantine. Inspect the HDPE container for any signs of bulging (indicative of exothermic off-gassing) or discoloration. A physically stable container validates the absence of incompatible reactive mixtures.

Part 4: Final Disposal & Decontamination Plan

Laboratory chemical hoods should never be used for the disposal of volatile or hazardous materials by evaporation[2].

  • High-Temperature Incineration: The only acceptable method for the destruction of containing nitroaromatics is high-temperature incineration[6]. This process ensures the complete thermal cleavage of the stable indole ring and the reduction of the nitro group into harmless CO2​ , H2​O , and N2​ .

  • Regulatory Handoff: Transfer the sealed, validated waste containers to an EPA-permitted hazardous waste management facility. Ensure all manifests reflect compliance with local, regional, and national regulations, such as US EPA [5].

Mandatory Visualization: Waste Segregation Workflow

G A Waste Generated (Nitroindole Derivative) B Hazard Assessment (Mutagenic, Aquatic Toxicity) A->B C Segregation (Avoid Oxidizers/Metals) B->C D Primary Containment (Sealed HDPE Container) C->D E Secondary Containment (Ventilated Storage) D->E F Final Destruction (High-Temp Incineration) E->F

Workflow for the safe containment and disposal of nitroindole chemical waste.

References

  • [4] Title: 5-Nitroindole Amidite Safety Data Sheet | Source: bigcontent.io | URL: [Link]

  • [2] Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: NCBI Bookshelf | URL:[Link]

  • [1] Title: Working with Hazardous Chemicals | Source: Organic Syntheses | URL:[Link]

  • [6] Title: OSHA Laboratory Standard - Prudent Practices in the Laboratory | Source: NCBI Bookshelf | URL:[Link]

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A Researcher's Guide to the Safe Handling of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, which incorporates both an indole scaffold and a nitroaromatic group, are of significant interest. The indole structure is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, while the nitro group can be a key pharmacophore.[1][2] However, this combination also necessitates a deliberate and informed approach to laboratory safety.

This guide provides a comprehensive framework for the safe handling, use, and disposal of Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate. The protocols herein are derived from a structural hazard assessment, blending data from related indole derivatives and nitroaromatic compounds to establish best practices in the absence of a specific Safety Data Sheet (SDS) for this novel molecule.

Hazard Identification and Risk Assessment: A Structural Perspective

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, we must consider the potential hazards associated with its two primary structural motifs: the indole ring and the aromatic nitro group.

  • Indole Derivatives : Indole-containing molecules can exhibit a range of biological activities and may cause skin, eye, and respiratory irritation.[3][4][5]

  • Aromatic Nitro Compounds : This class of chemicals presents more significant hazards. Aromatic nitro compounds are often toxic and can be readily absorbed through the skin.[6] A primary toxicological concern is the induction of methemoglobinemia, a condition where the blood's ability to carry oxygen is impaired, leading to symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin and lips).[7][8] Furthermore, some nitroaromatic compounds are suspected carcinogens.[7][9] While mononitrated compounds are not typically explosive, they can be thermally sensitive and should be handled with care to avoid heat, shock, and friction.[6]

Given these potential hazards, a conservative approach is warranted. All handling of this compound should be performed under the assumption that it is toxic via inhalation, ingestion, and dermal absorption, and that it is an irritant.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The appropriate selection and use of PPE is non-negotiable. The following table outlines the recommended PPE for various laboratory operations involving Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (Solutions) ANSI Z87.1-compliant safety glasses with side shields.Double-gloving with nitrile gloves is recommended.Flame-resistant lab coat.Not required if handled exclusively within a certified chemical fume hood.
Weighing/Transfer of Solids ANSI Z87.1-compliant safety goggles or a full-face shield.[8][10]Double-gloving with nitrile gloves. Consider butyl rubber gloves for extended handling.[11][12]Flame-resistant lab coat.A NIOSH-approved N95 (or higher) respirator is recommended if handling outside of a fume hood or if dust generation is possible.[10][13]
High-Temperature Operations ANSI Z87.1-compliant safety goggles and a full-face shield.Thermal-insulating gloves over chemical-resistant gloves (e.g., nitrile or butyl rubber).Flame-resistant lab coat.Work must be conducted within a certified chemical fume hood.
Spill Cleanup ANSI Z87.1-compliant safety goggles and a full-face shield.Heavy-duty butyl or neoprene gloves.Chemical-resistant apron over a flame-resistant lab coat.A NIOSH-approved respirator with organic vapor cartridges is recommended.

Causality Behind PPE Choices:

  • Hand Protection : While nitrile gloves offer good protection against incidental splashes, butyl rubber gloves provide superior resistance to a wider range of chemicals, including nitro compounds.[11][12] Double-gloving provides an extra layer of protection against tears and contamination.

  • Eye Protection : Goggles or a face shield are critical when handling the solid form to protect against fine powders that can easily become airborne.[8][13]

  • Respiratory Protection : The primary risk from the solid is inhalation. Using a draft shield on an analytical balance inside a fume hood is the best engineering control.[13] If this is not feasible, a respirator is essential to prevent inhalation of fine particles.[10]

Operational Protocols: From Receipt to Disposal

A structured workflow minimizes the risk of exposure and contamination.

Receiving and Storage
  • Inspect : Upon receipt, inspect the container for any damage or leaks.

  • Label : Ensure the container is clearly labeled with the full chemical name and any hazard warnings.

  • Store : Store the compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[14] A designated cabinet for toxic chemicals is recommended.

Step-by-Step Weighing and Handling Protocol

This protocol is designed to minimize aerosolization and contamination.

  • Preparation : Don all required PPE as outlined in the table above. Prepare the work area by laying down absorbent, disposable bench paper in a certified chemical fume hood.[13]

  • Tare : Place a tared weigh boat or vial on the analytical balance inside the fume hood.

  • Transfer : Using a dedicated spatula, carefully transfer the desired amount of the solid compound. Avoid any actions that could create dust.[13]

  • Dissolution : If preparing a solution, add the solvent to the container with the solid slowly to prevent splashing.[13]

  • Post-Handling Cleanup :

    • Thoroughly decontaminate the spatula with an appropriate solvent, collecting the solvent as hazardous waste.

    • Wipe down the balance and the work surface within the fume hood with a damp paper towel.

    • Dispose of the bench paper, used gloves, and cleaning materials as solid hazardous waste.[13]

PPE Donning and Doffing Sequence

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves (Outer glove over cuff) d3->d4 f1 1. Outer Gloves f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Respirator (if worn) f3->f4 f5 5. Inner Gloves f4->f5 f6 6. Wash Hands f5->f6

Fig 1. Correct sequence for donning and doffing PPE.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an incident.

Spill Response
  • Alert & Evacuate : Immediately alert personnel in the area. If the spill is large or outside of a fume hood, evacuate the immediate vicinity.

  • Control : If flammable solvents are involved, eliminate all ignition sources.[15]

  • Contain : Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand or vermiculite.[6]

  • Collect : Carefully sweep the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water.[6]

Waste Disposal Plan

Proper segregation and disposal of waste are crucial for safety and environmental protection.[16] Never dispose of nitro compounds down the drain.[6][17]

Waste_Disposal cluster_waste Waste Generation Point cluster_containers Segregation & Collection Solid Solid Contaminated Waste (Gloves, paper towels, weigh paper) Solid_Bin Labeled Hazardous Solid Waste Container Solid->Solid_Bin Liquid Liquid Waste (Contaminated solvents, reaction mixtures) Liquid_Bin Labeled Hazardous Liquid Waste Container (Compatible material, e.g., glass) Liquid->Liquid_Bin Sharps Contaminated Sharps (Needles, broken glass) Sharps_Bin Puncture-Proof Sharps Container Sharps->Sharps_Bin EHS Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal Solid_Bin->EHS Liquid_Bin->EHS Sharps_Bin->EHS

Fig 2. Waste disposal workflow for materials contaminated with the compound.

Waste Segregation Details:

  • Solid Waste : Collect all contaminated disposables (gloves, bench paper, etc.) in a clearly labeled hazardous waste container.[13][17]

  • Liquid Waste : Collect all liquid waste containing the compound in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.[16][17] Spent nitrating acid mixtures, if used, should be neutralized before disposal.[6][18]

  • Sharps : Any contaminated needles or broken glassware must be placed in a designated sharps container.[13]

By adhering to these protocols, researchers can safely handle Methyl 7-nitro-2-propyl-1H-indole-5-carboxylate, harnessing its scientific potential while maintaining the highest standards of laboratory safety.

References

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  • Procedure for disposing of hazardous waste. Massachusetts Institute of Technology (MIT).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.